molecular formula C12H18ClNO B1465190 2-Phenoxycyclohexan-1-amine hydrochloride CAS No. 24087-50-1

2-Phenoxycyclohexan-1-amine hydrochloride

Cat. No.: B1465190
CAS No.: 24087-50-1
M. Wt: 227.73 g/mol
InChI Key: BWEPKBKWBOFCCE-UHFFFAOYSA-N
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Description

2-Phenoxycyclohexan-1-amine hydrochloride is a chemical compound for research and development purposes. This product is intended for use in laboratory settings as a building block in organic synthesis and pharmaceutical research. It is not for diagnostic, therapeutic, or any other human use. Researchers value this compound for its potential as a synthetic intermediate. The amine and phenoxy functional groups make it a versatile precursor for creating more complex molecules. Always consult the safety data sheet before handling.

Properties

IUPAC Name

2-phenoxycyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEPKBKWBOFCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24087-50-1
Record name Cyclohexanamine, 2-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24087-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a phenoxy group and a cyclohexylamine moiety, makes it a versatile scaffold for the development of new chemical entities. The hydrochloride salt form generally confers increased stability and aqueous solubility, properties that are highly desirable in the context of drug development and various chemical applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectroscopic characterization of this compound, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 24087-50-1
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Melting Point 246 °C
Appearance White to off-white solid (typical for similar amine hydrochlorides)Inferred from related compounds
Solubility Expected to be soluble in water and lower alcoholsInferred from general properties of amine hydrochlorides

Synthesis and Stereochemistry

A common strategy for the synthesis of 2-aminocyclohexanol derivatives, which are precursors to compounds like 2-Phenoxycyclohexan-1-amine, involves the aminolysis of cyclohexene oxide. The subsequent etherification of the hydroxyl group with phenol would yield the desired phenoxy ether. Alternatively, a nucleophilic substitution reaction where phenoxide displaces a leaving group at the C2 position of a protected cyclohexylamine derivative could be employed.

The stereochemistry of the final product is a critical consideration. The cyclohexane ring can exist in various conformations, and the substituents at C1 and C2 can be arranged in either a cis or trans configuration. The choice of synthetic route and reaction conditions will dictate the stereochemical outcome. Stereoselective syntheses of related polyhydroxylated aminocyclohexanes have been developed, often utilizing chiral auxiliaries or catalysts to control the stereochemistry.[1]

Below is a conceptual workflow for a potential synthesis of this compound.

G cluster_0 Route A: Epoxide Opening Strategy cluster_1 Route B: Reductive Amination Strategy Cyclohexene_Oxide Cyclohexene Oxide 2_Phenoxycyclohexanol 2-Phenoxycyclohexanol Cyclohexene_Oxide->2_Phenoxycyclohexanol Phenoxide addition Phenol Phenol Phenol->2_Phenoxycyclohexanol Activation Activation of Hydroxyl (e.g., Tosylation) 2_Phenoxycyclohexanol->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Amination Amination (e.g., NaN3 then reduction, or NH3) Activated_Intermediate->Amination 2_Phenoxycyclohexanamine 2-Phenoxycyclohexan-1-amine Amination->2_Phenoxycyclohexanamine HCl_treatment_A HCl Treatment 2_Phenoxycyclohexanamine->HCl_treatment_A Final_Product_A 2-Phenoxycyclohexan-1-amine Hydrochloride HCl_treatment_A->Final_Product_A 2_Phenoxycyclohexanone 2-Phenoxycyclohexanone Reductive_Amination Reductive Amination (e.g., NaBH3CN) 2_Phenoxycyclohexanone->Reductive_Amination Ammonia Ammonia or Ammonium Salt Ammonia->Reductive_Amination 2_Phenoxycyclohexanamine_B 2-Phenoxycyclohexan-1-amine Reductive_Amination->2_Phenoxycyclohexanamine_B HCl_treatment_B HCl Treatment 2_Phenoxycyclohexanamine_B->HCl_treatment_B Final_Product_B 2-Phenoxycyclohexan-1-amine Hydrochloride HCl_treatment_B->Final_Product_B

Sources

An In-Depth Technical Guide to 2-Phenoxycyclohexan-1-amine Hydrochloride (CAS No. 24087-50-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxycyclohexan-1-amine hydrochloride, a versatile chemical intermediate with potential applications in pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a robust synthetic pathway via the reductive amination of 2-phenoxycyclohexanone, and describes essential analytical techniques for its characterization. Furthermore, this guide explores the potential pharmacological relevance of this compound class, supported by insights into the biological activities of structurally related molecules. Detailed experimental protocols for synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 24087-50-1) is a substituted cyclohexylamine derivative that presents a valuable scaffold for medicinal chemistry and drug discovery. The molecule incorporates a phenoxy group and an amine on a cyclohexane ring, offering opportunities for diverse chemical modifications to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation studies. This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and evaluate this compound for potential therapeutic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research.

PropertyValueSource
CAS Number 24087-50-1[1]
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Melting Point 246 °C[1]
SMILES C1CCC(C(C1)N)OC2=CC=CC=C2.Cl[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor ketone, 2-phenoxycyclohexanone, followed by its reductive amination and subsequent conversion to the hydrochloride salt.

Synthesis of 2-Phenoxycyclohexanone

The synthesis of the ketone intermediate can be accomplished via a nucleophilic substitution reaction between phenol and 2-chlorocyclohexanone.

Reaction Scheme:

G phenol Phenol reaction + phenol->reaction chlorocyclohexanone 2-Chlorocyclohexanone chlorocyclohexanone->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product 2-Phenoxycyclohexanone reaction->product Δ G ketone 2-Phenoxycyclohexanone reaction + ketone->reaction amine_source Ammonia Source (e.g., NH₄OAc) amine_source->reaction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->reaction solvent Solvent (e.g., Methanol) solvent->reaction product 2-Phenoxycyclohexan-1-amine reaction->product

Sources

An In-Depth Technical Guide to the Synthesis of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenoxycyclohexan-1-amine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1] The hydrochloride salt of this amine enhances its stability and solubility, making it more suitable for pharmaceutical development. This guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway to 2-Phenoxycyclohexan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process, commencing from readily available starting materials and employing well-established, high-yielding chemical transformations. Each step is detailed with a focus on the underlying mechanistic principles and practical experimental considerations to ensure reproducibility and safety.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a three-step sequence, followed by the final salt formation. This pathway was chosen for its logical progression, utilization of common and well-documented reactions, and the ability to control stereochemistry, to some extent, at the amination stage. The overall synthetic workflow is depicted below.

Synthetic Workflow Start Cyclohexene Oxide & Phenol Step1 Step 1: Synthesis of 2-Phenoxycyclohexanol Start->Step1 Intermediate1 2-Phenoxycyclohexanol Step1->Intermediate1 Step2 Step 2: Oxidation to 2-Phenoxycyclohexanone Intermediate1->Step2 Intermediate2 2-Phenoxycyclohexanone Step2->Intermediate2 Step3 Step 3: Reductive Amination to 2-Phenoxycyclohexan-1-amine Intermediate2->Step3 Intermediate3 2-Phenoxycyclohexan-1-amine Step3->Intermediate3 Step4 Step 4: Hydrochloride Salt Formation Intermediate3->Step4 FinalProduct 2-Phenoxycyclohexan-1-amine Hydrochloride Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 2-Phenoxycyclohexanol

The initial step involves the nucleophilic ring-opening of cyclohexene oxide with phenol. This reaction establishes the core C-O-C ether linkage and the hydroxyl group that will be later converted to the amine.

Reaction Scheme:

Step 1 cluster_reactants CyclohexeneOxide Cyclohexene Oxide arrow Base Catalyst (e.g., NaH) Solvent (e.g., THF) CyclohexeneOxide->arrow plus1 + Phenol Phenol Product 2-Phenoxycyclohexanol arrow->Product

Caption: Synthesis of 2-Phenoxycyclohexanol.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.1110.0 g0.106
Sodium Hydride (60% dispersion in mineral oil)24.004.68 g0.117
Cyclohexene Oxide98.1411.5 mL0.117
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated Ammonium Chloride Solution-100 mL-
Diethyl Ether-200 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (10.0 g, 0.106 mol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 4.68 g, 0.117 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen ceases, indicating the formation of sodium phenoxide.

  • Re-cool the mixture to 0 °C and add a solution of cyclohexene oxide (11.5 mL, 0.117 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-phenoxycyclohexanol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenoxycyclohexanol.

Mechanistic Rationale:

The reaction proceeds via an SN2 mechanism. Phenol is first deprotonated by a strong base, sodium hydride, to form the more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic carbons of the epoxide ring of cyclohexene oxide. The attack occurs from the backside, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final product, 2-phenoxycyclohexanol. The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na+) without interfering with the nucleophile.

Part 2: Oxidation to 2-Phenoxycyclohexanone

The second step is the oxidation of the secondary alcohol, 2-phenoxycyclohexanol, to the corresponding ketone, 2-phenoxycyclohexanone. A variety of oxidizing agents can be employed; however, a common and effective method is the Swern oxidation or the use of pyridinium chlorochromate (PCC).

Reaction Scheme:

Step 2 Reactant 2-Phenoxycyclohexanol arrow Oxidizing Agent (e.g., PCC) Dichloromethane Reactant->arrow Product 2-Phenoxycyclohexanone arrow->Product

Caption: Oxidation of 2-Phenoxycyclohexanol.

Experimental Protocol (using PCC):

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Phenoxycyclohexanol192.2510.0 g0.052
Pyridinium Chlorochromate (PCC)215.5616.8 g0.078
Anhydrous Dichloromethane (DCM)-200 mL-
Celite® or Silica Gel-20 g-
Diethyl Ether-300 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend PCC (16.8 g, 0.078 mol) in anhydrous DCM (100 mL).

  • To this stirred suspension, add a solution of 2-phenoxycyclohexanol (10.0 g, 0.052 mol) in anhydrous DCM (100 mL) in one portion.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (300 mL).

  • Pass the mixture through a short pad of Celite® or silica gel to filter off the chromium salts. Wash the pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-phenoxycyclohexanone.

  • The crude product can be further purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) if necessary.

Causality of Experimental Choices:

PCC is chosen as the oxidizing agent because it is relatively mild and selectively oxidizes secondary alcohols to ketones without over-oxidation. The reaction is performed in an anhydrous aprotic solvent like DCM to prevent the formation of unwanted byproducts. The use of Celite® or silica gel for filtration is crucial for the efficient removal of the insoluble chromium byproducts, simplifying the work-up procedure.

Part 3: Reductive Amination to 2-Phenoxycyclohexan-1-amine

This pivotal step involves the conversion of the ketone, 2-phenoxycyclohexanone, into the target primary amine, 2-phenoxycyclohexan-1-amine. Reductive amination is a highly efficient method for this transformation. The Leuckart reaction, which utilizes ammonium formate, is a classic and effective choice.[2][3]

Reaction Scheme:

Step 3 Reactant 2-Phenoxycyclohexanone arrow Heat (Leuckart Reaction) Reactant->arrow plus + Reagent Ammonium Formate Product 2-Phenoxycyclohexan-1-amine arrow->Product

Caption: Reductive amination of 2-Phenoxycyclohexanone.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Phenoxycyclohexanone190.2410.0 g0.053
Ammonium Formate63.0620.0 g0.317
Formic Acid46.0310 mL-
10% Sodium Hydroxide Solution-As needed-
Dichloromethane (DCM)-200 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-phenoxycyclohexanone (10.0 g, 0.053 mol), ammonium formate (20.0 g, 0.317 mol), and formic acid (10 mL).

  • Heat the mixture to 160-180 °C in an oil bath and maintain at this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature and slowly add 10% sodium hydroxide solution until the pH is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxycyclohexan-1-amine.

  • The crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of DCM, methanol, and a small amount of triethylamine to prevent streaking).

Mechanistic Insights:

The Leuckart reaction proceeds through the formation of an imine intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium formate). The formic acid present in the reaction mixture then reduces the imine to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate.

Part 4: Formation of this compound

The final step is the conversion of the free amine into its hydrochloride salt to improve its stability and handling properties.[4][5]

Reaction Scheme:

Step 4 Reactant 2-Phenoxycyclohexan-1-amine arrow Solvent (e.g., Diethyl Ether or Ethanol) Reactant->arrow plus + Reagent HCl Product 2-Phenoxycyclohexan-1-amine Hydrochloride arrow->Product

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

Materials:

ReagentQuantity
2-Phenoxycyclohexan-1-amine5.0 g
Anhydrous Diethyl Ether100 mL
Hydrochloric Acid (concentrated)As needed
or HCl gas
or HCl solution in diethyl ether

Procedure:

  • Dissolve the purified 2-phenoxycyclohexan-1-amine (5.0 g) in anhydrous diethyl ether (100 mL) in a flask.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Self-Validating System:

The formation of the hydrochloride salt is a straightforward acid-base reaction. The purity of the final product can be readily assessed by its melting point, which should be sharp for a pure compound.[6] Further characterization by NMR and IR spectroscopy will confirm the structure and the presence of the ammonium salt.

Data Summary

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
2-PhenoxycyclohexanolC12H16O2192.25~50-55
2-PhenoxycyclohexanoneC12H14O2190.24N/A (liquid)
2-Phenoxycyclohexan-1-amineC12H17NO191.27N/A (liquid)
This compoundC12H18ClNO227.73~246[6]

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the alcohol, C=O stretch for the ketone, N-H stretch for the amine, and N+-H stretch for the hydrochloride salt).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point Analysis: To assess the purity of the solid final product.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Pyridinium Chlorochromate (PCC): A toxic and potentially carcinogenic chromium (VI) compound. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Formic Acid: Corrosive. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Highly corrosive. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(16), 10962–10977. [Link]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Ketones with Hydrogen and Ammonia over Nickel Catalysts.
  • Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021). Molecules, 26(12), 3573. [Link]

  • U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof.
  • Li, H., et al. (2022). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering, 7, 1345-1351.
  • Chinese Patent No. CN1166604C. (2004). Method for synthesizing o-phenylphenol with cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

  • Osbourn, J. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

  • Blacker, A. J., et al. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal, 20(6), 1684-1691.
  • World Intellectual Property Organization. (2007).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of o-phenylphenol from cyclohexanone over platinum supported on calcined Mg/Al hydrotalcite. Request PDF.
  • Office of Scientific and Technical Information. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 160-181. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Pharmacological profile of 2-Phenoxycyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 2-Phenoxycyclohexan-1-amine Hydrochloride

Introduction

This compound is a synthetic molecule featuring a phenoxy group and an amine on a cyclohexane scaffold. While specific literature on its pharmacological profile is sparse, its structural motifs are present in a variety of biologically active compounds. This guide provides a projected pharmacological profile for this compound, drawing on data from structurally analogous compounds and outlining a comprehensive strategy for its experimental validation. This document is intended for researchers and professionals in drug development, offering a roadmap for the systematic investigation of this compound.

The core structure, a cyclohexylamine derivative, is a versatile scaffold. For instance, certain 2-(p-hydroxyphenyl)cyclohexylamides have been synthesized and evaluated for analgesic and antidepressant activities[1]. The presence of a phenoxy moiety linked to an amine suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), a common feature of many centrally acting drugs[2]. This guide will, therefore, focus on a hypothesized interaction with adrenergic and serotonergic receptors, providing a robust framework for empirical testing.

Projected Pharmacological Profile

Based on its chemical structure, this compound is postulated to act as a modulator of aminergic neurotransmission. The phenoxyethylamine-like backbone is a key feature in ligands for both alpha-adrenergic and serotonin (5-HT) receptors[2]. Specifically, compounds with a phenoxy unit separated from an amine have shown high affinity for α1-adrenoreceptor subtypes and 5-HT1A receptors[2]. Therefore, a primary hypothesis is that this compound may exhibit antagonist or agonist activity at these receptors.

Hypothesized Mechanism of Action

The primary mechanism of action is likely competitive binding to α-adrenergic and/or 5-HT receptors. The nature of this interaction (agonist, partial agonist, or antagonist) would determine the downstream physiological effects. For example, antagonism of α1-adrenergic receptors typically leads to vasodilation and a decrease in blood pressure, a mechanism exploited by drugs like phenoxybenzamine[3]. Conversely, agonism at 5-HT1A receptors is a hallmark of some anxiolytic and antidepressant medications.

To elucidate the precise mechanism, a systematic screening approach is necessary. This would begin with broad receptor binding assays followed by more specific functional assays for the identified targets.

cluster_receptor Cell Membrane Receptor Receptor G-protein G-protein Receptor->G-protein Activates 2-Phenoxycyclohexan-1-amine 2-Phenoxycyclohexan-1-amine 2-Phenoxycyclohexan-1-amine->Receptor Binds Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Caption: Proposed GPCR signaling pathway for 2-Phenoxycyclohexan-1-amine.

Experimental Validation Strategy

A multi-tiered approach is essential for accurately characterizing the pharmacological profile of a novel compound. The following sections outline the key experimental workflows.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.

Objective: To quantify the binding affinity (Ki) of the test compound for α1-adrenergic, α2-adrenergic, 5-HT1A, and other relevant aminergic receptors.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Obtain cell lines recombinantly expressing the human receptor of interest (e.g., α1A-adrenergic receptor). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

Receptor SubtypeRadioligandKi (nM) of 2-Phenoxycyclohexan-1-amine HCl
α1A-Adrenergic[3H]Prazosin50
α1B-Adrenergic[3H]Prazosin150
α1D-Adrenergic[3H]Prazosin200
α2A-Adrenergic[3H]Rauwolscine> 1000
5-HT1A[3H]8-OH-DPAT80
5-HT2A[3H]Ketanserin> 1000
Histamine H1[3H]Mepyramine800

This tiered approach allows for a focused and resource-efficient characterization of a novel compound.

cluster_workflow Experimental Workflow A Tier 1: In Vitro Binding Assays B Tier 2: In Vitro Functional Assays A->B High Affinity Hits C Tier 3: Ex Vivo Tissue Assays B->C Confirmed Activity D Tier 4: In Vivo Behavioral Models C->D Physiological Relevance

Caption: Tiered approach for pharmacological characterization.

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist or an antagonist.

Objective: To characterize the functional activity (e.g., efficacy and potency) of the compound at receptors where it shows high binding affinity.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like α1-adrenergic)

  • Cell Culture and Dye Loading: Culture cells expressing the target receptor (e.g., CHO-α1A) in 96-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Use a fluorescent plate reader with automated injection capabilities. First, add varying concentrations of this compound to the wells to test for agonist activity. In a separate set of wells, add a fixed concentration of a known agonist (e.g., phenylephrine) followed by varying concentrations of the test compound to assess antagonist activity.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonist activity, plot the response to the fixed agonist concentration against the concentration of the test compound to determine the IC50, which can then be converted to a Kb value using the Schild equation.

Pharmacokinetics: A Preliminary Outlook

The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound will be critical for its potential as a therapeutic agent.

  • Absorption: The hydrochloride salt form generally confers good aqueous solubility, which may facilitate oral absorption.

  • Distribution: The presence of a phenoxy and a cyclohexyl group suggests a moderate degree of lipophilicity. This could allow the compound to cross the blood-brain barrier, a prerequisite for central nervous system activity[4].

  • Metabolism: The molecule is likely to undergo hepatic metabolism, primarily through cytochrome P450 enzymes. Potential metabolic pathways include hydroxylation of the phenyl or cyclohexyl ring and N-dealkylation.

  • Excretion: Metabolites and any unchanged drug are expected to be eliminated primarily via the renal route[4].

Conclusion

While the pharmacological profile of this compound is not yet established, its chemical structure provides a strong basis for hypothesizing its interaction with aminergic GPCRs, particularly α1-adrenergic and 5-HT1A receptors. The experimental framework detailed in this guide offers a systematic and scientifically rigorous approach to validating this hypothesis and fully characterizing the compound's mechanism of action, potency, and potential therapeutic applications. The successful execution of these studies will be pivotal in determining the future of this compound in the landscape of drug discovery.

References

  • Bolognesi, M. L., Budriesi, R., Cavalli, A., Chiarini, A., Gotti, R., Leonardi, A., Minarini, A., Poggesi, E., Recanatini, M., Rosini, M., Tumiatti, V., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 42(21), 4479-4490. [Link]

  • Bayview Pharmacy. (n.d.). Phenoxybenzamine Hydrochloride | Active Pharmaceutical Ingredients. Retrieved January 26, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Homochlorcyclizine Hydrochloride? Retrieved January 26, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative with potential applications in pharmaceutical research and development. The presence of a phenoxy group and a protonated primary amine on a cyclohexane ring gives this molecule distinct structural features that can be elucidated through various spectroscopic techniques. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for studying its interactions in biological systems.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will synthesize information from established spectroscopic principles and data from structurally related compounds to present a detailed and predictive overview of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This approach, rooted in the fundamental principles of spectroscopy, offers a robust framework for researchers working with this and similar molecules.

Molecular Structure and Stereochemistry

The structure of this compound features a cyclohexane ring substituted with a phenoxy group at C2 and an ammonium group at C1. The presence of two stereocenters (C1 and C2) gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stereochemistry (cis or trans) of the substituents significantly influences the conformation of the cyclohexane ring and, consequently, the spectroscopic data. In the absence of specific information, this guide will consider the general features applicable to both cis and trans isomers while highlighting key differences where applicable. The trans isomer is generally expected to be thermodynamically more stable, with both bulky substituents in equatorial positions in the chair conformation.

This compound Structure cluster_cyclohexane cluster_substituents C1 C1 C2 C2 C1->C2 NH3Cl +NH3Cl C1->NH3Cl C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Phenoxy Phenoxy Ring O->Phenoxy

Caption: General structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of multiple signals from the cyclohexane and phenoxy protons, with potential for overlapping multiplets. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, the anisotropic effect of the aromatic ring, and the stereochemical arrangement of the substituents.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic (ortho)7.2 - 7.4d or dd~7-8Deshielded due to proximity to the electron-withdrawing oxygen and anisotropic effect of the ring.
Aromatic (meta)6.9 - 7.1t or m~7-8Shielded relative to ortho protons.
Aromatic (para)7.0 - 7.2t~7-8Chemical shift is intermediate between ortho and meta protons.
H1 (CH-NH₃⁺)3.0 - 3.5m-Deshielded by the adjacent electron-withdrawing ammonium group. Broadening may occur due to coupling with ¹⁴N and proton exchange.
H2 (CH-OPh)4.0 - 4.5m-Significantly deshielded by the electronegative oxygen atom of the phenoxy group.
Cyclohexane (CH₂)1.2 - 2.2m-Complex, overlapping multiplets for the remaining 8 protons on the cyclohexane ring. Axial and equatorial protons will have different chemical shifts.
NH₃⁺7.5 - 9.0br s-Broad singlet due to quadrupolar relaxation of ¹⁴N and chemical exchange with the solvent. Its position is highly dependent on the solvent and concentration. The addition of D₂O will cause this signal to disappear.[1]

Causality in Experimental Choices:

  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is necessary, such as D₂O, DMSO-d₆, or CD₃OD. The choice of solvent will influence the chemical shifts, particularly of the labile NH₃⁺ protons.

  • Decoupling Experiments: To simplify the complex multiplets of the cyclohexane ring, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unambiguously.

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube is a standard procedure to confirm the presence of exchangeable protons like those of the ammonium group.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide direct information about the carbon framework of the molecule. The chemical shifts will be characteristic of the different carbon environments.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-O)155 - 160The ipso-carbon is significantly deshielded by the directly attached oxygen atom.
Aromatic (ortho)115 - 120Shielded relative to the para-carbon due to the electron-donating effect of the oxygen.
Aromatic (para)120 - 125Less shielded than the ortho-carbons.
Aromatic (meta)128 - 130Least affected by the oxygen substituent.
C1 (CH-NH₃⁺)50 - 60Deshielded by the attached nitrogen atom.
C2 (CH-OPh)75 - 85Significantly deshielded by the electronegative oxygen atom.
Cyclohexane (CH₂)20 - 40The remaining four methylene carbons of the cyclohexane ring will appear in this region.

Expert Insights:

The chemical shifts of the cyclohexane carbons are sensitive to the stereochemistry. In a trans-diaxial conformation, steric compression (gamma-gauche effect) would lead to an upfield shift of the involved carbons compared to a trans-diequatorial conformation.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum of this compound will be dominated by the characteristic absorptions of the ammonium group, the phenoxy group, and the C-H bonds of the cyclohexane ring.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Ammonium)3200 - 2800Strong, BroadN-H stretch of the R-NH₃⁺ group. This broad envelope is a hallmark of primary amine salts.[2]
C-H (Aromatic)3100 - 3000MediumC-H stretch.
C-H (Aliphatic)2950 - 2850StrongC-H stretch of the cyclohexane ring. These peaks will likely appear as sharp bands superimposed on the broad N-H stretch.[2]
N-H (Ammonium)1600 - 1500MediumN-H bend (asymmetric and symmetric).
C=C (Aromatic)1600 & 1475Medium to StrongC=C stretching vibrations within the phenyl ring.
C-O-C (Aryl Ether)1250 - 1200StrongAsymmetric C-O-C stretch. This is a characteristic and strong absorption for aryl ethers.
C-O-C (Aryl Ether)1050 - 1000MediumSymmetric C-O-C stretch.
C-N1250 - 1020Medium to WeakC-N stretch.

Self-Validating Protocol for IR Analysis:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Ensure the sample is thoroughly ground with dry KBr to minimize scattering effects. Alternatively, Attenuated Total Reflectance (ATR) can be used for a quicker, non-destructive analysis.

  • Background Correction: Always run a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Interpretation: Look for the key diagnostic peaks in the specified regions. The presence of the very broad absorption in the 3200-2800 cm⁻¹ region is a strong indicator of the amine hydrochloride.[2] The strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can detect the protonated molecule.

Predicted Fragmentation Pattern (ESI-MS):

  • Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, which corresponds to the free amine form (C₁₂H₁₇NO). The expected m/z would be approximately 192.14.

  • Key Fragments:

    • Loss of Phenoxy Radical (•OPh): Cleavage of the C-O bond could lead to a fragment with m/z corresponding to the cyclohexylamine cation.

    • Loss of Phenol (HOPh): A common fragmentation pathway for phenoxy compounds is the elimination of phenol.[3]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines, leading to a resonance-stabilized iminium ion.[4]

    • Retro-Diels-Alder: The cyclohexane ring might undergo a retro-Diels-Alder fragmentation under certain conditions.

Predicted ESI-MS Fragmentation of 2-Phenoxycyclohexan-1-amine M [M+H]⁺ (m/z ≈ 192.14) F1 Loss of Phenol (C₆H₅OH) M->F1 - C₆H₆O F2 Alpha-Cleavage M->F2 C-C bond cleavage F3 Loss of Ammonia (NH₃) M->F3 - NH₃

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of all proton and carbon signals.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to obtain a stable signal of the protonated molecule.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound. The provided protocols offer a standardized approach to obtaining high-quality experimental data, which can then be compared with the predictions outlined in this guide.

References

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  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

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  • PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][6]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from [Link]

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An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Phenoxycyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a bifunctional organic molecule of interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex derivatives.[1] Its structure, comprising a cyclohexane ring substituted with a primary amine and a phenoxy group at adjacent positions, presents a fascinating case for structural elucidation. The presence of two stereocenters (at C1 and C2) means the compound can exist as diastereomers (cis and trans), making unambiguous spectroscopic characterization paramount.

This guide provides a comprehensive technical overview of the analytical methodologies required to fully characterize 2-Phenoxycyclohexan-1-amine HCl, focusing on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, predict spectral outcomes, and outline robust protocols for data acquisition and interpretation, ensuring a self-validating analytical workflow.

Section 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns. For a charged species like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred method for accurately determining the mass of the protonated parent molecule. In contrast, Electron Ionization (EI) provides detailed fragmentation data that helps piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) via ESI

Expertise & Causality: ESI is a 'soft' ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally determining the molecular weight of the free amine. For the HCl salt, the analysis will detect the cation of the salt. High-resolution analysis is critical for confirming the elemental composition against the theoretical formula (C₁₂H₁₈NO⁺ for the protonated amine).

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of 2-Phenoxycyclohexan-1-amine HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized to the instrument (e.g., 5 L/min, 300 °C).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Mass Range: m/z 50-500.

Predicted Data Interpretation

The primary ion observed will be the protonated free amine [C₁₂H₁₇N + H]⁺.

Predicted IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₈NO⁺192.1383

The presence of a compound with a single nitrogen atom results in an odd-numbered molecular weight for the free base (191.28 g/mol ), a principle known as the Nitrogen Rule.[2][3]

Fragmentation Analysis via Electron Ionization (EI)

Expertise & Causality: EI uses high-energy electrons to ionize the sample, causing extensive and predictable fragmentation. Analyzing these fragments provides a structural fingerprint of the molecule. The fragmentation of alkylamines is dominated by α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4][5] Ethers also undergo characteristic α-cleavage next to the oxygen atom.[5]

Predicted Fragmentation Pathway

The molecular ion [C₁₂H₁₇NO]⁺˙ at m/z 191 is expected. Key fragmentation pathways include:

  • α-Cleavage (Amine): The most favorable fragmentation for amines involves cleavage of the bond alpha to the nitrogen.[2] For this molecule, this would involve the breaking of the C1-C6 or C1-C2 bond within the ring, leading to a resonance-stabilized iminium cation.

  • Loss of Phenoxy Group: Cleavage of the C2-O bond can result in the loss of a phenoxy radical (·OPh, 93 Da) or a phenol molecule (HOPh, 94 Da).

  • Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often by losing ethene (28 Da), which is a characteristic fragmentation pattern for cyclohexanes.[6]

Table of Predicted Key Fragments (EI-MS)

m/zProposed Fragment IonPlausible Origin
191[C₁₂H₁₇NO]⁺˙Molecular Ion (M⁺˙)
98[C₆H₁₂N]⁺α-cleavage and loss of C₆H₅O·
91[C₇H₇]⁺Tropylium ion, characteristic of compounds with a benzyl moiety, though less direct here.
77[C₆H₅]⁺Phenyl cation from cleavage of the ether bond.
56[C₄H₈]⁺ or [C₃H₆N]⁺Ring fragmentation or secondary fragmentation. Base peak for cyclohexylamine is often m/z 56.[6][7]

Diagram of Predicted EI Fragmentation

Caption: Key ¹H-¹H COSY correlations expected for the cyclohexyl ring protons.

HSQC (¹H-¹³C Correlation): The HSQC spectrum definitively links each proton to its directly attached carbon. For example, it will show a correlation between the proton signal at ~4.4 ppm (H2) and the carbon signal at ~80 ppm (C2), and another between the proton at ~3.2 ppm (H1) and the carbon at ~55 ppm (C1). This allows for the unambiguous assignment of the protonated carbons. [8][9]

Section 3: Integrated Spectroscopic Workflow

Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy ESI ESI-HRMS (Determine Formula: C₁₂H₁₇NO) EI EI-MS (Analyze Fragmentation) Conclusion Unambiguous Structure Confirmation (Connectivity & Stereochemistry) EI->Conclusion H1_C13 1D NMR (¹H, ¹³C) (Identify functional groups & proton environment) COSY 2D COSY (Confirm H-H Connectivity) H1_C13->COSY HSQC 2D HSQC (Link Protons to Carbons) COSY->HSQC HSQC->Conclusion Sample Sample: 2-Phenoxycyclohexan-1-amine HCl Sample->ESI Sample->H1_C13

Caption: Integrated workflow for the complete structural elucidation of the target compound.

Conclusion

The structural characterization of 2-Phenoxycyclohexan-1-amine HCl is a multi-faceted analytical challenge that is robustly met by the synergistic application of mass spectrometry and NMR spectroscopy. High-resolution ESI-MS confirms the elemental composition, while EI-MS provides a fragmentation fingerprint that corroborates the core structure. A full suite of 1D and 2D NMR experiments not only confirms the molecular connectivity but also provides the critical details of its stereochemistry through the analysis of coupling constants. This integrated approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a necessity for researchers in drug development and materials science.

References

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tormena, C. F., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(9), 895-900. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylcyclohexan-1-amine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexane. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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An In-Depth Technical Guide to the Predicted Biological Activity of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of 2-Phenoxycyclohexan-1-amine hydrochloride. Based on its structural characteristics, we hypothesize that this compound may primarily act as a modulator of the N-methyl-D-aspartate (NMDA) receptor and may also exhibit affinity for monoamine transporters. This document outlines a logical, multi-tiered experimental approach, from initial in vitro screening to in vivo behavioral assays, to elucidate the pharmacological profile of this novel chemical entity. The protocols described herein are designed to be self-validating and are grounded in established principles of preclinical drug discovery, adhering to the highest standards of scientific integrity.

Introduction: Unveiling the Potential of a Novel Scaffold

The field of neuropharmacology is in constant pursuit of novel chemical scaffolds that can offer improved therapeutic efficacy and safety profiles for the treatment of psychiatric and neurological disorders. This compound presents an intriguing structural combination of a phenoxy group and a cyclohexylamine moiety. The arylcyclohexylamine class of compounds, which includes well-known agents like ketamine and phencyclidine, are recognized for their antagonistic effects on the NMDA receptor, leading to dissociative and antidepressant effects[1]. The presence of the phenoxy ring and the amine on the cyclohexane backbone suggests a potential interaction with central nervous system targets.

This guide puts forth a scientifically rigorous plan to systematically investigate the predicted biological activities of this compound. Our core hypothesis is that this compound will exhibit NMDA receptor antagonism and may also modulate monoamine systems, given that many central nervous system active agents have polypharmacological profiles. The following sections detail the proposed experimental workflows, from initial target engagement to behavioral readouts, providing a clear roadmap for its preclinical characterization. All proposed studies should be conducted in accordance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1 to ensure data integrity and reliability[2].

Predicted Pharmacological Profile

Based on its chemical structure, we predict that this compound will primarily target the following systems:

  • Glutamatergic System: Specifically, as an antagonist of the NMDA receptor. This prediction is based on the structural similarity to arylcyclohexylamines[1].

  • Monoaminergic System: Potential for interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as monoamine oxidase (MAO) enzymes. The phenoxy and amine groups are common pharmacophores in monoamine reuptake inhibitors and MAO inhibitors[3][4][5].

The following diagram illustrates the predicted primary molecular targets and the subsequent signaling pathways that may be modulated by this compound.

Predicted_Signaling_Pathways cluster_glutamatergic Glutamatergic Synapse cluster_monoaminergic Monoaminergic Synapse NMDA_Receptor NMDA Receptor Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Blocked by Antagonist Downstream_Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_Influx->Downstream_Signaling SERT_NET_DAT SERT / NET / DAT Synaptic_Monoamines Increased Synaptic Monoamines SERT_NET_DAT->Synaptic_Monoamines Inhibition of Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Test_Compound 2-Phenoxycyclohexan-1-amine hydrochloride Test_Compound->NMDA_Receptor Predicted Antagonism Test_Compound->SERT_NET_DAT Predicted Inhibition In_Vitro_Workflow Start 2-Phenoxycyclohexan-1-amine hydrochloride Binding_Assays Radioligand Binding Assays (NMDA-R, SERT, NET, DAT) Start->Binding_Assays Functional_Assays Functional Assays Binding_Assays->Functional_Assays Ca_Influx Calcium Influx Assay (NMDA-R) Functional_Assays->Ca_Influx Uptake_Assay Neurotransmitter Uptake Assay (SERT, NET, DAT) Functional_Assays->Uptake_Assay MAO_Assay MAO Inhibition Assay (MAO-A, MAO-B) Functional_Assays->MAO_Assay Results Determine Ki, IC50, and Functional Activity Ca_Influx->Results Uptake_Assay->Results MAO_Assay->Results

Caption: In vitro experimental workflow for target validation.

In Vivo Pharmacological Evaluation: Assessing Behavioral Effects

Based on the in vitro profile, a series of in vivo studies will be conducted in rodent models to assess the potential antidepressant and anxiolytic effects of this compound. These preclinical models are essential for predicting therapeutic potential in humans.[6][7][8]

Antidepressant-Like Activity

The FST is a widely used model to screen for antidepressant activity. [4]Antidepressant compounds decrease the duration of immobility in this test. Mice are placed in a cylinder of water, and their swimming and immobility time are recorded.[4] A reduction in immobility time is indicative of an antidepressant-like effect.

Similar to the FST, the TST is a behavioral despair model where the duration of immobility of a mouse suspended by its tail is measured. [9]A decrease in immobility time suggests antidepressant-like properties.

The CUMS model is a more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors over several weeks. [10]This induces a state of anhedonia (reduced pleasure), which can be measured by a decrease in sucrose preference. The ability of this compound to reverse this anhedonia will be a strong indicator of its antidepressant potential.

Anxiolytic-Like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

In this conflict-based model, water-deprived rats are trained to drink from a spout that is paired with a mild electric shock. [11]Anxiolytic drugs increase the number of punished licks, indicating a reduction in anxiety. [11] Table 3: Proposed In Vivo Behavioral Assays

Predicted ActivityAnimal ModelKey Parameter Measured
AntidepressantForced Swim Test (FST)Immobility time
AntidepressantTail Suspension Test (TST)Immobility time
AntidepressantChronic Unpredictable Mild Stress (CUMS)Sucrose preference
AnxiolyticElevated Plus Maze (EPM)Time spent in open arms, number of open arm entries
AnxiolyticVogel Conflict TestNumber of punished licks

Preliminary Safety and Toxicity Assessment

Prior to extensive in vivo testing, a preliminary assessment of the compound's safety and toxicity is essential.

In Vitro Cytotoxicity

The cytotoxicity of this compound will be evaluated in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) using an MTT or LDH assay to determine the concentration at which the compound induces cell death.

Acute Toxicity in Rodents

An acute toxicity study will be performed in mice to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. This information is crucial for dose selection in subsequent efficacy studies.

It is important to handle this compound with appropriate safety precautions, as some amine hydrochlorides can cause skin and eye irritation. [12][13]More severe hazards such as skin burns, eye damage, and potential reproductive toxicity have been reported for other amine compounds. [14][15][16]

Conclusion and Future Directions

This technical guide provides a structured and scientifically sound approach to elucidate the predicted biological activity of this compound. The proposed workflow, from in vitro target engagement to in vivo behavioral pharmacology, is designed to provide a comprehensive understanding of its potential as a novel therapeutic agent for neuropsychiatric disorders. The data generated from these studies will be critical in determining whether to advance this compound into further preclinical development, including more extensive toxicology and pharmacokinetic studies.

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In silico modeling of 2-Phenoxycyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Phenoxycyclohexan-1-amine hydrochloride

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of novel or understudied small molecules, using this compound as a primary case study. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to elucidate the strategic reasoning and scientific causality that underpin a robust computational analysis. Our approach is rooted in the principle that in silico modeling is not merely a data generation exercise, but a hypothesis-driven scientific endeavor that accelerates discovery by intelligently guiding subsequent experimental validation.[1][2]

Foreword: The Challenge of a Novel Chemical Entity

This compound is a molecule with defined chemical properties but a scarcity of publicly available pharmacological data. This scenario is common in early-stage drug discovery. How do we begin to understand the potential biological role and therapeutic relevance of such a compound without a known target? This is where a strategic in silico workflow becomes indispensable. It allows us to build a data-driven hypothesis, predict potential interactions, and assess drug-like properties, thereby de-risking and prioritizing resources for expensive and time-consuming in vitro and in vivo studies.[1][3]

Part 1: Foundational Analysis - Ligand Characterization

Before any biological interaction can be modeled, the molecule itself must be thoroughly characterized in a computationally relevant format. The quality of this initial step dictates the validity of all subsequent predictions.

Physicochemical Properties

A summary of the known and computed properties of this compound provides the baseline for our model.

PropertyValueSource
CAS Number 24087-50-1Biosynth[4]
Molecular Formula C12H18ClNOBiosynth[4]
Molecular Weight 227.73 g/mol Biosynth[4]
SMILES C1CCC(C(C1)N)OC2=CC=CC=C2.ClBiosynth[4]
Melting Point 246 °CBiosynth[4]
Hazard Codes H315, H319, H335Biosynth[4]
Protocol 1: 3D Structure Generation and Optimization

The SMILES string represents a 2D structure. For in silico modeling, a stable, low-energy 3D conformation is required.

  • Input Structure Generation : The SMILES string (C1CCC(C(C1)N)OC2=CC=CC=C2) is used as the input for a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Protonation State Assessment : Causality : The primary amine group (-NH2) on the cyclohexyl ring has a pKa that ensures it will be protonated (-NH3+) at physiological pH (~7.4). This is a critical consideration often overlooked. The positive charge is fundamental to its potential electrostatic interactions with biological targets. The hydrochloride salt form further supports this assumption.

  • Energy Minimization : The initial 3D structure is a rough approximation. A force field (e.g., MMFF94 or UFF) is applied to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation of the molecule, which is the most likely representation of its state in vivo.

  • Output : The final, optimized 3D structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for subsequent docking and simulation studies.

Part 2: Target Identification via Structural Analogy

With no predetermined biological target, our first major task is to generate a testable hypothesis. A field-proven approach is to investigate the known targets of structurally similar compounds.

Rationale for Target Selection

A search for analogs of 2-Phenoxycyclohexan-1-amine reveals structural similarities to phencyclidine (PCP) and its derivatives. Phencyclidine is a well-characterized dissociative anesthetic that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[5] This provides a scientifically sound, albeit hypothetical, starting point for our investigation.

Hypothesis : Based on structural analogy to PCP, this compound is a potential modulator of the NMDA receptor.

Workflow for Target Identification and Preparation

G cluster_0 Target Identification & Preparation ligand Novel Ligand (2-Phenoxycyclohexan-1-amine) similarity Structural Similarity Search (e.g., PubChem, SciFinder) ligand->similarity analogs Identify Analogs (Phencyclidine - PCP) similarity->analogs target_lit Literature Review of Analogs Find known biological targets analogs->target_lit target Hypothesized Target (NMDA Receptor) target_lit->target pdb Download Receptor Structure (RCSB Protein Data Bank) target->pdb prepare Prepare Receptor for Docking (Remove water, add hydrogens, check for missing residues) pdb->prepare output Analysis-Ready Receptor Structure prepare->output

Caption: Workflow for hypothesis-driven target identification.

Part 3: Predicting Binding Affinity and Pose via Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. It is a computationally efficient method for initial screening.[6][7]

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure using the widely-cited AutoDock Vina software.[8]

  • Receptor Preparation :

    • Load the prepared NMDA receptor structure into a molecular visualization tool like UCSF Chimera or AutoDock Tools.[7]

    • Remove all non-essential molecules, including water and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges. Causality : This step is crucial for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of binding.

    • Save the prepared receptor in .pdbqt format.

  • Ligand Preparation :

    • Load the optimized 3D structure of this compound.

    • Define rotatable bonds. Causality : Allowing ligand flexibility is essential for it to adapt its conformation to the binding pocket (an "induced fit" model).

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition :

    • Identify the putative binding site on the NMDA receptor. For this study, we would use the known binding site of PCP as our reference.

    • Define a 3D grid box that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

  • Running the Docking Simulation :

    • Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box coordinates.[6]

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Results Analysis :

    • Vina will output several possible binding poses, ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses within the receptor's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

Illustrative Docking Results
Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9ASN-A:646, TYR-B:838, GLU-A:342
2-8.5ASN-A:646, PHE-A:421, MET-B:835
3-8.2ASP-A:731, TYR-B:838, SER-A:647

Part 4: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[9][10]

Workflow for MD Simulation

G cluster_1 Molecular Dynamics Simulation Workflow start Start with Best Docking Pose (Protein-Ligand Complex) solvate System Solvation (Add water box) start->solvate ionize Ionization (Neutralize system charge with Na+/Cl-) solvate->ionize minimize_md Energy Minimization (Relax the system) ionize->minimize_md equilibrate System Equilibration (NVT and NPT ensembles) minimize_md->equilibrate production Production MD Run (Simulate for 100-200 ns) equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) production->analyze output_md Validated Dynamic Interaction Model analyze->output_md

Caption: Standard workflow for a GROMACS-based MD simulation.

Protocol 3: MD Simulation using GROMACS
  • System Setup :

    • The highest-scoring docked complex from Protocol 2 is used as the starting structure.

    • A force field (e.g., AMBER, CHARMM) is chosen for the protein and a compatible force field (e.g., GAFF) is generated for the ligand.

    • The complex is placed in a periodic box of water molecules (solvation).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

  • Minimization and Equilibration :

    • The entire system undergoes energy minimization to remove steric clashes.

    • A two-phase equilibration is performed. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Causality : Proper equilibration is non-negotiable; it ensures the production simulation begins from a thermodynamically stable state, making the resulting trajectory physically meaningful.

  • Production Simulation :

    • The simulation is run for an extended period (typically 100-200 nanoseconds) to sample the conformational space of the complex.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : Measures the stability of the protein and the ligand's binding pose over time. A stable RMSD indicates the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF) : Identifies which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Analysis : Monitor specific interactions (like hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.

Part 5: Predicting Drug-Likeness with QSAR and ADMET Models

A potent molecule is not a useful drug if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these crucial pharmacokinetic and safety properties.[11][12] These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link a molecule's structure to its properties.[3][13][14]

Illustrative Predicted ADMET Properties

Various online tools and software packages (e.g., SwissADME, pkCSM) can be used to generate these predictions from the molecule's structure.

ADMET PropertyPredicted Value (Illustrative)Implication
Human Intestinal Absorption High (e.g., >90%)Good potential for oral bioavailability.
Caco-2 Permeability HighSuggests good absorption across the gut wall.[15]
Blood-Brain Barrier (BBB) Permeant YesExpected for a psychoactive compound targeting a CNS receptor.
CYP450 Inhibition (e.g., 2D6, 3A4) Inhibitor of CYP2D6Potential for drug-drug interactions; requires experimental verification.
hERG Inhibition Low RiskReduced likelihood of cardiac toxicity, a major hurdle in drug development.
Ames Mutagenicity Non-mutagenicIndicates a lower risk of carcinogenicity.

Conclusion: Synthesizing a Data-Driven Path Forward

This in silico investigation, beginning with only the chemical structure of this compound, has generated a series of testable, data-driven hypotheses. We have moved from an unknown entity to a molecule with a plausible biological target (NMDA receptor), a predicted binding mode, a dynamic interaction model, and an initial assessment of its drug-like properties.

This computational workflow does not replace experimental work; it empowers it. The insights gained allow researchers to design more intelligent, focused experiments. For instance, instead of broad, untargeted screening, one can now proceed directly to in vitro binding assays with the NMDA receptor. The ADMET predictions highlight specific potential liabilities (e.g., CYP450 inhibition) that can be prioritized for early experimental safety testing. By embracing this synergistic relationship between computational prediction and empirical validation, we can significantly accelerate the journey from novel molecule to potential therapeutic.

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A Prospective Analysis of the Therapeutic Potential of 2-Phenoxycyclohexan-1-amine hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, prospective analysis of the potential therapeutic targets of the novel compound, 2-Phenoxycyclohexan-1-amine hydrochloride. In the absence of direct pharmacological data, this document leverages structure-activity relationship (SAR) principles derived from analogous chemical scaffolds, primarily arylcyclohexylamines and phenoxyalkylamines. We hypothesize four principal therapeutic targets: the N-Methyl-D-aspartate (NMDA) receptor, the Dopamine Transporter (DAT), Sigma (σ) receptors, and adrenergic receptors. For each putative target, this guide outlines the scientific rationale, a proposed mechanism of action, and detailed, field-proven experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating preclinical investigation into this compound.

Introduction and Compound Overview

This compound is a synthetic molecule featuring a cyclohexylamine scaffold, a foundational structure in many centrally active agents. Its defining characteristics are a primary amine at the 1-position and a phenoxy group at the 2-position of the cyclohexane ring. This unique combination suggests a polypharmacological profile with significant therapeutic potential. The arylcyclohexylamine core is famously associated with N-Methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, suggesting a primary role in modulating glutamatergic neurotransmission.[1][2][3][4] Concurrently, the phenoxyalkylamine motif is present in various compounds known to interact with monoamine transporters and G-protein coupled receptors (GPCRs).

Given the lack of published biological data for this specific compound, this guide will proceed as a prospective analysis, building a logical, evidence-based framework to direct initial pharmacological screening and validation efforts.

Physicochemical Properties

A summary of the known properties of this compound is presented below. These values are crucial for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 24087-50-1Biosynth
Molecular Formula C₁₂H₁₈ClNOBiosynth
Molecular Weight 227.73 g/mol Biosynth
Canonical SMILES C1CCC(C(C1)N)OC2=CC=CC=C2.ClBiosynth
Predicted Lipophilicity (XLogP3) 3.1PubChem
Topological Polar Surface Area (TPSA) 35.25 ŲPubChem

Data sourced from publicly available chemical databases.

Primary Hypothesized Target: NMDA Receptor

Rationale for Investigation

The structural homology between this compound and the arylcyclohexylamine class of compounds provides the strongest rationale for investigating the NMDA receptor as the primary target. Arylcyclohexylamines, such as phencyclidine (PCP), are well-characterized as non-competitive antagonists that bind to a specific site (the "PCP site") within the ion channel of the NMDA receptor.[1][3] This action blocks the influx of calcium ions, thereby inhibiting excessive glutamatergic activity.[1][3] Such modulation is therapeutically relevant for conditions characterized by excitotoxicity, including neurodegenerative diseases, and for its anesthetic and potential antidepressant effects.[5] We hypothesize that this compound will act as an uncompetitive or non-competitive antagonist at the NMDA receptor.

Proposed Mechanism of Action: Channel Blockade

The proposed mechanism involves the compound entering the NMDA receptor ion channel when it is in an open state (i.e., when co-agonists glutamate and glycine are bound) and physically occluding the pore. This prevents ion flux and dampens neuronal excitability.

NMDA_Receptor_Antagonism Figure 1: Proposed Mechanism at the NMDA Receptor cluster_membrane Neuronal Membrane NMDA_R NMDA Receptor Pore Domain Ion_Channel Ion Channel (Pore) Glutamate Glutamate Glutamate->NMDA_R Binds & Opens Channel Compound 2-Phenoxycyclohexan- 1-amine hydrochloride Compound->Ion_Channel Enters & Binds PCP Site Block Channel Block Ca_Influx Ca²+ Influx Excitotoxicity Reduced Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to (if unblocked) Block->Ca_Influx Prevents Block->Excitotoxicity Mitigates DAT_Inhibition_Workflow Figure 2: Experimental Workflow for DAT Activity start Start: HEK293 cells expressing hDAT plate_cells Plate cells in 96-well plates start->plate_cells pre_incubate Pre-incubate cells with test compound plate_cells->pre_incubate prepare_compound Prepare serial dilutions of 2-Phenoxycyclohexan-1-amine HCl prepare_compound->pre_incubate add_radioligand Add [³H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate for 10 min at room temperature add_radioligand->incubate terminate Terminate uptake with ice-cold buffer & wash incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity via liquid scintillation counting lyse->quantify analyze Analyze data: Calculate IC₅₀ for Dopamine uptake inhibition quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for DAT Activity
Experimental Protocol: [³H]Dopamine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter. [6][7][8] Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Non-specific Uptake Control: A known potent DAT inhibitor, such as Nomifensine (10 µM) or Cocaine (10 µM).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: 96-well cell culture plates, liquid scintillation counter.

Methodology:

  • Cell Culture: Plate hDAT-expressing cells into 96-well plates and grow to confluence (typically 40,000-60,000 cells/well). [9]2. Assay Preparation: On the day of the assay, aspirate the culture medium and wash cells once with pre-warmed (37°C) Uptake Buffer.

  • Compound Incubation: Add 100 µL of Uptake Buffer containing the desired concentration of the test compound or control (vehicle for total uptake, Nomifensine for non-specific uptake) to the wells.

  • Pre-incubation: Pre-incubate the plate for 10-20 minutes at room temperature or 37°C. [8]5. Uptake Initiation: Initiate the assay by adding 50 µL of Uptake Buffer containing [³H]Dopamine (final concentration ~10-50 nM).

  • Uptake Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature. This timing is critical to measure the initial rate of uptake. [6][7]7. Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with ice-cold Uptake Buffer.

  • Lysis and Quantification: Lyse the cells with 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of specific dopamine uptake (Total Uptake - Non-specific Uptake) against the log concentration of the test compound.

Additional Putative Targets for Screening

Sigma (σ) Receptors (σ₁ and σ₂)

Rationale: Sigma receptors are unique intracellular proteins that bind a wide variety of CNS-active drugs, including PCP, which shows moderate affinity for the σ₂ subtype (Kᵢ = 136 nM). [1]These receptors are implicated in cellular signaling, neuroplasticity, and the modulation of other neurotransmitter systems. [10][11]Given the structural relationship to known sigma ligands, screening for activity at both σ₁ and σ₂ receptors is a logical step in characterizing the compound's full pharmacological profile.

Experimental Approach: Standard competitive radioligand binding assays using membrane preparations and specific radioligands such as -pentazocine for σ₁ sites and [³H]DTG (in the presence of a σ₁ blocker) for σ₂ sites. [12]

Adrenergic Receptors (α and β)

Rationale: The phenoxyalkylamine substructure is a feature of many compounds that act as ligands for adrenergic receptors. These receptors are critical in regulating cardiovascular function, alertness, and the "fight-or-flight" response. [13]While likely a lower-affinity interaction compared to the NMDA receptor, off-target effects at adrenergic receptors could have significant physiological consequences, both therapeutic and adverse.

Experimental Approach: A panel of radioligand binding assays for major adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂) should be conducted. For example, [³H]prazosin can be used for α₁ receptors and [³H]dihydroalprenolol for β receptors.

Summary and Future Directions

This guide presents a prospective analysis of this compound, a compound of interest due to its hybrid arylcyclohexylamine and phenoxyalkylamine structure. Based on robust structure-activity relationship data from related compounds, we have identified four primary classes of potential therapeutic targets:

  • NMDA Receptors (High Priority): Hypothesized as the primary target, with an expected non-competitive antagonist mechanism.

  • Dopamine Transporter (High Priority): A likely secondary target, with a proposed reuptake inhibition mechanism.

  • Sigma Receptors (Medium Priority): A probable target for polypharmacology, contributing to the overall CNS profile.

  • Adrenergic Receptors (Screening Priority): Important for identifying potential off-target effects and cardiovascular liabilities.

The immediate future direction for research on this compound should be the execution of the binding and functional assays detailed herein. An initial broad screening panel followed by more detailed Kᵢ and IC₅₀ determinations for the highest-affinity targets will efficiently elucidate its primary mechanism(s) of action. Subsequent research should progress to cellular functional assays (e.g., electrophysiology for NMDA antagonism) and in vivo models relevant to the identified targets, such as models of neuropathic pain, depression, or neurodegeneration. This systematic approach will pave the way for understanding the full therapeutic potential of this compound.

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The Architectural Nuances of Phenoxycyclohexylamine Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The phenoxycyclohexylamine scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of these derivatives with key biological targets, primarily focusing on monoamine transporters and opioid receptors. By dissecting the intricate interplay between molecular architecture and biological function, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of phenoxycyclohexylamine derivatives and rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. We will delve into the synthetic strategies for accessing this scaffold, the nuanced effects of substitutions on the phenoxy and cyclohexyl rings, and the critical role of the amine moiety in dictating pharmacological activity. Furthermore, this guide furnishes detailed experimental protocols for the biological evaluation of these compounds and visualizes key concepts through meticulously crafted diagrams, fostering a comprehensive understanding of this important chemical class.

Introduction: The Therapeutic Significance of the Phenoxycyclohexylamine Core

The phenoxycyclohexylamine core is a versatile pharmacophore that has been successfully exploited to develop drugs targeting the central nervous system. A prime example is venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety disorders, and panic disorder.[1][2] The therapeutic success of venlafaxine has spurred extensive research into its analogs and other phenoxycyclohexylamine derivatives, revealing a broad spectrum of biological activities, including analgesic and potential atypical antipsychotic properties.[3][4]

The pharmacological promiscuity of this scaffold arises from its ability to present key pharmacophoric features in a three-dimensional arrangement that allows for interaction with multiple receptor systems. The core structure can be systematically modified at three key positions: the phenoxy ring, the cyclohexyl ring, and the amine group. Each modification offers a unique opportunity to fine-tune the compound's affinity and selectivity for its biological targets, as well as to modulate its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will systematically dissect the SAR at each of these positions, providing a molecular-level understanding of how subtle structural changes translate into significant pharmacological consequences.

Synthetic Strategies: Assembling the Phenoxycyclohexylamine Scaffold

The construction of the phenoxycyclohexylamine core and its derivatives can be achieved through several synthetic routes. A common and versatile approach involves the coupling of a substituted phenol with a suitably functionalized cyclohexylamine derivative.

General Synthesis of the Phenoxy Ether Linkage

The ether linkage between the phenyl and cyclohexyl rings is a key structural feature. A widely employed method for its formation is the Williamson ether synthesis, where the sodium or potassium salt of a substituted phenol is reacted with a cyclohexyl derivative bearing a suitable leaving group, such as a halide or a sulfonate ester.

A general synthetic protocol is outlined below:

Experimental Protocol: Williamson Ether Synthesis of Phenoxycyclohexylamine Precursors

  • Deprotonation of Phenol: To a solution of the substituted phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 1.5 eq.).

  • Formation of Phenoxide: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add the substituted cyclohexyl derivative bearing a leaving group (e.g., bromocyclohexane, 1.0 eq.) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Venlafaxine and its Analogs

The synthesis of venlafaxine provides a specific and illustrative example of the construction of a phenoxycyclohexylamine derivative.[5] A common route begins with the condensation of p-methoxyphenylacetonitrile with cyclohexanone.[6]

Experimental Protocol: Synthesis of Venlafaxine Hydrochloride

  • Condensation: To a solution of 4-methoxyphenylacetonitrile (1.0 eq.) and cyclohexanone (1.1 eq.) in a suitable solvent such as toluene, add a strong base like potassium hydride (KH) to facilitate the condensation reaction, yielding α-(1-hydroxycyclohexyl)-4-methoxyphenylacetonitrile.[5]

  • Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel under hydrogen pressure in the presence of ammonia.[6]

  • N-Methylation: The primary amine is subsequently methylated to the tertiary amine using a methylating agent like methyl iodide in the presence of a base, or via reductive amination with formaldehyde and a reducing agent.[5]

  • Salt Formation: Finally, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol to afford venlafaxine hydrochloride.

This synthetic framework can be adapted to produce a wide range of analogs by employing different substituted phenylacetonitriles, cyclic ketones, and N-alkylation or N-acylation reagents.

Structure-Activity Relationship (SAR) at the Monoamine Transporters

Phenoxycyclohexylamine derivatives, particularly the venlafaxine class, exert their primary antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA), by binding to their respective transporters: SERT, NET, and DAT.[1][7] The affinity and selectivity for these transporters are exquisitely sensitive to structural modifications.

The Phenoxy Ring: A Key Determinant of Potency and Selectivity

Substituents on the phenoxy ring play a crucial role in modulating the potency and selectivity of these compounds for the monoamine transporters.

  • Position of Substitution: The position of the substituent on the phenyl ring is critical. For many aryloxypropanamine scaffolds, a substituent in the 2'-position of the aryloxy ring tends to confer selectivity for NET, while a substituent in the 4'-position is often associated with SERT selectivity.[8]

  • Nature of the Substituent: The electronic properties of the substituent are also important. Electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the aromatic ring of cycloalkanol ethylamine scaffolds, like that of venlafaxine, have been shown to increase the inhibitory potency for NET and enhance selectivity for NET over SERT.[8]

  • Venlafaxine Example: In venlafaxine, the 4-methoxy group on the phenyl ring is a key feature. Removal or modification of this group can significantly alter the activity profile.

The Cyclohexyl Ring: Impact of Conformation and Substitution

The cyclohexyl ring serves as a bulky, lipophilic anchor and its conformation and substitution pattern can significantly influence binding affinity.

  • Conformational Rigidity: The chair conformation of the cyclohexyl ring is generally preferred for optimal activity.[1] Modifications that alter this conformation can lead to a decrease in potency.

  • Hydroxyl Group: In venlafaxine, the 1-hydroxyl group on the cyclohexyl ring is important for its activity. Its removal or modification can impact both potency and selectivity.

  • Substituent Effects: The introduction of other substituents on the cyclohexyl ring can have varied effects. Exploring these modifications can lead to analogs with altered pharmacokinetic profiles or selectivity. For example, the introduction of polar groups may decrease brain penetration, while lipophilic groups could enhance it.

The Amine Moiety: A Locus for Modulating Activity

The nature of the amine group is a critical determinant of the pharmacological profile of phenoxycyclohexylamine derivatives.

  • Primary, Secondary, and Tertiary Amines: The degree of substitution on the nitrogen atom significantly affects activity. In venlafaxine, the N,N-dimethyl group is optimal for its SNRI activity.[1] N-desmethylvenlafaxine, the major active metabolite, also exhibits potent SNRI activity.

  • N-Substituent Size and Nature: Increasing the size of the N-alkyl substituents generally leads to a decrease in potency at monoamine transporters. The introduction of different functional groups on the nitrogen can also dramatically alter the pharmacological profile, potentially introducing activity at other receptors.

Table 1: Quantitative SAR Data of Venlafaxine Analogs at Monoamine Transporters

CompoundR1 (Phenoxy Ring)R2 (Amine)NET Ki (nM)SERT Ki (nM)DAT Ki (nM)Reference
Venlafaxine4-OCH3N(CH3)229.314.759.3[9]
Desvenlafaxine4-OHN(CH3)2---[10]
Analog 13-CF3N(CH3)2Potent NET inhibitorWeaker SERT inhibitor-[8]
Analog 24-ClN(CH3)2---[11]

Note: A comprehensive table with more analogs would require a more extensive literature search for specific Ki or IC50 values.

Structure-Activity Relationship (SAR) at Opioid Receptors

While the primary focus of research on phenoxycyclohexylamine derivatives has been on their monoamine transporter activity, related arylcyclohexylamine structures are known to interact with opioid receptors (mu, delta, and kappa). This suggests that phenoxycyclohexylamine derivatives may also possess activity at these receptors, contributing to their analgesic properties.

  • Aryl Ring Substitution: The nature and position of substituents on the aromatic ring can influence opioid receptor affinity and efficacy.

  • Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can impact the binding to the hydrophobic pockets of opioid receptors.

  • Amine Substitution: The substituent on the nitrogen atom is a critical determinant of opioid receptor activity, with different N-substituents favoring agonist, partial agonist, or antagonist profiles.

Further research is needed to systematically explore the SAR of phenoxycyclohexylamine derivatives at the different opioid receptor subtypes to fully elucidate their potential as analgesics.

Experimental Protocols for Biological Evaluation

To determine the structure-activity relationships of novel phenoxycyclohexylamine derivatives, robust and reproducible biological assays are essential. The following are detailed protocols for key in vitro assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Experimental Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the test compounds or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) to each well at a final concentration near its Km value for the respective transporter.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, or [³H]U69,593 for KOR), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[12]

Visualization of Key Concepts and Pathways

To facilitate a deeper understanding of the mechanisms of action of phenoxycyclohexylamine derivatives, the following diagrams illustrate the key biological processes and workflows.

Diagram 1: General Synthetic Scheme for Phenoxycyclohexylamine Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Phenol Substituted Phenol Coupling Williamson Ether Synthesis or other coupling method Phenol->Coupling Cyclohexylamine Substituted Cyclohexylamine (with leaving group) Cyclohexylamine->Coupling Product Phenoxycyclohexylamine Derivative Coupling->Product

Caption: A generalized workflow for the synthesis of phenoxycyclohexylamine derivatives.

Diagram 2: Mechanism of Monoamine Transporter Inhibition

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Binding & Signal Transduction Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter->Transporter Reuptake Phenoxycyclohexylamine Phenoxycyclohexylamine Derivative Phenoxycyclohexylamine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by phenoxycyclohexylamine derivatives.

Diagram 3: Opioid Receptor Signaling Pathways

G cluster_receptor Opioid Receptor cluster_signaling Intracellular Signaling cluster_effects Cellular Effects OpioidReceptor μ, δ, or κ Opioid Receptor Gprotein G-protein Activation (Gi/Go) OpioidReceptor->Gprotein BetaArrestin β-Arrestin Recruitment OpioidReceptor->BetaArrestin Phenoxycyclohexylamine Phenoxycyclohexylamine Derivative (Agonist) Phenoxycyclohexylamine->OpioidReceptor AdenylylCyclase Inhibition of Adenylyl Cyclase Gprotein->AdenylylCyclase IonChannels Modulation of Ion Channels Gprotein->IonChannels Analgesia Analgesia Gprotein->Analgesia cAMP ↓ cAMP AdenylylCyclase->cAMP SideEffects Side Effects (e.g., Respiratory Depression) BetaArrestin->SideEffects

Caption: G-protein and β-arrestin mediated signaling of opioid receptors.[13][14][15]

Conclusion and Future Directions

The phenoxycyclohexylamine scaffold continues to be a fertile ground for the discovery of novel CNS-acting agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new derivatives with improved therapeutic profiles. This guide has systematically explored the key structural determinants of activity at monoamine transporters and opioid receptors, provided detailed experimental protocols for their evaluation, and visualized the underlying molecular mechanisms.

Future research in this area should focus on several key aspects:

  • Systematic Exploration of the Cyclohexyl Ring: A more comprehensive investigation into the effects of various substituents and stereochemistries on the cyclohexyl ring is warranted to fully map the SAR of this region.

  • Elucidation of Opioid Receptor SAR: A dedicated effort to understand the SAR of phenoxycyclohexylamine derivatives at the different opioid receptor subtypes could lead to the development of novel analgesics with potentially reduced side effects.

  • Multi-target Drug Design: The inherent ability of this scaffold to interact with multiple targets presents an opportunity for the rational design of multi-target ligands, for example, compounds with combined SNRI and opioid receptor activity for the treatment of chronic pain with a mood component.

  • Pharmacokinetic Optimization: A deeper understanding of how structural modifications influence the ADME properties of these compounds will be crucial for developing drug candidates with favorable pharmacokinetic profiles.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the phenoxycyclohexylamine scaffold, paving the way for the next generation of CNS-acting drugs.

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Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenoxycyclohexan-1-amine hydrochloride is a chemical intermediate of significant interest in pharmaceutical research and development. Its structural complexity, featuring a chiral center, a secondary amine, and a phenoxy moiety, necessitates a comprehensive suite of analytical methods to ensure its identity, purity, and quality. This guide provides a detailed overview of the essential analytical techniques for the characterization of this compound, complete with step-by-step protocols and the scientific rationale behind the methodological choices. The target audience for this document includes researchers, analytical scientists, and professionals in the drug development sector.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 24087-50-1[1]
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Melting Point 246 °C[1]
SMILES C1CCC(C(C1)N)OC2=CC=CC=C2.Cl[1]

I. Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for assessing the purity and, crucially, for separating the enantiomers of this compound. High-performance liquid chromatography (HPLC) is the cornerstone for these analyses.

A. Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the target compound from potential impurities. The basic nature of the amine group necessitates careful consideration of the mobile phase pH to ensure good peak shape and retention.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For basic compounds like amines, an acidic mobile phase is often employed to protonate the amine, enhancing its polarity and interaction with the mobile phase, which often leads to better peak shapes.

Workflow for RP-HPLC Method Development:

RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase or a compatible solvent Inject Inject onto C18 column Prep->Inject 10 µL injection Elute Gradient or Isocratic Elution Inject->Elute Acidic mobile phase Detect UV Detection (e.g., 210, 254 nm) Elute->Detect Monitor absorbance Integrate Integrate peaks Detect->Integrate Quantify Calculate purity Integrate->Quantify

Figure 1: General workflow for RP-HPLC analysis.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Causality Behind Choices:

  • C18 Column: Provides a versatile nonpolar stationary phase suitable for a wide range of organic molecules.

  • Acidified Mobile Phase: The use of TFA protonates the amine group, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase.

  • Gradient Elution: This is often necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.

B. Chiral HPLC for Enantiomeric Separation

The presence of a chiral center at the C1 position of the cyclohexyl ring means that 2-Phenoxycyclohexan-1-amine exists as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, their separation and quantification are critical in a pharmaceutical context.[2][3] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including amines.[3][4][5][6][7]

Principle: Chiral separation on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers.

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization cluster_validation Method Validation Screen_Cols Screen multiple polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) Screen_MP Test different mobile phases (Normal & Polar Organic) Screen_Cols->Screen_MP Initial evaluation Optimize_MP Fine-tune mobile phase composition Screen_MP->Optimize_MP Select best combination Optimize_Params Adjust flow rate and temperature Optimize_MP->Optimize_Params Validate Validate according to ICH guidelines Optimize_Params->Validate Finalized method

Figure 2: Workflow for chiral HPLC method development.

Protocol: Enantiomeric Separation by Chiral HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column such as Chiralpak® IA, IB, or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape.

  • Mobile Phase (Polar Organic Mode): Acetonitrile with a small amount of an alcohol (e.g., methanol or ethanol) and an additive like trifluoroacetic acid or an amine.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Causality Behind Choices:

  • Polysaccharide-based CSPs: These columns offer broad enantioselectivity for a wide range of chiral compounds. Screening multiple columns is often necessary to find the optimal separation.[3][4][6]

  • Mobile Phase Additives: For basic analytes like amines, amine additives in normal phase or acidic additives in polar organic mode are crucial for achieving good peak symmetry and resolution by minimizing undesirable interactions with the stationary phase.[6]

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like 2-Phenoxycyclohexan-1-amine, derivatization may be necessary to improve its volatility and chromatographic performance.

Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Protocol: GC-MS Analysis (with derivatization)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine to a more volatile trimethylsilyl (TMS) derivative.[8]

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Expected Fragmentation: The mass spectrum of the derivatized 2-Phenoxycyclohexan-1-amine would be expected to show characteristic fragments resulting from the cleavage of the cyclohexyl ring and the loss of the phenoxy and silylated amine groups. Analysis of the fragmentation pattern of related compounds like cyclohexylamine can provide insights into the expected fragmentation pathways.[9][10][11]

III. Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the chemical environment of the nuclei, providing information about the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum: (Solvent: DMSO-d₆)

  • Aromatic Protons (phenoxy group): Multiplets in the range of δ 6.8-7.4 ppm.

  • CH-O Proton (cyclohexyl ring): A multiplet, likely in the range of δ 4.0-4.5 ppm, shifted downfield due to the adjacent oxygen atom.

  • CH-N Proton (cyclohexyl ring): A multiplet, likely in the range of δ 3.0-3.5 ppm, shifted downfield due to the adjacent nitrogen atom.

  • Cyclohexyl CH₂ Protons: A series of complex multiplets in the range of δ 1.2-2.2 ppm.

  • NH₃⁺ Protons: A broad singlet, the chemical shift of which can be variable and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum: (Solvent: DMSO-d₆)

  • Aromatic Carbons (phenoxy group): Signals in the range of δ 115-160 ppm.

  • C-O Carbon (cyclohexyl ring): A signal in the range of δ 70-80 ppm.

  • C-N Carbon (cyclohexyl ring): A signal in the range of δ 50-60 ppm.

  • Cyclohexyl CH₂ Carbons: Signals in the range of δ 20-40 ppm.

Rationale for Predictions: The predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables.[2][12][13] The electron-withdrawing effects of the phenoxy and amino groups will cause the adjacent methine protons and carbons on the cyclohexyl ring to be deshielded and appear at a lower field.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance versus frequency, with absorption bands corresponding to specific functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)N-H stretchPrimary amine salt (NH₃⁺)
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (cyclohexyl)
~1600, ~1480C=C stretchAromatic ring
~1240C-O stretchAryl ether
~1100C-N stretchAmine

Rationale for Predictions: The expected absorption bands are based on the known vibrational frequencies of the functional groups present in this compound.[14][15] The broad band in the high-frequency region is characteristic of the N-H stretching in an amine salt. The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic C-O and C-N stretching vibrations, would confirm the key structural features of the molecule.

IV. Method Validation

All analytical methods used for the quality control of pharmaceutical ingredients must be validated to ensure they are suitable for their intended purpose.[6][8][16][17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. The protocols and guidelines presented in this document provide a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Method development should be guided by a sound understanding of the molecule's chemical properties, and all final methods must be rigorously validated to meet regulatory standards.

References

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). Food and Chemical Toxicology, 199, 115447. [Link]

  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. (2008). Chemical Communications, (34), 4031. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. (n.d.). ResearchGate. Retrieved from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. Retrieved from [Link]

  • Phenethylamine, p-methoxy-α-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. (2019). Adıyaman University Journal of Science, 9(1), 99-112. [Link]

  • Analytical Method Validation: An Updated Review. (n.d.). SciSpace. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 155-162.
  • Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • 2-Phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). Journal of Chromatography A, 1363, 190-200. [Link]

  • Wiley-VCH 2007 - Supporting Inform
  • FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). (n.d.). ResearchGate. Retrieved from [Link]

  • (1R,2S)-2-phenylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. (2022, March 8). YouTube. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(4), 209-218. [Link]

  • 2-Ethylcyclohexan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2016). Journal of Pharmaceutical Sciences, 105(7), 2056-2065. [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenoxycyclohexan-1-amine hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of the compound for purity assessment, stability studies, and quality control. The protocol employs a C18 stationary phase with a UV detector, ensuring high specificity and sensitivity. The described system suitability tests (SST) are integral to the protocol, guaranteeing the trustworthiness and validity of the analytical results on a per-run basis, in alignment with established pharmacopeial standards.

Introduction

This compound is a chemical entity with a structure that suggests its potential use as a scaffold or intermediate in pharmaceutical development.[1] The accurate quantification and purity assessment of such compounds are paramount throughout the drug development lifecycle, from early discovery to final product quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for this purpose.[2]

This document provides a comprehensive, step-by-step protocol for an RP-HPLC method. Beyond a simple recitation of steps, this note explains the scientific rationale behind key methodological choices, grounding the protocol in fundamental chromatographic principles and regulatory expectations.

Method Rationale & Development Considerations

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte.[3] this compound possesses a primary amine group, a phenyl ring, and a cyclohexane structure, which dictates the chromatographic strategy.

  • Analyte Chemistry : The primary amine group is basic. To ensure sharp, symmetrical peaks and reproducible retention in RP-HPLC, the mobile phase pH must be controlled to maintain a consistent ionization state. By setting the pH well below the analyte's pKa, the amine group is fully protonated, minimizing undesirable interactions with the stationary phase.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobicity, which provides excellent retention for the non-polar phenyl and cyclohexyl moieties of the analyte. C18 columns are well-characterized and widely available, enhancing method transferability.

  • Mobile Phase Composition : An acidic mobile phase is chosen to ensure the analyte is in its cationic form, promoting good peak shape. A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to control retention time, while the buffer maintains a stable pH.

  • Detection : The presence of the phenoxy group provides a chromophore that allows for sensitive detection using a standard UV-Vis detector. A wavelength of 254 nm is a common choice for aromatic compounds and provides a good signal-to-noise ratio.[4]

Materials & Instrumentation

Item Specification
Reference Standard This compound (Purity ≥ 98%)
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ACS Grade)
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Data System Chromatography Data Software (CDS)
Other Equipment Analytical Balance, pH Meter, Sonicator, 0.45 µm Membrane Filters

Experimental Protocol

Mobile Phase & Solution Preparation
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0)

    • Weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation

    • Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).

    • Degas the mobile phase for at least 15 minutes using sonication or an online degasser.

  • Diluent Preparation

    • Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (approx. 1 mg/mL)

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL)

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation (approx. 0.1 mg/mL)

    • Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of approximately 0.1 mg/mL after dilution with the diluent.

HPLC System Configuration & Conditions
Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Analytical Procedure
  • System Equilibration : Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Sequence :

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution five times for System Suitability Testing (SST).

    • Inject the Working Standard Solution once.

    • Inject the Sample Solution in duplicate.

    • Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to verify system stability.

Data Analysis & Interpretation

  • Identification : The primary peak in the sample chromatogram should have a retention time that matches the retention time of the peak in the standard chromatogram.

  • Quantification : The concentration of this compound in the sample is calculated using the external standard method based on the peak areas.

Protocol Validation & Trustworthiness: System Suitability

System Suitability Tests (SST) are an integral part of the method and must be performed before any sample analysis to ensure the chromatographic system is adequate for the intended analysis.[5][6] The results of the five replicate injections of the Working Standard Solution are used to verify system performance against the criteria established by guidelines such as USP <621>.[4]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good peak sharpness.
Repeatability (RSD%) RSD ≤ 2.0% for peak areaDemonstrates the precision of the autosampler and detector response.

If all SST criteria are met, the system is deemed suitable for analysis.[7] No sample analysis is acceptable unless the system suitability requirements have been met.[5] This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics such as accuracy, precision, specificity, linearity, and range.[8][9][10]

Workflow & Logic Visualization

The following diagrams illustrate the logical flow of the analytical process and the decision-making steps involved in system suitability testing.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Phase P1 Mobile Phase & Solution Preparation P2 HPLC System Configuration P1->P2 A1 System Equilibration P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Sample Analysis A2->A3 D1 Data Acquisition A3->D1 D2 Data Processing & Quantification D1->D2 D3 Report Generation D2->D3 SST_Logic Start Start Analysis Run InjectStd Inject Standard (5x) Start->InjectStd Calculate Calculate RSD%, Tailing Factor (T), and Plates (N) InjectStd->Calculate Decision Do all parameters meet acceptance criteria? Calculate->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System: - Check mobile phase - Check column - Check instrument Decision->Troubleshoot No

Caption: Decision logic for System Suitability Testing (SST).

Conclusion

The HPLC method described in this application note is a reliable, robust, and precise procedure for the quantitative determination of this compound. The inclusion of clear method rationale and mandatory system suitability criteria ensures that the protocol is self-validating and produces trustworthy results suitable for the stringent requirements of the pharmaceutical industry.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43184029, 2-(2-Propoxyphenoxy)cyclohexan-1-amine. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2025). USP 621 Chromatography Key Updates in System Suitability Tests. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Springer. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]

  • NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

Sources

Application Note: Robust Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Comprehensive Analysis of Arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arylcyclohexylamines represent a prominent and ever-expanding class of new psychoactive substances (NPS) encountered in forensic and clinical toxicology.[1][2] Their potent dissociative effects make them a subject of abuse and a persistent challenge for analytical laboratories.[1][2] This document provides a detailed guide to the analysis of arylcyclohexylamines, including phencyclidine (PCP), ketamine, and their numerous analogues, using gas chromatography-mass spectrometry (GC-MS). We present field-proven insights into sample preparation, chromatographic separation, and mass spectrometric identification, culminating in robust, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) from biological matrices.

Introduction: The Analytical Challenge of Arylcyclohexylamines

Arylcyclohexylamines, characterized by a cyclohexylamine unit linked to an aromatic ring, exert their primary pharmacological effects as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] This mechanism is responsible for the sought-after dissociative anaesthesia and, in abuse scenarios, schizophrenic-like symptoms.[3] The continuous emergence of novel analogues, synthesized to circumvent controlled substance legislation, necessitates flexible and reliable analytical methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these compounds due to its high resolving power, sensitivity, and the generation of reproducible mass spectra that are amenable to library matching for confident identification.[4] The volatility and thermal stability of many arylcyclohexylamines make them well-suited for GC analysis. However, successful analysis is critically dependent on optimized sample preparation to remove matrix interferences and appropriate chromatographic conditions to resolve structurally similar analogues.

Foundational Principles: Method Development for Arylcyclohexylamines

The development of a robust GC-MS method for this class of compounds hinges on understanding their physicochemical properties and how they interact with the analytical system.

Gas Chromatography: Column Selection and Conditions

The Choice of Stationary Phase: The selection of the GC column's stationary phase is paramount. Arylcyclohexylamines are basic compounds. A low-polarity, non-polar stationary phase is generally the most effective choice. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is highly recommended.[5] This type of column provides excellent inertness for active basic compounds, minimizing peak tailing and improving sensitivity.[5] Furthermore, these phases are engineered for low bleed, which is critical for achieving low detection limits and clean mass spectra.[5]

Causality: Using a polar column for these basic analytes would result in strong interactions, leading to poor peak shape and potential irreversible adsorption of the analytes to the column. The "like dissolves like" principle dictates that a low-polarity column is better suited for these relatively non-polar to moderately polar compounds, ensuring elution based on boiling points and subtle polarity differences.[6]

Temperature Programming: A well-designed temperature program is essential for resolving a range of analogues with varying volatilities in a single run. A typical program starts at a moderate temperature to focus the analytes at the head of the column, followed by a ramp to a higher temperature to elute the less volatile compounds.

Sample Preparation: Isolating Analytes from Complex Matrices

The goal of sample preparation is to extract the target arylcyclohexylamines from complex biological matrices like urine or blood, remove interferences, and concentrate the analytes to a level suitable for GC-MS detection. The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions analytes between two immiscible liquid phases. For basic compounds like arylcyclohexylamines, the pH of the aqueous sample is adjusted to a basic pH (e.g., >9) to neutralize the amine group. This increases their lipophilicity, promoting their extraction into a non-polar organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE.[7] Mixed-mode SPE cartridges, which possess both non-polar (e.g., C8) and ion-exchange (e.g., cation exchange) functionalities, are particularly effective for extracting basic drugs from biological fluids. This dual retention mechanism allows for a more rigorous washing procedure to remove matrix interferences.

Derivatization: Enhancing Chromatographic Performance

For some arylcyclohexylamines, particularly those with primary or secondary amine groups, derivatization can significantly improve chromatographic performance. Acylation with reagents like pentafluoropropionic anhydride (PFPA) converts the polar amine groups into less polar, more volatile amide derivatives.[8][9]

Why Derivatize?

  • Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding between the analyte and active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Enhanced Volatility: The resulting derivatives are often more volatile, allowing for elution at lower temperatures.

  • Characteristic Mass Spectra: The derivatized compounds produce unique mass spectra with high mass fragments, which can aid in structural elucidation and confirmation.[10]

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of arylcyclohexylamines in biological samples. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is adapted for the extraction of ketamine and its metabolites.[11]

Materials:

  • Urine sample

  • Internal Standard (e.g., Ketamine-d4)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Dichloromethane with 10% isobutanol

  • Ethyl Acetate (EA)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of urine into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., 100 ng of Ketamine-d4).

  • Vortex briefly to mix.

  • Add 1 M NaOH dropwise to adjust the pH to > 9.0.

  • Add 4.0 mL of the extraction solvent (dichloromethane with 10% isobutanol).

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Vortex to mix, and transfer the solution to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Blood/Plasma

This protocol utilizes a mixed-mode SPE cartridge for a clean extraction.

Materials:

  • Blood/Plasma sample

  • Internal Standard (e.g., PCP-d5)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium Hydroxide

  • Mixed-mode SPE cartridges (e.g., C8/cation exchange)

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of blood/plasma into a centrifuge tube.

  • Spike with internal standard and vortex.

  • Add 2.0 mL of phosphate buffer (pH 6.0) and vortex.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Condition the SPE cartridge: Sequentially pass 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to go dry.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash 1: 3 mL deionized water.

    • Wash 2: 3 mL of a solution of 80% deionized water and 20% methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash 3: 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes: Pass 3 mL of an elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide, 78:20:2 v/v/v) through the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 3: Derivatization with Pentafluoropropionic Anhydride (PFPA)

Materials:

  • Dried sample extract

  • Ethyl Acetate

  • Pentafluoropropionic anhydride (PFPA)

  • Heating block or oven

Procedure:

  • Ensure the sample extract from Protocol 3.1 or 3.2 is completely dry.

  • Add 50 µL of ethyl acetate to the dried extract.

  • Add 50 µL of PFPA.

  • Cap the vial tightly and vortex.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.

GC-MS Instrumental Parameters

The following table outlines a validated starting point for GC-MS analysis.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent electronic pneumatic control for reproducible retention times.[12]
Injector Split/Splitless
Inlet Temperature250°CEnsures rapid and complete vaporization of the analytes.
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Split Ratio10:1A split injection is often used for screening to prevent column overload and maintain peak shape.
LinerDeactivated single taper with glass woolProvides an inert surface for vaporization and helps trap non-volatile residues.[13]
Column
Stationary PhaseAgilent J&W DB-5ms or Restek Rxi-5Sil MSLow-polarity phase ideal for basic drugs, providing good peak shape and low bleed.[5][12]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature100°C, hold for 1 minAllows for solvent focusing.
Ramp Rate20°C/min to 300°CA moderate ramp rate to separate a range of compounds.
Final Temperature300°C, hold for 5 minEnsures elution of all target analytes.
Carrier Gas
GasHeliumInert carrier gas compatible with MS detectors.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Mass Spectrometer
MS System Agilent 5977 MSD or equivalentA robust and sensitive detector for routine analysis.[12]
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library searching.
Ion Source Temp.230°CStandard source temperature.
Quadrupole Temp.150°CStandard quadrupole temperature.
Scan Range40-550 m/zCovers the expected mass range for the parent ions and fragments of most arylcyclohexylamines.

Data Presentation and Interpretation

Identification of Arylcyclohexylamines

Identification is based on a combination of retention time and the mass spectrum. The mass spectrum obtained for a peak in the sample chromatogram should be compared to a reference spectrum from a validated library (e.g., NIST, SWGDRUG).

Characteristic Mass Spectra

The following table summarizes the characteristic EI-MS fragmentation patterns for several common arylcyclohexylamines. The α-cleavage of the bond between the cyclohexanone and aryl groups is a common fragmentation pathway.[4]

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
Phencyclidine (PCP)243242, 200, 167, 158, 91
Ketamine237208, 180, 182, 138
Norketamine223195, 166, 168
Dehydronorketamine221153, 138, 118
3-MeO-PCP273273, 214, 188, 121, 91
Methoxetamine (MXE)247216, 188, 147, 121

Note: The presence and relative abundance of ions can vary slightly between instruments.

Visualizations

Analytical Workflow

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Urine/Blood) ISTD Internal Standard Spiking Sample->ISTD Aliquot LLE Liquid-Liquid Extraction (pH adjustment, solvent addition) ISTD->LLE To Extraction SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) ISTD->SPE To Extraction Evap Evaporation (Nitrogen Stream) LLE->Evap SPE->Evap Deriv Derivatization (Optional) (PFPA, 70°C) Evap->Deriv Recon Reconstitution (Ethyl Acetate) Evap->Recon No Derivatization Deriv->Recon GCMS GC-MS Analysis (DB-5ms Column) Recon->GCMS Inject Data_Analysis Data Analysis (Retention Time & Mass Spectrum) GCMS->Data_Analysis Acquire Data Library Library Matching (NIST/SWGDRUG) Data_Analysis->Library Compare Report Final Report (Identification/Quantitation) Library->Report Confirm

Caption: GC-MS workflow for arylcyclohexylamine analysis.

Conclusion

The GC-MS methods detailed in this application note provide a robust framework for the reliable identification and screening of arylcyclohexylamines in forensic and research settings. The choice between LLE and SPE for sample preparation will depend on laboratory workflow, desired cleanliness of the extract, and sample throughput requirements. For challenging analytes, derivatization offers a significant improvement in chromatographic performance. By understanding the principles behind method development and adhering to the detailed protocols, laboratories can confidently tackle the analytical challenges posed by this diverse and evolving class of psychoactive substances.

References

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  • Catarro, G., Pelixo, R., Feijó, M., Rosado, T., Socorro, S., Araújo, A. R. T. S., & Gallardo, E. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(7), 984. [Link]

  • Catarro, G., Pelixo, R., Feijó, M., Rosado, T., Socorro, S., Araújo, A. R. T. S., & Gallardo, E. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • Catarro, G., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. [Link]

  • Georgatzi, V., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]

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  • Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific Develops New GC-MS Method to Enable Compliance with Updated Federal Workplace Drug Testing Guidelines. Lab Bulletin. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

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  • Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

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  • Tan, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]

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  • Churley, M., & Cuadra-Rodriguez, L. (n.d.). Screen More Drugs with the Agilent GC/MS Toxicology Analyzer with a High Efficiency Source. Agilent. [Link]

  • Wang, Z., et al. (2019). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]

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  • Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. [Link]

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  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

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Sources

Application Notes and Protocols for the In Vitro Characterization of 2-Phenoxycyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Unraveling the Bioactivity of a Novel Compound

2-Phenoxycyclohexan-1-amine hydrochloride is a synthetic compound with a chemical structure suggestive of potential psychoactive properties. Its phenoxy and cyclohexylamine moieties are found in various centrally active agents, hinting at possible interactions with key neurological targets. However, with no established pharmacological profile, a systematic and multi-faceted in vitro investigation is paramount to elucidate its mechanism of action, potency, and potential liabilities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade. This approach is designed to efficiently identify primary biological targets, characterize the nature of the molecular interaction, and assess the compound's impact on neuronal cell health. Our methodology is grounded in established principles of pharmacological screening, emphasizing robust, reproducible, and mechanistically informative assays.

The proposed workflow begins with broad-spectrum primary screening to cast a wide net for potential targets, followed by more focused secondary and functional assays to delve into the specifics of the compound's effects. Finally, we will address the critical aspect of assessing potential neurotoxicity. Each protocol is presented with the underlying scientific rationale, empowering the researcher to not only execute the experiment but also to understand and interpret the results in a meaningful context.

Tier 1: Primary Target Screening - Identifying Potential Molecular Interactions

The initial step is to screen this compound against a panel of common central nervous system (CNS) targets. Given its structural motifs, we will prioritize monoamine transporters and glutamate receptors. Radioligand binding assays are the gold standard for this initial phase as they provide a direct measure of the compound's ability to physically interact with a target protein.

Monoamine Transporter Binding Assays (DAT, SERT, NET)

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are common targets for antidepressant and stimulant drugs.[1] A competitive binding assay will determine if this compound displaces a known radiolabeled ligand from these transporters.

Scientific Rationale: This assay will reveal if the compound has affinity for any of the three major monoamine transporters. A high affinity would suggest a potential role as a reuptake inhibitor or a substrate-type releaser, warranting further functional investigation.[2]

Experimental Workflow Diagram:

cluster_0 Cell Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Separation cluster_3 Detection & Analysis prep Prepare cell membranes expressing DAT, SERT, or NET plate Add membranes, radioligand, and varying concentrations of This compound to a 96-well plate prep->plate incubate Incubate to allow competitive binding plate->incubate separate Separate bound from free radioligand via filtration incubate->separate detect Quantify bound radioactivity using a scintillation counter separate->detect analyze Calculate Ki values to determine binding affinity detect->analyze

Caption: Workflow for Monoamine Transporter Binding Assay.

Protocol: Radioligand Binding Assay for DAT, SERT, and NET

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, SERT, or NET.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membranes.

    • Add a known concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

    • Add a range of concentrations of this compound. Include a vehicle control (for total binding) and a high concentration of a known inhibitor (e.g., GBR12909 for DAT, imipramine for SERT, desipramine for NET) to determine non-specific binding.[3]

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Binding Assay

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory.[4] Overactivation of NMDA receptors can lead to excitotoxicity, making them a key target in various neurological disorders.[5]

Scientific Rationale: This assay will determine if this compound can bind to the NMDA receptor, suggesting a potential role as an antagonist or modulator.[6]

Protocol: Radioligand Binding Assay for NMDA Receptors

  • Tissue Preparation:

    • Prepare synaptic plasma membranes from rat forebrains.

  • Assay Setup:

    • In a 96-well plate, add the synaptic membranes.

    • Add a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]-MK-801).

    • Add a range of concentrations of this compound. Include a vehicle control and a known NMDA receptor antagonist (e.g., unlabeled MK-801 or phencyclidine) for non-specific binding.

  • Incubation, Filtration, and Detection:

    • Follow steps 3-5 from the monoamine transporter binding assay protocol.

  • Data Analysis:

    • Perform data analysis as described in step 6 of the monoamine transporter binding assay protocol to determine the IC₅₀ and Ki values.

Target Radioligand Known Inhibitor
Dopamine Transporter (DAT)[³H]-WIN 35,428GBR12909
Serotonin Transporter (SERT)[³H]-citalopramImipramine
Norepinephrine Transporter (NET)[³H]-nisoxetineDesipramine
NMDA Receptor[³H]-MK-801MK-801

Tier 2: Functional Characterization - Elucidating the Mechanism of Action

Positive results from the primary binding assays necessitate further investigation to understand the functional consequences of the compound's interaction with its target.

Monoamine Transporter Uptake Inhibition Assays

If this compound shows affinity for DAT, SERT, or NET, it is crucial to determine if it inhibits the transporter's primary function: the reuptake of neurotransmitters from the synaptic cleft.[7]

Scientific Rationale: This assay distinguishes between a simple binding event and a functional consequence. Inhibition of neurotransmitter uptake is a hallmark of many antidepressants and stimulants.[8]

Experimental Workflow Diagram:

cluster_0 Cell Culture cluster_1 Pre-incubation cluster_2 Uptake Initiation cluster_3 Uptake Termination & Lysis cluster_4 Detection & Analysis culture Culture cells expressing DAT, SERT, or NET in a 96-well plate preincubate Pre-incubate cells with varying concentrations of This compound culture->preincubate initiate Add radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) preincubate->initiate terminate Stop uptake by washing with ice-cold buffer initiate->terminate lyse Lyse cells to release internalized radioactivity terminate->lyse detect Quantify radioactivity in cell lysate lyse->detect analyze Calculate IC₅₀ for uptake inhibition detect->analyze

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Protocol: Radiometric Monoamine Uptake Assay

  • Cell Culture:

    • Seed HEK293 cells stably expressing DAT, SERT, or NET in a 96-well plate and grow to confluence. Alternatively, cell lines endogenously expressing these transporters, such as JAR cells for SERT or SK-N-BE(2)C cells for NET, can be used.[9][10]

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with a range of concentrations of this compound for a short period (e.g., 10-20 minutes).

    • Initiate uptake by adding the respective radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Detection and Data Analysis:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC₅₀ value for uptake inhibition.

Functional NMDA Receptor Antagonism Assay (Calcium Flux)

If this compound binds to the NMDA receptor, a calcium flux assay can determine if this binding results in functional antagonism.[11]

Scientific Rationale: NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca²⁺ into the neuron.[12] An antagonist will block this influx. A fluorescent calcium indicator can be used to measure changes in intracellular calcium concentration, providing a real-time readout of receptor activity.[13]

Protocol: Fluorescent Calcium Flux Assay

  • Cell Culture and Dye Loading:

    • Culture cells expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells co-transfected with NMDA receptor subunits) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[14]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add a range of concentrations of this compound to the wells.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a solution containing NMDA receptor agonists (glutamate and glycine) to stimulate the receptors.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Determine the percentage of inhibition of the agonist-induced calcium influx by this compound.

    • Calculate the IC₅₀ value for the antagonism of the NMDA receptor.

GPR139 Functional Assay

GPR139 is an orphan G protein-coupled receptor (GPCR) expressed in the central nervous system.[15] Its endogenous ligands are aromatic amino acids, and it is considered a potential target for neuropsychiatric disorders.[16]

Scientific Rationale: Given that this compound possesses an aromatic moiety, it is plausible that it could interact with GPR139. A functional assay measuring Gαq/11-mediated calcium mobilization will determine if the compound acts as an agonist or antagonist at this receptor.[17]

Protocol: GPR139 Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Culture CHO or HEK293 cells stably expressing human GPR139.

    • Load the cells with a calcium-sensitive fluorescent dye as described in the NMDA receptor assay.

  • Agonist Mode Assay:

    • Add a range of concentrations of this compound and monitor for an increase in intracellular calcium, which would indicate agonistic activity.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with a range of concentrations of this compound.

    • Add a known GPR139 agonist (e.g., L-tryptophan or a synthetic agonist like JNJ-63533054) at its EC₅₀ concentration.[18][19]

    • Monitor the inhibition of the agonist-induced calcium signal.

  • Data Analysis:

    • For agonist activity, calculate the EC₅₀ value from the dose-response curve.

    • For antagonist activity, calculate the IC₅₀ value.

Assay Type Principle Endpoint
Monoamine UptakeMeasures functional inhibition of neurotransmitter transportIC₅₀ for uptake inhibition
NMDA Calcium FluxMeasures inhibition of agonist-induced calcium influxIC₅₀ for functional antagonism
GPR139 Calcium MobilizationMeasures Gαq/11-mediated calcium signalingEC₅₀ (agonist) or IC₅₀ (antagonist)

Tier 3: Safety and Viability Assessment - Gauging Potential Neurotoxicity

It is imperative to assess whether this compound exhibits any cytotoxic effects on neuronal cells, as this could be a significant liability for a potential therapeutic agent.

Scientific Rationale: Cell viability assays provide a quantitative measure of overall cell health. A decrease in viability at concentrations similar to those producing the desired pharmacological effect would be a cause for concern.

Neuronal Cell Viability Assay

Protocol: ATP-Based Luminescence Assay

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Use a commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®).[20]

    • Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Detection and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Express the results as a percentage of the viability of vehicle-treated control cells.

    • Determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).

Conclusion: Synthesizing a Comprehensive In Vitro Profile

By following this structured, three-tiered approach, researchers can build a comprehensive in vitro pharmacological profile for this compound. This systematic evaluation will provide critical insights into its potential mechanism of action, potency, and safety profile, which are essential for guiding further preclinical development. The data generated from these assays will form a robust foundation for making informed decisions about the future of this novel compound.

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  • ResearchGate. (n.d.). The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW.
  • Frontiers Media S.A. (2020, May 18).
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  • Oxford University Press. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology.
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Application Notes and Protocols for the In Vivo Evaluation of 2-Phenoxycyclohexan-1-amine hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the initial in vivo characterization of the novel chemical entity (NCE), 2-Phenoxycyclohexan-1-amine hydrochloride, in rodent models. Given the limited publicly available data on this compound, these application notes are designed to guide researchers through a logical, stepwise process, from initial safety and pharmacokinetic profiling to foundational pharmacodynamic and behavioral screening. The protocols emphasize scientific integrity, ethical considerations in accordance with international guidelines, and the causality behind experimental design. Our objective is to equip drug development professionals with the necessary methodologies to generate robust and reproducible preclinical data, thereby enabling informed decisions for further investigation.

Introduction and Rationale

This compound is a primary amine derivative whose structure suggests potential bioactivity within the central nervous system (CNS). The presence of a cyclohexylamine moiety, a common scaffold in various neuroactive compounds, coupled with a phenoxy group, warrants a thorough investigation of its pharmacological profile. The initial preclinical evaluation of any NCE is a critical phase in the drug discovery pipeline. It aims to establish a foundational understanding of the compound's safety, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential therapeutic effects.

This guide outlines a strategic workflow for the preliminary in vivo assessment in common rodent models (mice and rats), which are pivotal for early-stage CNS drug discovery. The subsequent sections detail protocols for acute toxicity assessment, pharmacokinetic profiling, and behavioral screening assays relevant to potential antidepressant-like activity—a common therapeutic area for amine-based compounds.

Ethical Conduct and Animal Welfare

All procedures involving laboratory animals must be conducted with the utmost regard for their welfare.[1] It is imperative that all experimental designs adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[2] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[3] All personnel must be adequately trained in the humane care and handling of laboratory animals.[4] For comprehensive guidelines on animal care, researchers must refer to authoritative sources such as the Guide for the Care and Use of Laboratory Animals, 8th Edition.[5]

Preliminary Studies: Formulation and Acute Toxicity

The first in vivo steps involve ensuring the compound can be safely and reliably administered and determining a safe dose range for subsequent studies.

Vehicle Selection and Formulation

Causality: The choice of vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies. An inappropriate vehicle can lead to poor solubility, precipitation at the injection site, local irritation, or even direct toxicity, confounding the experimental results. The goal is to develop a simple, non-toxic formulation in which this compound is stable and soluble at the required concentrations.

Protocol:

  • Solubility Screening: Assess the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.

  • Stability Assessment: Once a lead vehicle is identified, prepare the highest concentration formulation and assess its stability at room temperature and 4°C over a 24-hour period. Check for any signs of precipitation or degradation.

  • Final Selection: Choose the simplest vehicle that provides the required solubility and stability.

Vehicle Solubility at 25°C (mg/mL) Observations Recommendation
Sterile Water> 50Clear solutionPrimary Choice
0.9% Saline> 50Clear solutionExcellent alternative
5% DMSO / 95% Saline> 100Clear solutionUse if higher concentration needed
0.5% Methylcellulose< 10SuspensionUse for poorly soluble analogs

Note: As a hydrochloride salt, the compound is anticipated to have good aqueous solubility, making sterile water or saline the most likely vehicles.

Acute Toxicity and Dose-Range Finding

Causality: A dose-range finding study is essential for identifying the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[6] This information is crucial for selecting safe and pharmacologically relevant doses for subsequent pharmacokinetic and pharmacodynamic studies, preventing unnecessary animal mortality and distress.

Protocol (Up-and-Down Procedure):

  • Animal Model: Use a small cohort of adult Sprague-Dawley rats (n=1-2 per dose group), as they are a common model for toxicology.[7]

  • Route of Administration: Oral (p.o.) gavage is a common and clinically relevant route for initial screening.[8]

  • Dose Escalation:

    • Administer a starting dose (e.g., 10 mg/kg) to the first animal.

    • Observe the animal closely for 24-48 hours for clinical signs of toxicity (e.g., lethargy, convulsions, respiratory distress, changes in posture or behavior).[6]

    • If no toxicity is observed, the next animal receives a higher dose (e.g., 30 mg/kg).

    • If signs of toxicity are observed, the next animal receives a lower dose.

  • Endpoint: Continue this process until the MTD is determined. The study can be expanded to include more animals for greater statistical confidence.

  • Data Collection: Record body weight changes, clinical observations, and any instances of morbidity or mortality.

Pharmacokinetic (PK) Profiling

Causality: Understanding the PK profile of a compound is fundamental to designing effective pharmacodynamic studies.[9] Key parameters such as bioavailability (F%), half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) dictate the dosing regimen (dose and frequency) required to achieve and maintain therapeutic exposure in target tissues.[10] An initial PK study comparing intravenous (IV) and oral (PO) administration is standard practice.

Experimental Workflow for PK Studies

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis Formulate Formulate Compound (IV & PO Vehicles) Dose_IV Administer IV Bolus (e.g., 2 mg/kg) Formulate->Dose_IV Dose_PO Administer PO Gavage (e.g., 10 mg/kg) Formulate->Dose_PO Animals Acclimate Cannulated Rats (n=3-4 per group) Animals->Dose_IV Animals->Dose_PO Sample Collect Serial Blood Samples (e.g., 0, 5, 15, 30, 60, 120, 240, 480 min) Sample_edge Sample_edge Dose_IV->Sample_edge Dose_PO->Sample_edge Process Process to Plasma & Store at -80°C Sample->Process LCMS LC-MS/MS Analysis of Plasma Concentrations Process->LCMS PK_Model Calculate PK Parameters (Non-compartmental analysis) LCMS->PK_Model Report Generate Report PK_Model->Report Sample_edge->Sample G cluster_outcomes cluster_interpretations cluster_nextsteps start Initial Behavioral Results (FST & Locomotor) outcome1 Decreased Immobility (FST) No Change in Locomotion start->outcome1 outcome2 Decreased Immobility (FST) Increased Locomotion start->outcome2 outcome3 No Change in FST No Change in Locomotion start->outcome3 outcome4 Increased Immobility (FST) Decreased Locomotion start->outcome4 interp1 Interpretation: Potential antidepressant-like effect. outcome1->interp1 interp2 Interpretation: Effect may be due to psychostimulant properties, confounding FST result. outcome2->interp2 interp3 Interpretation: No activity in this model at doses tested. outcome3->interp3 interp4 Interpretation: Potential sedative or pro-depressive effect. outcome4->interp4 next1 Next Steps: - Confirm with Tail Suspension Test (TST) - Chronic dosing studies - Neurotransmitter binding/uptake assays interp1->next1 next2 Next Steps: - Dose-response in locomotor test - Test in other models (e.g., anxiety) interp2->next2 next3 Next Steps: - Test higher doses if safe - Explore other therapeutic areas interp3->next3 next4 Next Steps: - Further safety/toxicology assessment - Re-evaluate dose range interp4->next4

Sources

Application Notes and Protocols for Cell-Based Assays of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of NMDA Receptors and the Need for Robust Antagonist Screening

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, a key process for learning and memory.[1][2][3] These receptors are complex, ligand-gated ion channels that, upon activation, allow the influx of cations, most notably Ca²⁺, into the neuron.[4] This calcium influx acts as a critical second messenger, triggering a cascade of downstream signaling pathways.[3][4] However, the overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[1][2]

Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[5][6] These molecules can modulate receptor activity and mitigate the detrimental effects of excitotoxicity. The development of effective and specific NMDA receptor antagonists requires robust and reliable screening assays. This guide provides an in-depth overview of the principles, applications, and detailed protocols for key cell-based assays used to identify and characterize NMDA receptor antagonists.

Understanding NMDA Receptor Activation and Antagonism

NMDA receptors are unique in that their activation requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[7] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[4][8] Depolarization of the postsynaptic membrane is necessary to relieve this Mg²⁺ block, allowing for ion influx upon agonist binding.[4][8] This dual requirement for both ligand binding and membrane depolarization allows the NMDA receptor to function as a "molecular coincidence detector".[4]

NMDA receptor antagonists can be classified based on their mechanism of action[9]:

  • Competitive Antagonists: These compounds bind to the glutamate or glycine binding site, directly competing with the endogenous agonists and preventing receptor activation.[5][9]

  • Non-competitive Antagonists (Channel Blockers): These molecules, such as phencyclidine (PCP) and ketamine, bind within the ion channel pore, physically obstructing the flow of ions even when the receptor is activated by agonists.[1][5]

  • Uncompetitive Antagonists: These antagonists also bind within the channel pore but require the channel to be open for binding to occur. Memantine is a notable example used in the treatment of Alzheimer's disease.[1]

  • Negative Allosteric Modulators (NAMs): These compounds bind to a site on the receptor distinct from the agonist or channel binding sites, inducing a conformational change that reduces the receptor's activity.

The choice of assay is often dictated by the type of antagonist being investigated and the desired throughput of the screen.

Core Cell-Based Assay Methodologies

A variety of cell-based assays have been developed to screen for NMDA receptor antagonists. These assays can be broadly categorized into two main types: functional assays that measure the downstream consequences of receptor activation, and direct electrophysiological measurements of ion channel activity.

Assay Type Principle Throughput Advantages Disadvantages
Calcium Flux Assays Measures changes in intracellular calcium concentration upon receptor activation using fluorescent indicators.HighCost-effective, readily automated, provides a direct measure of a key downstream signal.Indirect measure of channel activity, can be prone to off-target effects.
Membrane Potential Assays Utilizes voltage-sensitive dyes to detect changes in membrane potential following ion influx through the NMDA receptor.HighDirect functional readout of ion channel activity, amenable to high-throughput screening.Signal window can be smaller than calcium assays, may be sensitive to other ion channels.
Automated Patch Clamp Directly measures the ionic currents flowing through the NMDA receptor channel in a whole-cell configuration.Medium to High"Gold standard" for ion channel research, provides detailed biophysical and pharmacological data.Higher cost per data point, more complex instrumentation and data analysis.
Signaling Pathway of NMDA Receptor Activation

The following diagram illustrates the key events in NMDA receptor activation and the subsequent intracellular calcium signaling cascade.

NMDA_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/ D-Serine Glycine->NMDAR Binds to GluN1 Antagonist Competitive Antagonist Antagonist->NMDAR Blocks Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity Learning & Memory Signaling->Plasticity Leads to

Caption: NMDA Receptor Signaling Pathway.

High-Throughput Screening (HTS) for NMDA Receptor Antagonists

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of compounds for their biological activity against a specific target.[10] For NMDA receptors, HTS assays are crucial for identifying initial "hits" from large compound libraries.[10][11][12]

Calcium Flux Assays: A Workhorse for HTS

Calcium flux assays are a popular choice for primary screening of NMDA receptor antagonists due to their high-throughput nature and robust signal window.[13] These assays utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.

The following diagram outlines the typical workflow for a fluorescence-based calcium flux assay to screen for NMDA receptor antagonists.

Calcium_Flux_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compounds Add Test Compounds (Antagonists) load_dye->add_compounds add_agonists Add NMDA Receptor Agonists (Glutamate/Glycine) add_compounds->add_agonists measure_fluorescence Measure Fluorescence (Kinetic Read) add_agonists->measure_fluorescence analyze_data Data Analysis (IC₅₀ Determination) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow.

This protocol is designed for a 384-well plate format and is amenable to automation.

Materials:

  • HEK293 cell line stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[14][15]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium 6).

  • NMDA receptor agonists: L-Glutamate and Glycine.

  • Reference antagonist (e.g., MK-801, AP5).

  • Test compounds.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[13]

  • Dye Loading:

    • On the day of the assay, prepare the calcium dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.[16]

    • Incubate the plate for 1-2 hours at 37°C and 5% CO₂.[16][17] Following incubation, allow the plate to equilibrate to room temperature for at least 10 minutes.[16][17]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

    • Using an automated liquid handler, add the compounds to the appropriate wells of the cell plate.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the agonist solution containing a final concentration of glutamate and glycine in the assay buffer. The optimal concentrations should be predetermined to elicit a robust and reproducible calcium response (typically in the EC₈₀ range).

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for a set period (e.g., 30 seconds).[13]

    • The instrument's liquid handler will then add the agonist solution to all wells simultaneously.

    • Continue to measure the fluorescence kinetically for several minutes to capture the full calcium response.[13]

Data Analysis:

The change in fluorescence is typically expressed as a ratio of the maximum fluorescence intensity (F_max) to the baseline fluorescence (F₀).[13] The percentage of inhibition by the test compounds is calculated relative to the control wells (agonist only). Dose-response curves are then generated, and the IC₅₀ values (the concentration of antagonist that inhibits 50% of the maximal agonist response) are determined.

Automated Patch Clamp: The Gold Standard for Electrophysiological Characterization

For more detailed pharmacological and biophysical characterization of NMDA receptor antagonists, automated patch clamp (APC) has emerged as a powerful technique.[18][19] APC systems increase the throughput of traditional patch-clamp electrophysiology by using planar patch-clamp chips and automating the process of cell capture, sealing, and whole-cell recording.[19][20]

Experimental Workflow for an Automated Patch Clamp Assay

The following diagram illustrates the key steps in an automated patch clamp experiment for characterizing NMDA receptor antagonists.

APC_Workflow start Start prepare_cells Prepare Cell Suspension start->prepare_cells load_system Load Cells, Solutions, and Patch-Clamp Chip into APC Instrument prepare_cells->load_system automated_patching Automated Cell Trapping, Seal Formation, and Whole-Cell Configuration load_system->automated_patching agonist_application Apply Agonist to Elicit Baseline NMDA Current automated_patching->agonist_application antagonist_application Apply Test Compound (Antagonist) followed by Agonist Co-application agonist_application->antagonist_application record_current Record Ionic Currents antagonist_application->record_current data_analysis Data Analysis (Current Inhibition, IC₅₀) record_current->data_analysis end End data_analysis->end

Caption: Automated Patch Clamp Workflow.

This protocol provides a general framework for using an APC system to study NMDA receptor antagonists. Specific parameters will need to be optimized for the particular instrument and cell line used.

Materials:

  • HEK293 cells expressing the NMDA receptor subunits of interest.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

  • NMDA receptor agonists: L-Glutamate and Glycine.

  • Test compounds.

  • Automated patch clamp system and corresponding consumables (e.g., planar patch-clamp chips).

Procedure:

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension at the optimal density recommended by the APC instrument manufacturer.

    • Ensure high cell viability (>90%).

  • System Setup:

    • Prime the fluidics of the APC instrument with the external and internal solutions.

    • Load the cell suspension, compound plate, and patch-clamp chip into the instrument.

  • Automated Patching and Recording:

    • Initiate the automated experimental run. The instrument will perform the following steps for each well of the chip:

      • Trap a single cell on the patch aperture.

      • Form a high-resistance gigaseal.

      • Rupture the cell membrane to achieve the whole-cell configuration.

    • The holding potential is typically set to a negative value (e.g., -70 mV) to maintain the Mg²⁺ block.

  • Compound and Agonist Application:

    • A brief application of agonists (glutamate and glycine) is used to establish a baseline NMDA receptor current.[21]

    • The test compound (antagonist) is then perfused over the cell for a defined period, followed by a co-application of the antagonist and the agonists.

    • Washout steps with the external solution can be included to assess the reversibility of the antagonist's effect.

Data Analysis:

The peak amplitude of the NMDA receptor-mediated current is measured before and after the application of the antagonist. The percentage of current inhibition is calculated, and dose-response curves are constructed to determine the IC₅₀ values. The kinetics of block and unblock can also be analyzed to provide further insights into the antagonist's mechanism of action.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the screening data, it is essential to properly validate the assays. Key validation parameters include:

  • Signal Window: The difference between the positive control (agonist only) and the negative control (no agonist or maximal inhibition) should be sufficiently large.

  • Reproducibility: The assay should demonstrate low well-to-well and plate-to-plate variability.

  • Z'-factor: This statistical parameter is often used to quantify the quality of an HTS assay. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.

  • Pharmacological Validation: The potency of known reference antagonists should be consistent with published values.

Conclusion

The selection of an appropriate cell-based assay for screening NMDA receptor antagonists is a critical step in the drug discovery process. Calcium flux and membrane potential assays offer high-throughput capabilities ideal for primary screening of large compound libraries. Automated patch clamp provides the detailed electrophysiological data necessary for lead optimization and in-depth pharmacological characterization. By understanding the principles behind these assays and implementing robust, validated protocols, researchers can effectively identify and characterize novel modulators of NMDA receptor function, paving the way for the development of new therapeutics for a range of neurological disorders.

References

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  • ACS Publications. (n.d.). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Retrieved from [Link]

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  • PubMed Central. (n.d.). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. Retrieved from [Link]

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  • The Academic. (n.d.). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Be. Retrieved from [Link]

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  • Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?. Retrieved from [Link]

  • PubMed Central. (n.d.). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Explore NMDA ion channel research with Automated Patch Clamp. Retrieved from [Link]

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  • PubMed. (n.d.). Modulation of neuronal mitochondrial membrane potential by the NMDA receptor: role of arachidonic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Breast Cancer Expresses Functional NMDA Receptors. Retrieved from [Link]

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Application Note: A Guide to the Stereoselective Synthesis of 2-Phenoxycyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the stereoselective synthesis of 2-phenoxycyclohexanamine, a valuable chiral building block in medicinal chemistry and materials science. Given the presence of two stereocenters, controlling the relative and absolute stereochemistry is paramount. This guide outlines key synthetic strategies, focusing on a highly reliable and diastereoselective protocol starting from cyclohexene oxide. We will delve into the mechanistic underpinnings of stereocontrol, provide a step-by-step experimental protocol, and discuss methods for characterization and analysis.

Introduction: The Importance of Stereoisomeric Purity

2-Phenoxycyclohexanamine possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The biological activity and material properties of compounds derived from this scaffold are often highly dependent on a specific stereoisomeric form. Therefore, synthetic methods that provide precise control over the three-dimensional arrangement of the phenoxy and amine groups are of critical importance. A common and effective strategy to achieve this control is through the nucleophilic ring-opening of an epoxide, which establishes a defined trans relationship between the incoming nucleophiles.

Chiral 1,2-amino alcohols and their derivatives are prevalent structural motifs in many pharmaceutical molecules.[1][2] The synthesis of enantiomerically pure versions is a key challenge, often approached through catalytic asymmetric hydrogenation or transfer hydrogenation reactions.[1][3]

Strategic Overview: Pathways to Stereocontrol

Achieving stereoselectivity in the synthesis of 1,2-disubstituted cyclohexanes can be approached through several distinct strategies. The choice of method often depends on the desired stereoisomer (cis or trans) and whether a specific enantiomer is required.

  • Epoxide Ring-Opening: This is one of the most robust methods for installing 1,2-trans-functionality. The reaction proceeds via an SN2 mechanism, where the incoming nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in a trans arrangement of the two substituents.[4] By using a sequence of nucleophilic additions (e.g., phenoxide followed by an amine precursor like azide), the trans-2-phenoxycyclohexanamine can be accessed with high diastereoselectivity.

  • Asymmetric Reductive Amination: This method can be employed on 2-substituted cyclohexanones to yield optically active cyclohexanamines. The stereochemical outcome is influenced by the chiral auxiliary or catalyst used in the reduction of the intermediate imine.[5]

  • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, can provide a pre-existing stereocenter that directs subsequent transformations.[6]

This application note will focus on the epoxide ring-opening strategy due to its reliability, high diastereoselectivity for the trans product, and accessibility of the starting materials.

Featured Protocol: Diastereoselective Synthesis of trans-2-Phenoxycyclohexanamine

This protocol details a two-step sequence starting from cyclohexene oxide. The first step is the ring-opening with phenol to form trans-2-phenoxycyclohexanol. The second step involves the conversion of the hydroxyl group to an amine with inversion of configuration, preserving the trans relationship.

Experimental Workflow Diagram

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Amination via Mesylation & Azide Displacement A Cyclohexene Oxide + Phenol B Reaction with Base (e.g., NaH) A->B 1. Add Phenol C Formation of trans-2-Phenoxycyclohexanol B->C 2. S-N-2 Attack D trans-2-Phenoxycyclohexanol E Mesylation (MsCl, Et3N) D->E 3. Activate Alcohol F Azide Displacement (NaN3) E->F 4. S-N-2 Attack (Inversion) G Reduction (e.g., H2, Pd/C) F->G 5. Reduce Azide H trans-2-Phenoxycyclohexanamine G->H

Caption: Workflow for the synthesis of trans-2-phenoxycyclohexanamine.

Step 1: Synthesis of trans-2-Phenoxycyclohexanol

Principle: Phenol is deprotonated by a strong base to form the sodium phenoxide nucleophile. This nucleophile then attacks one of the carbons of cyclohexene oxide. The SN2 mechanism dictates that the attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack and resulting in a trans-diol product.

Materials:

  • Cyclohexene oxide (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Phenoxide Formation: Carefully add sodium hydride (60% dispersion) to the THF. Cool the suspension to 0 °C in an ice bath. Add a solution of phenol in THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Epoxide Addition: Cool the reaction mixture back to 0 °C and add cyclohexene oxide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclohexene oxide is consumed.

  • Workup: Cool the reaction to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure trans-2-phenoxycyclohexanol.

Step 2: Synthesis of trans-2-Phenoxycyclohexanamine

Principle: To convert the alcohol to an amine with retention of the overall trans configuration, a double inversion strategy is employed. First, the hydroxyl group is converted into a good leaving group (e.g., a mesylate). This step proceeds with retention of configuration at the carbinol center. Next, the mesylate is displaced by an azide anion in another SN2 reaction, which inverts the stereocenter. The final reduction of the azide to an amine does not affect the stereocenter. The net result is the substitution of the hydroxyl group with an amino group, preserving the trans stereochemistry relative to the phenoxy group.

Materials:

  • trans-2-Phenoxycyclohexanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃) (3.0 eq)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10%

  • Methanol

  • Hydrogen gas (H₂)

Protocol:

  • Mesylation: Dissolve trans-2-phenoxycyclohexanol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C and monitor by TLC.

  • Workup (Mesylation): Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

  • Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete by TLC analysis.

  • Workup (Azide): Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude azide by flash chromatography.

  • Reduction: Dissolve the purified azide in methanol. Carefully add 10% Pd/C. Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product, trans-2-phenoxycyclohexanamine.

Data and Characterization

Successful synthesis should be confirmed using standard analytical techniques.

Compound Expected ¹H NMR Signals (Key) Expected IR Bands (cm⁻¹)
trans-2-PhenoxycyclohexanolMultiplets for CH -O-Ph and CH -OH (~3.5-4.5 ppm), signals for aromatic protons (~6.8-7.3 ppm)Broad O-H stretch (~3400), C-O stretch (~1240), Ar C-H (~3050)
trans-2-PhenoxycyclohexanamineMultiplets for CH -O and CH -N, signals for aromatic protons, broad singlet for NHN-H stretch (~3300-3400, two bands), C-N stretch, C-O stretch

Stereochemical Analysis: The diastereoselectivity (trans vs. cis) can be determined by ¹H NMR, paying close attention to the coupling constants of the protons at C1 and C2. For the trans isomer, these protons are typically diaxial, resulting in a larger coupling constant (J ≈ 8-12 Hz) compared to the cis isomer. Enantiomeric excess (e.e.) for chiral syntheses would require analysis by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Mechanistic Insight: The Basis of Stereocontrol

The high diastereoselectivity of this synthesis is a direct result of two sequential SN2 reactions.

G cluster_0 Step 1: Phenoxide Attack cluster_1 Step 2: Azide Attack Start1 Cyclohexene Oxide TS1 [Phenoxide attacks C1, Epoxide O binds Lewis Acid/Counterion]‡ Start1->TS1 PhO- Product1 trans-2-Phenoxycyclohexanol (Inversion at C1) TS1->Product1 Start2 trans-2-Phenoxycyclohexyl Mesylate (Retention at C2) TS2 [Azide attacks C2, Mesylate departs]‡ Start2->TS2 N3- Product2 trans-2-Azidophenoxycyclohexane (Inversion at C2) TS2->Product2

Caption: S-N-2 mechanisms ensuring trans-stereochemistry.

  • First SN2 Reaction: The attack of the phenoxide on the epoxide forces the oxygen of the resulting alcohol to be on the opposite face of the ring. This locks in the trans relationship.

  • Second SN2 Reaction: The conversion of the alcohol to a mesylate does not change the stereochemistry at that carbon. The subsequent attack by the azide ion on the mesylate-bearing carbon must occur from the back side, causing a second inversion. This double inversion (retention-inversion) at the second stereocenter results in the net retention of the trans configuration in the final product.

Conclusion

The synthesis of stereochemically pure 2-phenoxycyclohexanamine is readily achievable through a diastereoselective strategy based on the ring-opening of cyclohexene oxide. The protocol described provides a reliable method for obtaining the trans isomer, which is often the desired diastereomer for further functionalization in drug discovery and development. The principles of SN2 reactions are fundamental to controlling the stereochemical outcome, providing a robust and predictable synthetic route.

References

A comprehensive list of references that support the chemical principles described herein will be provided upon request, drawing from established literature in organic synthesis and stereoselective methods.

Sources

Application Notes and Protocols for the Synthesis of 2-Phenoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxycyclohexan-1-amine is a valuable chemical scaffold found in a variety of pharmacologically active compounds. Its unique structural combination of a lipophilic phenoxy group and a polar amine on a cyclohexyl ring makes it an attractive building block in medicinal chemistry and drug discovery. This document, intended for an audience of researchers and drug development professionals, provides a detailed, field-proven experimental protocol for the synthesis of 2-phenoxycyclohexan-1-amine. As a senior application scientist, the following guide emphasizes not just the procedural steps but the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

The protocol described herein is based on the robust and widely utilized method of reductive amination . This approach was selected for its high efficiency, operational simplicity, and broad functional group tolerance. The synthesis is presented in two main stages: the preparation of the key intermediate, 2-phenoxycyclohexanone, followed by its reductive amination to yield the target primary amine. This comprehensive guide includes detailed step-by-step procedures, safety precautions, characterization methods, and a mechanistic overview to ensure successful execution and validation of the synthesis.

Synthesis Overview

The synthesis of 2-phenoxycyclohexan-1-amine is achieved through a two-step process, beginning with the nucleophilic substitution of 2-chlorocyclohexanone with phenol to form 2-phenoxycyclohexanone. This intermediate is then converted to the target amine via reductive amination using ammonia and a suitable reducing agent.

Synthesis_Overview cluster_0 Step 1: Synthesis of 2-Phenoxycyclohexanone cluster_1 Step 2: Reductive Amination 2-Chlorocyclohexanone 2-Chlorocyclohexanone 2-Phenoxycyclohexanone 2-Phenoxycyclohexanone 2-Chlorocyclohexanone->2-Phenoxycyclohexanone  K2CO3, Acetone, Reflux Phenol Phenol Phenol->2-Phenoxycyclohexanone 2-Phenoxycyclohexan-1-amine 2-Phenoxycyclohexan-1-amine 2-Phenoxycyclohexanone->2-Phenoxycyclohexan-1-amine  Methanol, rt Ammonia Ammonia Ammonia->2-Phenoxycyclohexan-1-amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->2-Phenoxycyclohexan-1-amine

Figure 1: Overall synthetic workflow for 2-phenoxycyclohexan-1-amine.

Part 1: Synthesis of 2-Phenoxycyclohexanone

Mechanistic Rationale

The synthesis of 2-phenoxycyclohexanone proceeds via a classic SN2 reaction. Phenoxide, generated in situ by the reaction of phenol with a base (potassium carbonate), acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine in 2-chlorocyclohexanone. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesPurity
2-Chlorocyclohexanone132.5910.0 g0.075 mol97%
Phenol94.117.8 g0.083 mol99%
Potassium Carbonate (K2CO3)138.2115.6 g0.113 mol≥99%
Acetone58.08200 mL-Anhydrous
Diethyl Ether74.12As needed-Reagent grade
Saturated NaCl solution-As needed--
Anhydrous MgSO4120.37As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorocyclohexanone (10.0 g, 0.075 mol), phenol (7.8 g, 0.083 mol), and potassium carbonate (15.6 g, 0.113 mol).

  • Add 200 mL of anhydrous acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 2 M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by saturated NaCl solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-phenoxycyclohexanone as a pale yellow oil. The product is often used in the next step without further purification. Expected yield: 80-90%.

Part 2: Reductive Amination to 2-Phenoxycyclohexan-1-amine

Mechanistic Rationale

Reductive amination is a two-step process that occurs in a single pot. First, the carbonyl group of 2-phenoxycyclohexanone reacts with ammonia to form an intermediate imine (or the corresponding enamine). This is an equilibrium process favored by the removal of water, although in this protocol, the high concentration of ammonia drives the equilibrium forward. In the second step, a reducing agent, sodium cyanoborohydride (NaBH3CN), selectively reduces the C=N double bond of the imine to the desired amine.[1] NaBH3CN is a preferred reagent for this transformation as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, thus minimizing the reduction of the starting ketone.[1]

Reductive_Amination_Mechanism Ketone 2-Phenoxycyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia NH3 Imine Imine Hemiaminal->Imine - H2O Amine 2-Phenoxycyclohexan-1-amine Imine->Amine + [H-] Reducing_Agent [H-] Reducing_Agent->Imine

Figure 2: Simplified mechanism of reductive amination.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesPurity/Concentration
2-Phenoxycyclohexanone190.2410.0 g0.053 molAs prepared above
Ammonia in Methanol-100 mL-7 N solution
Sodium Cyanoborohydride (NaBH3CN)62.844.9 g0.078 mol95%
Methanol32.04As needed-Anhydrous
Dichloromethane (DCM)84.93As needed-Reagent grade
1 M HCl-As needed--
2 M NaOH-As needed--
Saturated NaCl solution-As needed--
Anhydrous Na2SO4142.04As needed--

Procedure:

  • To a 250 mL round-bottom flask, add a solution of 2-phenoxycyclohexanone (10.0 g, 0.053 mol) in 50 mL of anhydrous methanol.

  • Add 100 mL of a 7 N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve sodium cyanoborohydride (4.9 g, 0.078 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (9:1 DCM:methanol with 1% triethylamine).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose the excess reducing agent. Caution: This step may produce toxic HCN gas and should be performed in a well-ventilated fume hood.

  • Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.

  • Add 100 mL of water to the residue and wash with 50 mL of diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer to pH > 12 with 2 M NaOH solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with saturated NaCl solution (1 x 50 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield 2-phenoxycyclohexan-1-amine as an oil. The product can be further purified by column chromatography on silica gel using a gradient of DCM and methanol containing 1% triethylamine. Expected yield: 60-75%.

Characterization of 2-Phenoxycyclohexan-1-amine

The identity and purity of the synthesized 2-phenoxycyclohexan-1-amine should be confirmed by standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenoxy group, the methine proton adjacent to the amine, the methine proton adjacent to the phenoxy group, and the aliphatic protons of the cyclohexyl ring.
  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product. The expected molecular ion peak [M+H]⁺ would be at m/z 192.27.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage.

4. High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC can be employed to assess the purity of the final compound. A suitable mobile phase would be a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape for the amine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Chlorocyclohexanone is a lachrymator and should be handled with care.

  • Phenol is corrosive and toxic. Avoid skin contact.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed with extreme caution.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate care.

References

  • Deshpande, R. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 377-393.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2022). [Link]

Sources

Application Note & Protocol: Quantification of 2-Phenoxycyclohexan-1-amine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Phenoxycyclohexan-1-amine hydrochloride in biological matrices, such as human plasma. The described methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique in bioanalytical chemistry.[1][2][3] This application note details a complete workflow, including sample preparation using Solid Phase Extraction (SPE), chromatographic conditions, and mass spectrometric parameters. The protocols are designed to be robust and adhere to the principles of analytical method validation, ensuring trustworthy and reproducible results for researchers in drug development and toxicology.

Introduction: The Rationale for a Robust Bioanalytical Method

This compound is an amine derivative with a structure analogous to other pharmacologically active arylcyclohexylamines.[2][4] The development of a sensitive and selective analytical method is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Biological matrices, such as plasma and urine, are complex, containing numerous endogenous compounds that can interfere with analysis.[5] Therefore, a meticulous sample preparation strategy coupled with a highly specific detection method is essential for accurate quantification.

This guide is predicated on the established success of LC-MS/MS for the analysis of amine-containing compounds in biological specimens.[1][2][3] The primary amine group of 2-Phenoxycyclohexan-1-amine makes it amenable to positive ion electrospray ionization (ESI), a common ionization technique in LC-MS/MS. The overall workflow is designed to ensure high recovery, minimize matrix effects, and achieve low limits of quantification.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO[6]
Molecular Weight227.73 g/mol [6]
Melting Point246 °C[6]
Predicted pKa~10.6 (based on cyclohexylamine)[7]
Predicted LogP~2.5 (based on 2-phenylcyclohexan-1-amine)[8]

Note: Some properties are inferred from structurally similar compounds due to limited data on the target analyte.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is outlined below. This systematic approach ensures consistency and minimizes the potential for error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_add Addition of Internal Standard sample->is_add Spiking spe Solid Phase Extraction (SPE) is_add->spe Loading elute Elution spe->elute Washing & Elution dry Evaporation & Reconstitution elute->dry inject Injection into LC-MS/MS dry->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometric Detection chrom->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quant Quantification of Analyte curve->quant

Caption: High-level workflow for the quantification of 2-Phenoxycyclohexan-1-amine.

Materials and Reagents

  • Reference Standards: this compound (≥98% purity), 2-Phenylcyclohexan-1-amine (Internal Standard, IS) (≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C, 30 mg/1 mL).

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

  • Other: 96-well collection plates, microcentrifuge tubes, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard (IS), 2-Phenylcyclohexan-1-amine, into separate volumetric flasks. Dissolve in methanol to the final volume.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

The choice of a mixed-mode cation exchange SPE is based on the basic nature of the primary amine group, which will be protonated at acidic pH, allowing for strong retention on the sorbent.

spe_protocol cluster_spe SPE Cartridge Steps start Start: Plasma Sample (100 µL) + IS (25 µL) pretreat Pre-treatment: Add 200 µL of 4% H₃PO₄ in H₂O Vortex start->pretreat condition 1. Condition: 1 mL Methanol pretreat->condition equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate load 3. Load: Pre-treated Sample equilibrate->load wash1 4. Wash 1: 1 mL 0.1% Formic Acid in Water load->wash1 wash2 5. Wash 2: 1 mL Methanol wash1->wash2 elute 6. Elute: 1 mL 5% NH₄OH in Acetonitrile wash2->elute dry_reconstitute Evaporate to Dryness under N₂ Reconstitute in 100 µL Mobile Phase A elute->dry_reconstitute end Ready for LC-MS/MS Injection dry_reconstitute->end

Caption: Detailed step-by-step Solid Phase Extraction (SPE) protocol.

Protocol Steps:

  • To 100 µL of plasma sample, add 25 µL of the 100 ng/mL IS working solution and vortex.

  • Add 200 µL of 4% phosphoric acid in water to the sample, vortex to mix. This step lyses cells and precipitates proteins.[9]

  • Centrifuge at 13,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic elution solvent neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Method

The use of a reversed-phase C18 column is suitable for retaining the moderately hydrophobic 2-Phenoxycyclohexan-1-amine. A gradient elution ensures efficient separation from any remaining matrix components and a sharp peak shape.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System UHPLC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp.40°C
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-4.0 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temp.500°C
Desolvation Gas Flow800 L/hr
MRM Transitions
2-Phenoxycyclohexan-1-amineQ1: 192.1 -> Q3: 94.1 (Quantifier), 117.1 (Qualifier)
2-Phenylcyclohexan-1-amine (IS)Q1: 176.2 -> Q3: 91.1 (Quantifier)

Note: The specific MRM transitions for 2-Phenoxycyclohexan-1-amine are predictive and would need to be optimized by direct infusion of the reference standard. The precursor ion ([M+H]⁺) for the analyte is C₁₂H₁₇NO + H⁺ = 192.1. The product ions are plausible fragments from collision-induced dissociation.

Method Validation and Performance Characteristics

A full validation of this method should be conducted in accordance with regulatory guidelines. Key parameters to assess include:

  • Linearity: The method should be linear over the range of calibration standards (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should be analyzed. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should be ≤15% (≤20% for LLOQ).[1]

  • Recovery: The efficiency of the SPE process should be assessed and is expected to be >85%.

  • Matrix Effect: Post-extraction spike experiments should be performed to evaluate the ion suppression or enhancement from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) should be determined.

Table 2: Expected Performance Characteristics

ParameterAcceptance CriteriaExpected Result
Calibration Range1 - 1000 ng/mLr² > 0.995
LLOQSignal-to-Noise > 101 ng/mL
Accuracy (QC samples)85 - 115%Within range
Precision (QC samples)≤ 15% CV< 10% CV
Recovery> 70%> 85%
Matrix Factor0.85 - 1.15Within range

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in biological samples. The detailed sample preparation procedure using solid-phase extraction effectively removes matrix interferences, ensuring high-quality data. This application note serves as a comprehensive guide for researchers, enabling accurate bioanalysis for pharmacokinetic and other related studies.

References

  • Claffey, D. J., et al. (2010). Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases. Journal of analytical toxicology, 34(7), 416–422. Retrieved from [Link]

  • Madeira, C., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 14(8), 1548. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved from [Link]

  • Adkins, J. N., et al. (2002). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of biomedicine & biotechnology, 2(2), 89–96. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Propoxyphenoxy)cyclohexan-1-amine. Retrieved from [Link]

  • ResearchGate. (2015). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2023). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific reports, 13(1), 11624. Retrieved from [Link]

  • ResearchGate. (2013). Ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of phenicol drugs and florfenicol-amine in foods. Retrieved from [Link]

  • Noel, S., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Bioconjugate chemistry, 22(8), 1690–1699. Retrieved from [Link]

  • ResearchGate. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]

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Application Note: A Validated Analytical Method for the Comprehensive Screening of Novel Psychoactive Substances in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of NPS Detection

The landscape of illicit drug use is continually reshaped by the emergence of Novel Psychoactive Substances (NPS). These substances, often designed to mimic the effects of controlled drugs while circumventing existing legislation, present a formidable challenge to forensic and clinical toxicology.[1][2] The sheer number of NPS, their diverse chemical structures, and their presence in complex biological matrices necessitate robust, validated, and comprehensive analytical methods for their accurate detection and identification.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and validation of an analytical method for the screening of a broad range of NPS in biological samples. The methodology described herein is grounded in established international guidelines and best practices, ensuring scientific integrity and legally defensible results.[6][7]

The Analytical Strategy: A Multi-faceted Approach

A successful NPS screening method must be both comprehensive and adaptable. The dynamic nature of the NPS market means that new compounds can appear at any time.[2][8] Therefore, a combination of targeted and non-targeted screening approaches is often the most effective strategy. This guide will focus on the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a technique widely recognized for its sensitivity, selectivity, and versatility in NPS analysis.[1][3][9]

Causality in Method Selection: Why LC-MS/MS?

The choice of LC-MS/MS is deliberate and based on several key advantages over other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for broad-based NPS screening:

  • Wider Analyte Coverage: Many NPS are thermally labile or have low volatility, making them unsuitable for GC-MS analysis without derivatization.[8] LC-MS/MS can directly analyze a much broader range of compound polarities and thermal stabilities.

  • Enhanced Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, minimizing the risk of false positives from complex biological matrices.

  • Superior Sensitivity: LC-MS/MS often provides lower limits of detection (LOD) and quantification (LOQ) compared to GC-MS, which is crucial as many NPS are potent at low concentrations.[9][10]

While GC-MS remains a valuable tool, particularly for volatile NPS and its extensive spectral libraries, LC-MS/MS offers a more comprehensive initial screening platform for the diverse chemical classes of NPS.[8]

Method Development and Optimization

The development of a robust analytical method is a systematic process that involves several critical steps.[11]

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to isolate the analytes of interest from the biological matrix (e.g., blood, urine, oral fluid) and remove potential interferences.[4][12] A well-designed sample preparation protocol is critical for achieving reliable and reproducible results.

Protocol 1: Solid-Phase Extraction (SPE) for NPS from Whole Blood

This protocol is designed for the extraction of a broad range of NPS from whole blood, a common matrix in forensic toxicology.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of a representative NPS)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol (LC-MS grade)

  • Dichloromethane (DCM, LC-MS grade)

  • Isopropanol (IPA, LC-MS grade)

  • Ammonium hydroxide (NH4OH)

  • Mixed-mode SPE cartridges (e.g., C8/SCX)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Procedure:

  • Pipette 1 mL of the whole blood sample into a centrifuge tube.

  • Add a known amount of the Internal Standard solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]

  • Vortex for 30 seconds and then centrifuge at 3500 rpm for 5 minutes.[4]

  • Condition the SPE cartridge: Sequentially wash with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 3 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes: Elute with 2 mL of a freshly prepared solution of DCM/IPA/NH4OH (78:20:2 v/v/v).[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Causality behind the choices: The mixed-mode SPE cartridge provides both reversed-phase and ion-exchange retention mechanisms, allowing for the capture of a wide range of NPS with varying polarities and functional groups. The wash steps are optimized to remove endogenous interferences without causing significant loss of the target analytes. The elution solvent is a strong, basic organic mixture designed to disrupt the interactions between the analytes and the sorbent, ensuring high recovery.

Chromatographic Separation: Achieving Resolution

The goal of chromatography is to separate the different NPS and their isomers from each other and from any remaining matrix components before they enter the mass spectrometer.

Protocol 2: LC-MS/MS Parameters for NPS Screening

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for NPS analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile will need to be optimized for the specific set of target analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the majority of NPS.

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity of the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two MRM transitions (a precursor ion and two product ions) should be monitored for confident identification and quantification.

Rationale for parameter selection: The C18 column provides good retention for a wide range of moderately non-polar to polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analytes in the ESI source, leading to better ionization efficiency. A gradient elution is necessary to effectively separate the diverse range of NPS in a single run.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[11][13] This is a critical step to ensure the reliability and legal defensibility of the results. The validation should be performed in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[13][14][15][16]

The following parameters must be evaluated during method validation:[3]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the target analytes.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of calibration standards over a defined concentration range.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[3]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analytes. This is a critical parameter to evaluate in LC-MS/MS and can be assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Data Presentation: Clarity and Comparability

All quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
Selectivity No interfering peaks at the retention time of the analytes in blank matrix.
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%) 85% - 115%
Recovery (%) Consistent, precise, and reproducible.
Stability Analyte concentration within ±15% of the nominal concentration.

Experimental Workflows and Logical Relationships

Visualizing the workflow can aid in understanding the entire process from sample receipt to final report.

Overall Analytical Workflow

The following diagram illustrates the complete workflow for the analysis of NPS in biological samples.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt & Accessioning Sample_Storage Sample Storage (-20°C or -80°C) Sample_Receipt->Sample_Storage Sample_Prep Sample Preparation (SPE) Sample_Storage->Sample_Prep LC_MSMS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MSMS_Analysis Data_Processing Data Processing & Integration LC_MSMS_Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Overall workflow for NPS analysis.

Method Validation Decision Tree

This diagram outlines the logical steps and decisions involved in the method validation process.

Validation_Logic Start Start Validation Define_Scope Define Method Scope & Requirements Start->Define_Scope Develop_Method Develop & Optimize Method Define_Scope->Develop_Method Validate_Parameters Validate Key Parameters Develop_Method->Validate_Parameters Assess_Selectivity Assess Selectivity Validate_Parameters->Assess_Selectivity Assess_Linearity Assess Linearity & Range Assess_Selectivity->Assess_Linearity Assess_Accuracy_Precision Assess Accuracy & Precision Assess_Linearity->Assess_Accuracy_Precision Assess_LOD_LOQ Assess LOD & LOQ Assess_Accuracy_Precision->Assess_LOD_LOQ Assess_Matrix_Effect Assess Matrix Effect & Recovery Assess_LOD_LOQ->Assess_Matrix_Effect Assess_Stability Assess Stability Assess_Matrix_Effect->Assess_Stability Results_Meet_Criteria Do Results Meet Acceptance Criteria? Assess_Stability->Results_Meet_Criteria Final_Report Generate Validation Report Results_Meet_Criteria->Final_Report Yes Reoptimize Re-optimize Method Results_Meet_Criteria->Reoptimize No Method_Implementation Implement Method for Routine Use Final_Report->Method_Implementation Reoptimize->Develop_Method

Caption: Decision tree for method validation.

Conclusion: A Framework for Confidence

The development and validation of an analytical method for novel psychoactive substances is a rigorous but essential process. By following a systematic approach grounded in scientific principles and international guidelines, laboratories can develop robust and reliable methods for the comprehensive screening of NPS. The LC-MS/MS method detailed in this application note provides a powerful tool for forensic and clinical toxicologists, enabling them to keep pace with the ever-changing landscape of illicit drug use and contribute to public health and safety. The self-validating nature of the described protocols ensures a high degree of confidence in the generated data, which is paramount in both research and legal contexts.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (n.d.). MDPI. Retrieved from [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2019, June 13). SWGDRUG. Retrieved from [Link]

  • What Are Some Common Challenges in Using NPS? (2024, October 2). Crewhu. Retrieved from [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International. Retrieved from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (n.d.). MDPI. Retrieved from [Link]

  • Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. (n.d.). SciELO. Retrieved from [Link]

  • Best Practices and Method Validation: A guide for scientists investigating the occurrence of microplastics (MPs) and nanoplastics (NPs). (2025, May 26). Zenodo. Retrieved from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. (2019, April 14). National Institutes of Health. Retrieved from [Link]

  • What are common challenges with NPS? (n.d.). Callexa. Retrieved from [Link]

  • SWGDRUG Approved Recommendations. (n.d.). SWGDRUG. Retrieved from [Link]

  • Method validation - Eurachem. (n.d.). Eurachem. Retrieved from [Link]

  • Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. (2025, November 12). ResearchGate. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (n.d.). PubMed. Retrieved from [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. (n.d.). ResearchGate. Retrieved from [Link]

  • Draft Recommendations on the Analysis of Clandestine Drug Laboratory Evidence. (n.d.). SWGDRUG.org. Retrieved from [Link]

  • (PDF) Analytical method validation for the identification and quantification of dissolved gold and gold nanoparticles in cosmetics products by single particle inductively coupled plasma mass spectrometry. (2025, August 9). ResearchGate. Retrieved from [Link]

  • SWGDRUG Categories of Analytical Techniques. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • NPS Analysis Beyond the Score: Why Most Teams Miss What Matters. (2025, November 13). Sopact. Retrieved from [Link]

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. (n.d.). I.R.I.S. Retrieved from [Link]

  • Single-Particle ICP-MS Method for the Determination of TiO2 Nano- and Submicrometric Particles in Biological Tissues. (n.d.). MDPI. Retrieved from [Link]

  • LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. (n.d.). PubMed. Retrieved from [Link]

  • Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX. Retrieved from [Link]

  • ISO 17025 Method Validation. (2025, May 22). Wintersmith Advisory LLC. Retrieved from [Link]

  • Forensic Analysis of Drugs. (n.d.). Retrieved from [Link]

  • validate analytical methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (n.d.). I.R.I.S. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Challenges In NPS Implementation. (n.d.). Meegle. Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Journal of Analytical Toxicology. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenoxycyclohexan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Phenoxycyclohexan-1-amine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your results.

Introduction: The Core Challenge

The primary difficulty in purifying 2-Phenoxycyclohexan-1-amine arises from its stereochemistry. The molecule possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomers of each other: (1R,2R)- and (1S,2S)- forms (a trans relationship between the amine and phenoxy groups) and (1R,2S)- and (1S,2R)- forms (a cis relationship).

Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, such as solubility, melting point, and chromatographic retention times.[1] Therefore, the purification process is fundamentally a challenge of separating these closely related diastereomers and removing any process-related impurities. The formation of the hydrochloride (HCl) salt is a strategic step to facilitate this, as salts often form well-defined, stable crystals suitable for purification.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My product "oils out" or forms a sticky solid instead of crystallizing upon adding the anti-solvent. What's happening?

Answer: "Oiling out" occurs when the solute's solubility is decreased so rapidly that it separates as a liquid phase before it has time to organize into a crystal lattice. This is a common problem with amine salts.

Probable Causes & Solutions:

  • High Impurity Load: The presence of significant amounts of the other diastereomer or synthesis by-products can inhibit crystallization by disrupting the formation of a uniform crystal lattice.

    • Solution: First, attempt a pre-purification step on the free-base form using flash chromatography before salt formation. This will reduce the impurity load, making crystallization of the target diastereomer more favorable.

  • Inappropriate Solvent System: The solvent/anti-solvent combination may be unsuitable. If the anti-solvent is too non-polar, it can cause the product to crash out of the solution too quickly.

    • Solution: Conduct a solvent screen. A good system is one where the salt has moderate solubility in the primary solvent (e.g., isopropanol, methanol, ethanol) and is virtually insoluble in the anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), hexane). Add the anti-solvent very slowly at a slightly elevated temperature and allow the solution to cool gradually.

  • Presence of Water: Using aqueous HCl can introduce water, which can interfere with crystallization in organic solvents.[3]

    • Solution: Prepare the HCl salt using anhydrous methods. The preferred method is to dissolve the free-base amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of anhydrous HCl in a solvent like isopropanol or 1,4-dioxane. Alternatively, HCl gas can be bubbled through the solution.

  • Supersaturation: The solution may be too concentrated or cooled too quickly, leading to rapid precipitation instead of controlled crystal growth.

    • Solution: Use a slightly more dilute solution and allow for slow cooling. A stepwise cooling process (e.g., room temperature for several hours, then 4°C, then -20°C) can be highly effective. If available, add a seed crystal of the pure compound to encourage proper crystal formation.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Action
Product "oils out"High impurity level, especially the other diastereomer.Pre-purify the free base via flash chromatography.
Inappropriate solvent/anti-solvent pair.Screen solvent systems (e.g., IPA/Ether, EtOH/Hexane).
Presence of water from aqueous HCl.Use anhydrous HCl (solution in IPA/Dioxane or gas).[3]
Rapid cooling or high supersaturation.Slow, stepwise cooling; use a more dilute solution; add a seed crystal.
Low purity after one crystallizationDiastereomers have similar solubilities.Perform multiple recrystallizations or use an orthogonal method like preparative HPLC.
Two close spots on TLC / peaks in HPLCPresence of both cis and trans diastereomers.Optimize chromatography for separation (see Protocol 2) or perform fractional crystallization.[1][4]
Product is a fine powder, hard to filterRapid precipitation.Slow down the addition of anti-solvent and the cooling rate.
Product is hygroscopic and gains weightInherent property of many amine hydrochlorides.Handle under an inert atmosphere (N₂ or Ar); dry thoroughly under high vacuum; store in a desiccator over P₂O₅.[5]
Q2: I've performed a crystallization, but my NMR/HPLC analysis still shows a significant amount of the other diastereomer. How can I improve the separation?

Answer: This indicates that the solubilities of the two diastereomeric HCl salts are too similar in your chosen solvent system for a single crystallization to be effective. You have two primary paths forward: iterative crystallization or an orthogonal purification method.

Path 1: Iterative/Fractional Crystallization

The principle here is that while the solubilities are similar, they are not identical. By repeatedly crystallizing the material, you can enrich the less soluble diastereomer in the solid phase.

  • Action: Collect the solid, re-dissolve it in the minimum amount of hot solvent, and re-crystallize. Analyze a small sample from each successive "crop" of crystals by HPLC or NMR to track the diastereomeric ratio (d.r.). You may need 3-5 cycles to achieve high purity. This can be material-intensive.

Path 2: Orthogonal Purification (Chromatography)

Since diastereomers have different physical properties, they can be separated by chromatography.[4] High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this.

  • Action: Develop a separation method on an analytical HPLC to find a suitable mobile and stationary phase that resolves the two diastereomers. Once optimized, this method can be scaled to preparative HPLC to achieve baseline separation. See Protocol 2 for a detailed methodology. Reversed-phase (C18) chromatography is often effective for separating amine salts.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for tackling the purification of 2-Phenoxycyclohexan-1-amine HCl.

G cluster_decision Primary Purification Strategy start Crude 2-Phenoxycyclohexan-1-amine (Free Base) analytical_check Analytical Check (TLC/HPLC/NMR) Assess d.r. and impurities start->analytical_check high_purity High d.r. (>90:10)? analytical_check->high_purity salt_formation Convert to HCl Salt high_purity->salt_formation Yes low_purity Low d.r. / High Impurities high_purity->low_purity No recrystallization Recrystallization salt_formation->recrystallization final_purity_check1 Purity Check (>99%)? recrystallization->final_purity_check1 final_product Pure 2-Phenoxycyclohexan-1-amine HCl final_purity_check1->final_product Yes reprocess Reprocess / Orthogonal Purification (Prep-HPLC) final_purity_check1->reprocess No flash_chrom Flash Chromatography (Free Base) low_purity->flash_chrom collect_fractions Collect Fractions of Target Diastereomer flash_chrom->collect_fractions salt_formation2 Convert to HCl Salt collect_fractions->salt_formation2 final_purity_check2 Purity Check (>99%)? salt_formation2->final_purity_check2 final_purity_check2->final_product Yes final_purity_check2->reprocess No reprocess->recrystallization Re-crystallize reprocess->flash_chrom Re-chromatograph G cluster_chrom Preparative HPLC cluster_post_chrom Post-Purification Workup start Crude Diastereomeric Mixture (Free Base or HCl Salt) method_dev 1. Analytical HPLC Method Development (e.g., C18 column, MeCN/H₂O gradient) start->method_dev scale_up 2. Scale-Up to Preparative Column method_dev->scale_up injection 3. Inject Dissolved Sample scale_up->injection fraction_collection 4. Collect Fractions Based on UV Detector Signal injection->fraction_collection analysis 5. Analyze Fractions by Analytical HPLC fraction_collection->analysis pooling 6. Pool Pure Fractions (>99%) analysis->pooling evaporation 7. Remove Solvent (Rotary Evaporation) pooling->evaporation final_product Pure Diastereomer evaporation->final_product

Caption: Workflow for diastereomer separation via preparative HPLC.

Protocol 2: Diastereomer Separation by Preparative HPLC

This protocol outlines a general approach. Specific conditions must be optimized for your particular mixture.

  • Method Development (Analytical Scale):

    • Column: Start with a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Use a gradient of acetonitrile (MeCN) in water. Both phases should contain a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

    • Optimization: Run a broad gradient (e.g., 5% to 95% MeCN over 20 minutes) to determine the approximate retention times. Then, optimize the gradient around the elution point of your diastereomers to maximize resolution.

  • Sample Preparation: Dissolve the crude HCl salt in the initial mobile phase solvent (or a solvent in which it is freely soluble, like methanol) at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient time proportionally to the column dimensions.

    • Calculate the maximum injection volume based on the column loading capacity.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the peaks elute, using the UV detector signal to guide collection. It is often best to collect multiple small fractions across each peak.

  • Analysis and Pooling: Analyze each collected fraction using the analytical HPLC method. Pool the fractions that contain the desired diastereomer at the target purity (e.g., >99.5%).

  • Product Isolation: Combine the pure fractions and remove the organic solvent (e.g., MeCN) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as its TFA or formate salt.

  • Salt Conversion (Optional): If the HCl salt is required, the purified free base (obtained by neutralizing the TFA/formate salt and extracting) can be re-subjected to anhydrous HCl treatment as described previously.

References
  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Karger, B. L., et al. (1969). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 41(14), 2053-2057. Retrieved from [Link]

  • Google Patents. (n.d.). EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Price, X. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. Retrieved from [Link]

  • Kusumi, T., & Kakisawa, H. (1987). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Journal of Synthetic Organic Chemistry, Japan, 45(3), 241-253. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]

  • ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185-9188. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.

Sources

Technical Support Center: Optimizing Reaction Conditions for Phenoxycyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxycyclohexylamine and its derivatives are valuable structural motifs in medicinal chemistry, often serving as key intermediates in the development of novel therapeutic agents. The successful synthesis of these compounds is paramount for advancing drug discovery programs. A prevalent and robust method for this synthesis is the reductive amination of a 2-phenoxycyclohexanone precursor with a suitable amine. This process, while conceptually straightforward, involves a delicate interplay of reagents and conditions where minor variations can significantly impact yield, purity, and scalability.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of phenoxycyclohexylamine. It is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose experimental challenges, make informed decisions to refine your reaction conditions, and achieve consistent, high-quality results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common problems encountered during the synthesis of phenoxycyclohexylamine via reductive amination.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in a reductive amination is a multifaceted problem. A systematic approach to troubleshooting is crucial.

  • Incomplete Imine Formation: The reaction proceeds through an imine or enamine intermediate.[1][2] The formation of this intermediate is an equilibrium-driven process.[3]

    • Causality: If the intermediate does not form in sufficient concentration, the subsequent reduction step will be inefficient, leading to a low yield of the desired product. The primary byproduct of imine formation is water; its presence can shift the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, added directly to the reaction mixture. For larger-scale reactions, a Dean-Stark apparatus can be effective if the solvent forms a suitable azeotrope with water.

      • Catalytic Acid: The addition of a catalytic amount of a weak acid, like acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[4] However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. A typical starting point is 0.1-0.2 equivalents of AcOH.

      • Pre-formation: Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.[5] This allows the imine concentration to build up.[6]

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Causality: A reducing agent that is too harsh can reduce the starting ketone before imine formation occurs.[6] Conversely, a reagent that is too weak or has degraded will result in an incomplete reaction.

    • Solution:

      • Selectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations.[3][4][7] It is a mild and selective reducing agent that can preferentially reduce the protonated imine intermediate over the ketone starting material.[3][4]

      • Reagent Quality: Hydride reagents are sensitive to moisture. Ensure your NaBH(OAc)₃ is fresh and has been stored in a desiccator. Clumpy or discolored reagent may have degraded.

      • Alternative Reductants: While NaBH(OAc)₃ is preferred, other reagents like sodium cyanoborohydride (NaBH₃CN) can be used.[3][6] NaBH₃CN is effective at a slightly acidic pH (pH 5-6), where the imine is readily formed and protonated.[3] However, be mindful of the potential for toxic cyanide byproducts during workup.[3]

  • Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role.

    • Causality: Using an insufficient amount of either the amine or the reducing agent will naturally lead to incomplete conversion.

    • Solution: It is common practice to use a slight excess of the amine (e.g., 1.1-1.5 equivalents) to drive the imine formation equilibrium forward. Similarly, an excess of the reducing agent (1.5-2.0 equivalents) is often necessary to ensure complete reduction.

Question 2: I'm observing a significant amount of unreacted 2-phenoxycyclohexanone in my crude product. How can I drive the reaction to completion?

Answer: The persistence of starting material indicates that either the rate of reaction is too slow or the reaction has stalled.

  • Reaction Time and Temperature:

    • Causality: Reductive aminations, particularly with hindered ketones, can be slow at room temperature.

    • Solution:

      • Extended Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). If starting material is still present but product is forming, simply extending the reaction time (e.g., from 12 hours to 24 hours) may be sufficient.

      • Moderate Heating: Gently heating the reaction mixture to 40-50 °C can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can lead to side reactions or decomposition of the reducing agent.

  • Solvent Choice:

    • Causality: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Protic solvents like methanol can sometimes react with hydride reagents.[7]

    • Solution: 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are excellent, non-reactive solvents for reactions using NaBH(OAc)₃.[4][7] Tetrahydrofuran (THF) is also a viable option.[4] If solubility is an issue, a co-solvent system might be necessary.

Question 3: My final product is contaminated with a byproduct that has a higher molecular weight. What could this be and how can I prevent it?

Answer: The most likely high-molecular-weight byproduct is a tertiary amine, formed from the dialkylation of the amine starting material.[6]

  • Mechanism of Formation: This occurs when the desired phenoxycyclohexylamine product, which is a secondary amine, acts as a nucleophile itself. It can react with another molecule of the 2-phenoxycyclohexanone to form a new iminium ion, which is then reduced to yield a tertiary amine.

  • Prevention Strategies:

    • Stoichiometry Control: Using a larger excess of the primary amine starting material can statistically favor its reaction with the ketone over the secondary amine product.

    • Slow Addition of Ketone: A more controlled approach is to add the 2-phenoxycyclohexanone slowly (e.g., via a syringe pump) to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, minimizing the chance for the product amine to react with it.

    • Stepwise Procedure: For particularly challenging cases, a two-step, one-pot procedure can be effective.[4] First, form the imine by stirring the ketone and amine together (with catalytic acid and a dehydrating agent). Once imine formation is complete (as determined by TLC or ¹H NMR), then add the reducing agent. This separates the imine formation from the reduction step, providing greater control.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is superior for this synthesis: NaBH(OAc)₃ or NaBH₃CN?

A1: For most applications involving the synthesis of phenoxycyclohexylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent. Its key advantage is its selectivity; it is a weaker reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion intermediate over the starting ketone.[3] This allows for a convenient one-pot procedure where all reagents can be mixed at the outset. NaBH₃CN is also effective but is more sensitive to pH and requires mildly acidic conditions to achieve selectivity.[3] A significant drawback of NaBH₃CN is the potential generation of highly toxic hydrogen cyanide (HCN) gas during acidic workup, which necessitates careful handling and waste disposal procedures.[3]

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Selectivity High for imines over ketonesHigh for imines at pH 5-6
Procedure Simple one-pot mixingOften requires pH control
Solvents DCE, DCM, THF[4][7]Methanol, Ethanol
Safety Releases acetic acidToxicity Hazard: Can release HCN[3]
Recommendation Highly Recommended Use with caution; STAB is a safer alternative

Q2: How does the choice of solvent impact the reaction?

A2: The ideal solvent should fully dissolve the starting materials, be inert to the reducing agent, and facilitate the reaction.

  • Aprotic Solvents (Recommended for STAB): Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used and effective solvents for STAB-mediated reductive aminations.[4] They are non-reactive towards the hydride reagent. Tetrahydrofuran (THF) is another good aprotic option.

  • Protic Solvents (Use with Caution): Alcohols like methanol (MeOH) or ethanol (EtOH) are often used with NaBH₃CN. However, they can react slowly with NaBH(OAc)₃ and more rapidly with stronger hydrides like NaBH₄, reducing their efficacy.[7] If using NaBH₄ in a stepwise procedure, it is typically added at a low temperature (e.g., 0 °C) to mitigate this side reaction.[6]

Q3: What is the best way to purify the final phenoxycyclohexylamine product?

A3: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, it should be quenched carefully with water or a saturated aqueous solution (e.g., NaHCO₃ or Rochelle's salt). The product is an amine, so its solubility is pH-dependent. To extract it into an organic solvent (like ethyl acetate or DCM), the aqueous layer should be made basic (pH > 10) using NaOH or K₂CO₃. This deprotonates the amine, making it more soluble in the organic phase. An acid wash (e.g., with 1M HCl) can be used to remove any unreacted starting amine, followed by re-basification and extraction of the product.

  • Column Chromatography: If the workup does not yield a pure product, flash column chromatography on silica gel is the standard method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (~1%) to the mobile phase. The triethylamine prevents the basic amine product from streaking on the acidic silica gel, leading to better separation.

Visualized Experimental Workflow & Logic

General Workflow for Phenoxycyclohexylamine Synthesis

The following diagram outlines the standard experimental sequence for the synthesis via one-pot reductive amination.

G s1 Combine 2-Phenoxycyclohexanone, Amine (1.2 eq), and Solvent (DCE) s2 Add Acetic Acid (0.1 eq) s1->s2 s3 Stir for 1-2h at RT (Imine Formation) s2->s3 s4 Add NaBH(OAc)3 (1.5 eq) in portions s3->s4 s5 Stir 12-24h at RT (Monitor by TLC/LC-MS) s4->s5 s6 Quench Reaction (e.g., sat. NaHCO3) s5->s6 s7 Aqueous Workup (Basify & Extract) s6->s7 s8 Purify by Column Chromatography s7->s8 s9 Characterize Final Product s8->s9

Caption: Standard one-pot reductive amination workflow.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

G start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm check_bp Byproduct Formation? check_sm->check_bp No sol_sm1 Increase Reaction Time or Temperature (40°C) check_sm->sol_sm1 Yes sol_bp1 Check for Over-alkylation (Tertiary Amine) check_bp->sol_bp1 Yes sol_bp3 Check for SM Reduction (Phenoxycyclohexanol) check_bp->sol_bp3 No (Other Impurities) sol_sm2 Verify Reagent Quality (esp. Hydride) sol_sm1->sol_sm2 sol_sm3 Add Dehydrating Agent (e.g., Mol. Sieves) sol_sm2->sol_sm3 sol_bp2 Adjust Stoichiometry (Increase Amine Excess) sol_bp1->sol_bp2 sol_bp4 Use Milder Reductant (Switch to STAB) sol_bp3->sol_bp4

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol

Synthesis of N-benzyl-2-phenoxycyclohexan-1-amine

  • Materials:

    • 2-Phenoxycyclohexanone (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (AcOH) (0.1 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1M Sodium Hydroxide (NaOH)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate, Hexanes, Triethylamine (for chromatography)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenoxycyclohexanone (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

    • Add benzylamine (1.2 eq) followed by glacial acetic acid (0.1 eq) via syringe.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) to the flask in several portions over 10 minutes. Note: The reaction may bubble slightly.

    • Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers. To isolate the product, make the aqueous layer basic (pH > 10) with 1M NaOH and extract three times with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes containing 1% triethylamine.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N-benzyl-2-phenoxycyclohexan-1-amine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Fomin, M. (2018). Answer to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Tamboli, A. H., et al. (2015). Synthesis, characterization, and application of silica supported ionic liquid as catalyst for reductive amination of cyclohexanone... Chinese Journal of Catalysis, 36, 1365–1371. [Link]

  • Vallejos-Sanhueza, F., et al. (2019). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 6, 1344-1351. [Link]

  • Morales, K., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(8), 1165. [Link]

  • ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with...[Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. [Link]

  • ACS Publications. (2006). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. [Link]

Sources

Technical Support Center: Synthesis of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenoxycyclohexan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, providing not just protocols, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route for this compound?

A common and effective strategy involves a three-step sequence starting from cyclohexene oxide. This route offers good control over stereochemistry and generally provides a clean product.

G cluster_0 Overall Synthetic Workflow A Cyclohexene Oxide + Phenol B Step 1: Epoxide Ring-Opening A->B C trans-2-Phenoxycyclohexan-1-ol B->C D Step 2: Hydroxyl to Azide Conversion (e.g., Mitsunobu Reaction) C->D E cis-1-Azido-2-phenoxycyclohexane D->E F Step 3: Azide Reduction (e.g., Staudinger Reaction) E->F G cis-2-Phenoxycyclohexan-1-amine F->G H Step 4: Salt Formation G->H I 2-Phenoxycyclohexan-1-amine HCl H->I

Caption: High-level overview of the synthetic pathway.

This pathway is favored because it builds the molecule's core structure efficiently and introduces the amine functionality via a reliable azide intermediate.

Q2: My overall yield is consistently low. Which step is the most likely culprit?

Low overall yield is typically traced back to two critical stages:

  • Step 2: Conversion of the alcohol to the azide. The Mitsunobu reaction, while effective, is highly sensitive to reagent quality and reaction conditions.[1][2] Incomplete conversion or side reactions are common.

  • Step 3: Purification after azide reduction. The primary byproduct of the Staudinger reaction, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired amine, leading to product loss during purification.

We will address troubleshooting for these specific steps in the detailed guides below.

Q3: How critical is stereochemistry in this synthesis?

Very critical. The initial epoxide ring-opening with phenol establishes the trans relationship between the phenoxy and hydroxyl groups. Subsequent SN2-type reactions, like the Mitsunobu, proceed with an inversion of configuration.[3][4] Maintaining stereochemical integrity is paramount for ensuring the desired isomeric purity of the final product.

Troubleshooting Guide: Step-by-Step Yield Improvement

Issue 1: Low Yield or Side Products in 2-Phenoxycyclohexanol Synthesis (Step 1)

The ring-opening of cyclohexene oxide with phenol is a nucleophilic substitution reaction that can be catalyzed by either acid or base.[5] The choice of catalyst is critical for maximizing the yield of the desired trans product.

Q: I'm observing unreacted starting material and a significant amount of a viscous polymer-like substance.

A: This suggests either an inefficient catalyst or polymerization of the epoxide under harsh acidic conditions.

  • Causality: Strong acids can protonate the epoxide, making it highly reactive. While this accelerates the reaction with phenol, it also promotes self-polymerization of the epoxide. A milder, more controlled activation is needed.

  • Recommended Protocol: Utilize a base-catalyzed approach. Deprotonating phenol to the more nucleophilic phenoxide ion allows the reaction to proceed under milder conditions, minimizing side reactions.

Optimized Protocol for 2-Phenoxycyclohexanol Synthesis

  • To a solution of phenol (1.2 equivalents) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.

  • Cool the mixture back to 0 °C and add cyclohexene oxide (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 12-18 hours. Monitor progress by TLC.

  • After completion, cool the reaction mixture and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield trans-2-phenoxycyclohexan-1-ol.

ParameterRecommended ConditionRationale
Catalyst Sodium Hydride (NaH)Forms sodium phenoxide, a strong nucleophile, avoiding harsh acidic conditions that cause polymerization.
Stoichiometry 1.2 eq. Phenol / NaHA slight excess of the nucleophile drives the reaction to completion.
Solvent Anhydrous THFAprotic and effectively solvates the reagents; its boiling point is suitable for controlled heating.
Temperature RefluxProvides sufficient energy to overcome the activation barrier without causing decomposition.
Issue 2: Failed or Low-Yield Conversion of Alcohol to Azide (Step 2)

The Mitsunobu reaction is a powerful method for converting a secondary alcohol to an azide with complete inversion of stereochemistry. However, its success is highly dependent on procedural details.[1][4][6]

Q: My Mitsunobu reaction stalls, showing significant unreacted alcohol even after extended reaction times and using excess reagents.

A: This is a classic Mitsunobu problem, often stemming from reagent quality or subtle procedural errors. [2]

  • Causality & Troubleshooting Steps:

    • Reagent Purity: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO). Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.

    • Solvent Anhydrousness: The reaction is sensitive to water, which can consume the activated intermediates. Use freshly distilled or commercially available anhydrous solvents.

    • Order of Addition: The standard and most reliable method is to add the azodicarboxylate (DEAD/DIAD) slowly to a cooled (0 °C) solution of the alcohol, triphenylphosphine, and the azide source. This controls the formation of the reactive betaine intermediate and minimizes side reactions.

    • Azide Source: While hydrazoic acid (HN₃) can be used, it is highly toxic and explosive. A safer and effective alternative is using diphenylphosphoryl azide (DPPA).[3][7]

G cluster_1 Troubleshooting the Mitsunobu Reaction Start Mitsunobu Reaction Stalled? CheckReagents Check Purity of PPh3 & DIAD/DEAD Start->CheckReagents CheckSolvent Ensure Anhydrous Solvent (THF) Start->CheckSolvent CheckOrder Correct Order of Addition? (DIAD added last & slowly at 0°C) Start->CheckOrder Success Improved Conversion CheckReagents->Success CheckSolvent->Success CheckOrder->Success

Caption: Logic-flow for diagnosing Mitsunobu reaction failures.

Optimized Protocol for Mitsunobu Azidation

  • Dissolve trans-2-phenoxycyclohexan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and diphenylphosphoryl azide (DPPA, 1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture. The crude product will contain the desired azide, TPPO, and other byproducts. Proceed directly to purification or the next reduction step.

Issue 3: Difficulty in Purifying the Amine After Staudinger Reduction (Step 3)

The Staudinger reaction is a mild and efficient method for reducing azides to amines using a phosphine, typically triphenylphosphine. The reaction produces the desired amine and a stoichiometric amount of triphenylphosphine oxide (TPPO).[8][9]

Q: After the Staudinger reduction and workup, my final product is contaminated with a white solid that is difficult to remove by column chromatography.

A: This contaminant is almost certainly triphenylphosphine oxide (TPPO). Its polarity is often similar to that of the amine product, making chromatographic separation inefficient.

  • Causality: The P=O bond in TPPO is highly polar, leading to its strong adsorption on silica gel. However, the amine product is also polar, resulting in overlapping elution profiles.

  • Solution Strategy: Convert the amine into its hydrochloride salt before final purification. The ionic salt is insoluble in non-polar organic solvents, while the non-polar TPPO remains dissolved, allowing for simple separation by filtration.

Optimized Protocol for Staudinger Reduction and Purification

  • Dissolve the crude cis-1-azido-2-phenoxycyclohexane in a mixture of THF and water (e.g., 4:1 ratio).

  • Add triphenylphosphine (1.2 equivalents) and heat the mixture to 50-60 °C. The reaction progress can be monitored by the evolution of N₂ gas and by TLC (disappearance of the azide spot).

  • After 4-6 hours, or when the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (2.0 M) or bubble dry HCl gas through the solution until precipitation is complete.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white precipitate (this compound) by vacuum filtration.

  • Wash the filter cake thoroughly with cold diethyl ether to remove any residual TPPO and other organic-soluble impurities.

  • Dry the purified product under vacuum.

Purification StepProcedureRationale
1. Reaction Workup Concentrate to remove THF.Prepares the mixture for solvent exchange.
2. Solvent Exchange Dissolve residue in diethyl ether.The amine and TPPO are soluble, but the amine salt will be insoluble.
3. Salt Formation Add ethereal HCl.Converts the basic amine to its ionic hydrochloride salt, causing it to precipitate.
4. Isolation Filter the precipitate.Separates the solid, insoluble amine salt from the soluble TPPO byproduct.
5. Washing Wash solid with cold ether.Removes any remaining TPPO that may have adhered to the surface of the salt crystals.

By following these detailed, causally-explained protocols, researchers can more effectively troubleshoot common issues, optimize reaction conditions, and significantly improve the overall yield and purity of this compound.

References

  • RU2187490C2 - Method of synthesis of chlorocyclohexane.
  • US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • US3337630A - Process for the purification of amines.
  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Staudinger Reaction. Organic Chemistry Portal.
  • Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. CrystEngComm (RSC Publishing).
  • Staudinger Reaction Troubleshooting. Reddit.
  • Alcohol to Azide - Common Conditions. Organic Chemistry Portal.
  • Amine synthesis by azide reduction. Organic Chemistry Portal.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Reactions of Epoxides Practice Problems. Chemistry Steps.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • WO1995001970A1 - Alcohol to azide sn2 conversion.
  • Mitsunobu reaction issues. Reddit.

Sources

Technical Support Center: Byproduct Formation in Arylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for arylcyclohexylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. Instead of a generic overview, we will directly address the specific, practical challenges of byproduct formation that can compromise yield, purity, and project timelines. Our focus is on understanding the root cause of these side reactions and providing field-proven strategies for their mitigation.

Section 1: Understanding the Synthetic Landscape

The synthesis of arylcyclohexylamines, compounds characterized by a cyclohexyl ring bearing both an aryl group and an amine on the same carbon, can be approached through several classical organic transformations.[1][2] The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. However, each pathway presents a unique set of challenges, primarily in the form of competing reactions that lead to significant byproducts.

The four most common synthetic strategies are:

  • Grignard Reaction: Addition of an arylmagnesium halide to a cyclohexanone-derived imine or nitrile.

  • Reductive Amination: Condensation of an arylcyclohexanone with an amine, followed by reduction.

  • Leuckart Reaction: A specific form of reductive amination using formamide or ammonium formate.

  • Ritter Reaction: Reaction of an arylcyclohexanol with a nitrile under strong acidic conditions.

The following diagram provides a high-level overview of these convergent pathways.

G Start1 Aryl Halide + Cyclohexanone Imine/Nitrile Product Arylcyclohexylamine (Target Molecule) Start1->Product:w Grignard Reaction Start2 Arylcyclohexanone + Amine Start2->Product Reductive Amination (incl. Leuckart Reaction) Start3 Arylcyclohexanol + Nitrile Start3->Product:e Ritter Reaction

Caption: Major synthetic routes to the arylcyclohexylamine core structure.

Section 2: Troubleshooting Guide by Synthetic Route

This section provides direct answers to common issues encountered during synthesis. Each entry details the mechanistic cause of the byproduct and offers actionable solutions.

Grignard Reaction Pathway

The Grignard reaction is a powerful tool for C-C bond formation but is notoriously sensitive to reaction conditions.[3][4]

Q1: My Grignard reaction on a 1-piperidinocyclohexanecarbonitrile (PCC) precursor has low yield, and I've isolated a significant amount of biphenyl. What's happening?

A: This points to two distinct issues: Grignard reagent degradation and a side reaction.

  • Causality: The Grignard reagent (Ar-MgX) is a strong base and will react with any protic source, such as water, destroying the reagent. The formation of biphenyl (Ar-Ar) is a classic Wurtz-type coupling side reaction, which can occur from the reaction of the Grignard reagent with any unreacted aryl halide.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Reagent Quality: Use freshly prepared Grignard reagent. If using commercial solutions, titrate them before use to determine the exact molarity.

    • Controlled Addition: Add the aryl halide slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations that favor coupling. Ensure all the magnesium is consumed before adding your electrophile (the nitrile).

Q2: After acidic workup of my reaction between an aryl Grignard and cyclohexanone, I am seeing a significant amount of 1-arylcyclohexene by mass spectrometry. How can I avoid this?

A: This is a classic dehydration byproduct. The Grignard addition to a ketone produces a tertiary alkoxide, which is protonated during workup to a tertiary alcohol.[5] This alcohol is highly susceptible to acid-catalyzed elimination.

  • Causality & Mechanism: In the presence of a strong acid (like HCl or H₂SO₄), the hydroxyl group of the intermediate 1-arylcyclohexanol is protonated, turning it into a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon forms the stable 1-arylcyclohexene byproduct.

G cluster_main Desired Pathway cluster_side Byproduct Pathway Alkoxide Tertiary Alkoxide Workup Acid Workup (H3O+) Alkoxide->Workup Alcohol 1-Arylcyclohexanol (Desired Intermediate) Workup->Alcohol Protonation Excess Acid (H+) Alcohol->Protonation Dehydration - H2O Protonation->Dehydration Byproduct 1-Arylcyclohexene (Byproduct) Dehydration->Byproduct

Caption: Competing pathways during acidic workup of a Grignard reaction.

  • Troubleshooting & Prevention:

    • Mild Workup: Avoid strong mineral acids. The best practice is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source that is acidic enough to protonate the alkoxide but not strong enough to promote widespread dehydration.

    • Temperature Control: Perform the quench and subsequent extraction at low temperatures (0 °C) to minimize the rate of the elimination reaction.

Reductive Amination Pathway

Reductive amination is one of the most versatile methods for synthesizing amines.[6] However, the reaction involves a delicate balance between imine/enamine formation and reduction.

Q1: My reductive amination of an arylcyclohexanone with a primary amine is yielding a large amount of the corresponding arylcyclohexanol. How do I favor amine formation?

A: This is a common problem indicating that the ketone is being reduced faster than it is forming an imine and being subsequently reduced. The choice of reducing agent and pH are critical.

  • Causality: Many common reducing agents, like sodium borohydride (NaBH₄), are highly effective at reducing ketones at neutral or basic pH. However, the key intermediate for amine formation, the protonated iminium ion, is favored under mildly acidic conditions (pH 4-6). If the reducing agent is too reactive under the conditions required for imine formation, it will simply reduce the starting ketone.

  • Troubleshooting & Prevention:

    • Use a pH-Sensitive Reductant: Switch from NaBH₄ to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB, Na(OAc)₃BH). These reagents are less reactive towards ketones but are highly effective at reducing the protonated iminium ion intermediate, thus favoring the desired reaction pathway.[7]

    • Control pH: Buffer the reaction mixture to a pH between 4 and 6. This can be achieved using acetic acid. This pH is a compromise: acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or deactivate the amine starting material.

    • Promote Imine Formation: If possible, pre-form the imine before adding the reducing agent. This can be done by heating the ketone and amine together, often with a method to remove the water byproduct (e.g., a Dean-Stark apparatus or the addition of molecular sieves). Once imine formation is complete (as monitored by TLC or GC), the mixture can be cooled and the reducing agent added.

G Ketone Arylcyclohexanone + Amine Imine Iminium Ion (Intermediate) Ketone->Imine + H+ - H2O Byproduct Arylcyclohexanol (Byproduct) Ketone->Byproduct Reduction (e.g., NaBH4 at neutral pH) Product Desired Arylcyclohexylamine Imine->Product Reduction (e.g., STAB)

Caption: Kinetic competition between iminium ion and ketone reduction.

Leuckart Reaction Pathway

The Leuckart reaction is a classic, one-pot method but its high temperature requirements can lead to impurities.[8][9]

Q: My Leuckart reaction results in a dark, tarry crude product that is difficult to purify. What causes this and how can it be improved?

A: The high temperatures (often 120-180 °C) required for the Leuckart reaction can cause thermal decomposition of both starting materials and products.[8]

  • Causality: Formamide and ammonium formate are not stable at very high temperatures. Decomposition can lead to a variety of side reactions, including polymerization and the formation of colored impurities. The reaction itself can be exothermic, leading to thermal runaways if not properly controlled.

  • Troubleshooting & Prevention:

    • Optimize Temperature: Carefully determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run small-scale experiments at various temperatures (e.g., 120 °C, 140 °C, 160 °C) and monitor by TLC or GC to find the sweet spot between reaction rate and decomposition.

    • Modified Leuckart Conditions: Consider using formic acid in conjunction with formamide. This can sometimes allow for lower reaction temperatures.[10]

    • Gradual Heating: Heat the reaction mixture slowly and ensure efficient stirring to dissipate heat and avoid localized hot spots.

    • Alternative Routes: If decomposition is unavoidable, the Leuckart reaction may not be suitable for your specific substrate. A stepwise reductive amination under milder conditions (as described in section 2.2) is often a superior alternative for sensitive molecules.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying a basic arylcyclohexylamine from neutral byproducts like 1-arylcyclohexene or the starting ketone?

A: Acid-base extraction is an exceptionally effective and scalable technique for this purpose. Because the product is a basic amine, it can be protonated and moved into an aqueous phase, leaving neutral organic impurities behind. See Section 4.2 for a detailed protocol.

Q2: How can I monitor my reaction's progress to minimize byproduct formation?

A: Real-time monitoring is crucial.

  • Thin-Layer Chromatography (TLC): The fastest and most common method. It allows you to visualize the consumption of starting material and the appearance of the product and major byproducts. Use a suitable stain (e.g., potassium permanganate for alcohols/alkenes, ninhydrin for primary/secondary amines).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify the mass of byproducts as they form, giving you early clues about their structure.

Q3: My synthesis involves the oxidation of a 1-arylcyclohexanol to an arylcyclohexanone using Pyridinium Chlorochromate (PCC). I'm getting over-oxidation to a carboxylic acid. I thought PCC was a mild oxidant?

A: While PCC is known for stopping the oxidation of primary alcohols at the aldehyde stage, its behavior can be affected by reaction conditions.[11][12]

  • Causality: PCC is typically used in an anhydrous solvent like dichloromethane (DCM). If there is water present in the reaction, the initially formed aldehyde can become hydrated to form a geminal diol. This hydrate can then be further oxidized by another equivalent of PCC to the carboxylic acid.[13][14] While you are starting with a secondary alcohol, any side reaction that could lead to an aldehyde (e.g., ring opening) could be susceptible. More commonly, the "PCC" reagent itself may be contaminated with chromic acid if not prepared or stored correctly, which is a much stronger oxidizing agent.

  • Solution: Ensure your solvent and reagents are scrupulously dry. Consider using PCC buffered with sodium acetate or Celite to moderate its acidity and absorb byproducts.[14] Alternatively, consider other mild oxidation methods like the Swern or Dess-Martin periodinane oxidation, which operate under different mechanisms and may be less prone to this issue.

Section 4: Protocols and Methodologies

Protocol: Reductive Amination of 1-Phenylcyclohexanone

This protocol details the synthesis of 1-phenyl-N-methylcyclohexanamine using modern, selective conditions.

G Setup 1. Reaction Setup - Combine 1-phenylcyclohexanone, methylamine, and acetic acid in DCE. Stir 2. Imine Formation - Stir at room temp for 1 hour. Setup->Stir Reduce 3. Reduction - Add Sodium Triacetoxyborohydride (STAB) in portions. Stir->Reduce Monitor 4. Reaction Monitoring - Monitor by TLC until starting ketone is consumed. Reduce->Monitor Quench 5. Workup: Quench - Slowly add saturated NaHCO3 solution. Monitor->Quench Extract 6. Workup: Extraction - Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify 7. Purification - Purify via acid-base extraction or column chromatography. Extract->Purify

Caption: Experimental workflow for selective reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-phenylcyclohexanone (1.0 eq), dichloroethane (DCE, ~0.2 M), and glacial acetic acid (1.1 eq).

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) dropwise to the stirred solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in several portions over 30 minutes. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-12 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel or via the acid-base extraction method detailed below.

Protocol: Purification of a Basic Amine via Acid-Base Extraction

This powerful technique separates basic amine products from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acidify & Extract: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic amine product will be protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer, while neutral byproducts (e.g., unreacted ketone, elimination products) will remain in the organic layer.

  • Wash (Optional): Wash the combined acidic aqueous layers once with fresh ethyl acetate to remove any remaining trapped neutral impurities.

  • Basify: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be deprotonated (R₃NH⁺ → R₃N) and will typically precipitate or form an oily layer.

  • Back-Extract: Extract the now basic aqueous solution three times with fresh ethyl acetate. The neutral amine product will now move back into the organic layer.

  • Dry and Concentrate: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Section 5: Data Summary Table

The following table provides a quick-reference guide to the common byproducts discussed.

Synthetic RouteCommon Byproduct(s)Likely Cause(s)Key Preventative Measure(s)
Grignard Reaction 1-ArylcyclohexeneAcid-catalyzed dehydration of the tertiary alcohol intermediate during workup.Use a mild quench (sat. aq. NH₄Cl); keep temperature low during workup.
BiphenylWurtz-type coupling of the Grignard reagent with unreacted aryl halide.Ensure complete formation of Grignard; use high-purity magnesium and solvents.
Reductive Amination ArylcyclohexanolReduction of the starting ketone is faster than reduction of the iminium ion.Use a pH-selective reductant (STAB, NaBH₃CN); control pH to 4-6.
Dialkylated AmineThe amine product reacts again with the starting ketone.Use an excess of the starting amine; add ketone slowly to the amine solution.
Leuckart Reaction Tarry PolymersThermal decomposition of reagents and products at high reaction temperatures.Find the minimum effective temperature; ensure even heating; consider milder alternatives.
PCC Oxidation Carboxylic AcidOver-oxidation of an intermediate aldehyde hydrate, often due to water contamination.Use anhydrous solvents (DCM); ensure PCC reagent is pure and dry.

Section 6: References

  • Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Arylcyclohexylamine. Retrieved from [Link]

  • Ferreira, B., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC. Retrieved from [Link]

  • Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

  • Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. Retrieved from [Link]

  • Pelletier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Retrieved from [Link]

  • PsychonautWiki. (2024). Arylcyclohexylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Mąkosza, M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • YouTube. (2023). Cyclohexanone And Grignard reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines. Retrieved from

  • YouTube. (2020). PCC Organic Chemistry Experiment - Oxidation of Cyclohexanol. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Nikpassand, M., et al. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Phenoxycyclohexan-1-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenoxycyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes established principles of amine and ether chemistry, alongside data from analogous compounds, to provide a robust framework for your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What are the fundamental chemical properties of this compound?

This compound is the hydrochloride salt of a primary amine. The molecule consists of a cyclohexane ring substituted with a phenoxy group and an amine group. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1]

Q2: What are the primary stability concerns for this compound in solution?

Based on its chemical structure, the primary stability concerns are:

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.[2] This can lead to the formation of various degradation products and a decrease in the concentration of the parent compound.

  • pH-Dependent Degradation: The stability of the compound can be influenced by the pH of the solution. While the hydrochloride salt form suggests some stability in acidic conditions, extreme pH values (both highly acidic and alkaline) can promote hydrolysis of the ether linkage or other degradation pathways.[3][4]

  • Formation of Insoluble Free Base: In solutions with a pH above the pKa of the amine, the hydrochloride salt will convert to the free base. The free base may have lower solubility, leading to precipitation out of the solution. The pKa of the similar compound cyclohexylamine is 10.64.[5]

Q3: What are the key factors that can negatively impact the stability of my solutions?

Several factors can accelerate the degradation of this compound in solution:

  • Elevated Temperature: Higher temperatures typically increase the rate of chemical degradation.[2]

  • Exposure to Light (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.[6]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.[2] It is crucial to use high-purity solvents and avoid contact with reactive metal surfaces.

  • Inappropriate pH: As mentioned, maintaining an optimal pH range is critical to prevent base precipitation and acid/base-catalyzed degradation.

  • Reactive Excipients: If formulating with other components, ensure they are compatible and do not promote degradation.

Q4: What are the best practices for preparing solutions of this compound?

To maximize the initial stability of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen. Water for Injection (WFI) or HPLC-grade water is recommended for aqueous solutions.

  • pH Control: If possible, buffer the solution to an acidic pH to maintain the protonated, more stable form of the amine.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Avoid Contamination: Use clean glassware and equipment to avoid introducing metal ions or other contaminants.

Q5: What are the recommended storage conditions for solutions of this compound?

For optimal long-term stability of solutions, we recommend the following storage conditions based on general best practices for amine hydrochlorides:[7][8]

  • Temperature: Store at 2-8°C. For longer-term storage, consider -20°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Store in tightly sealed, inert containers (e.g., glass or polypropylene).

  • Atmosphere: For sensitive applications, purging the headspace of the container with an inert gas before sealing is advisable.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem: I'm observing unexpected peaks in my HPLC analysis of a freshly prepared solution.

  • Potential Cause: This could be due to impurities in the starting material or rapid degradation upon dissolution.

  • Troubleshooting Steps:

    • Analyze the solid starting material: Dissolve a sample and immediately inject it into the HPLC to establish a baseline purity profile.

    • Review your solution preparation method: Ensure you are using high-purity, degassed solvents and that the pH of the final solution is appropriate.

    • Consider the solvent: The compound may be unstable in the chosen solvent. Try a different solvent system.

Problem: The concentration of my stock solution is decreasing over time, even when stored at 4°C.

  • Potential Cause: This is a clear indication of degradation. The most likely culprits are slow oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Implement stricter storage conditions: Store an aliquot at -20°C and protect it from light.

    • Prepare fresh solutions: For critical experiments, use freshly prepared solutions to ensure accurate concentrations.

    • Perform a simple stability study: Prepare a solution and analyze it at regular intervals (e.g., 0, 24, 48, 72 hours) to determine the rate of degradation under your storage conditions.

Problem: My solution has developed a yellow or brown tint.

  • Potential Cause: Color formation is often a visual indicator of oxidative degradation of amines.

  • Troubleshooting Steps:

    • Discard the solution: Do not use a discolored solution for experiments where purity is critical.

    • Improve handling to prevent oxidation: Prepare smaller batches of solution, use degassed solvents, and consider working under an inert atmosphere.

    • Investigate the source of oxidation: Ensure there are no contaminants in your solvent or on your labware that could be catalyzing the oxidation.

III. Experimental Protocols & Data

To assist you in evaluating the stability of your specific formulations, we provide a general protocol for a forced degradation study.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 12 hours, protected from light.[3]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.[9][10]

Hypothetical Forced Degradation Study Results

The following table summarizes the expected outcomes based on the chemical properties of the molecule.

Stress ConditionExpected OutcomePotential Degradation Products
0.1 M HCl, 80°C Moderate degradationPotential cleavage of the ether linkage
0.1 M NaOH, 80°C Significant degradationFormation of oxidation products, potential hydrolysis
3% H₂O₂, RT Significant degradationN-oxide, hydroxylated species, and other oxidation products
80°C Minor to moderate degradationGeneral thermal decomposition products
UV Light Minor degradationPhotoxidation products

IV. Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Recommended Workflow for Solution Preparation and Handling

workflow start Start: High-Purity Starting Material solvent Select High-Purity, Degassed Solvent start->solvent dissolve Dissolve under Inert Atmosphere (if possible) solvent->dissolve ph_adjust Adjust pH to Acidic Range (if necessary) dissolve->ph_adjust filter Sterile Filter (if required) ph_adjust->filter storage Store at 2-8°C, Protected from Light filter->storage end Use in Experiment storage->end

Caption: Workflow for preparing stable solutions.

Potential Degradation Pathways

degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) parent 2-Phenoxycyclohexan-1-amine n_oxide N-Oxide parent->n_oxide [O] deamination Deamination Products parent->deamination [O] phenol Phenol parent->phenol H3O+ / Heat aminocyclohexanol 2-Aminocyclohexanol parent->aminocyclohexanol H3O+ / Heat

Caption: Potential degradation pathways.

V. References

  • Rochelle, G. T., et al. (2011). Oxidative Degradation of Amines. Energy Procedia, 4, 1-10.

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Gupta, V. D. (1990). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Hospital Pharmacy, 47(5), 1093-1095.

  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine.

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Yaneva, Z., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone Derivative. Molecules, 29(22), 5009.

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Sahu, R., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 78(4), 468–475.

  • Enamine. (n.d.). Safety Data Sheet: amine hydrochloride.

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.

  • Kos, J., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 27(15), 4998.

  • LGC Standards. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet.

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). 1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation pathways.

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Technical Support Center: Overcoming Poor Solubility of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor amine hydrochloride solubility. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these hurdles in your experiments.

Introduction: The Amine Hydrochloride Solubility Challenge

Amine hydrochlorides are prevalent in pharmaceuticals and research compounds due to their improved stability and ease of handling compared to their free base counterparts.[1] However, their salt nature, which confers high lattice energy, can lead to poor solubility in organic solvents commonly used in synthesis and formulation.[2][3] This guide will walk you through the fundamental principles and proven strategies to effectively address these solubility issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with poorly soluble amine hydrochlorides.

Q1: Why is my amine hydrochloride salt insoluble in my organic solvent?

A: Amine hydrochlorides are ionic salts. Their solubility is dictated by the principle of "like dissolves like." They tend to be more soluble in polar solvents, especially water, where the solvent can effectively solvate the charged ammonium cation and the chloride anion.[1][4] In non-polar or weakly polar organic solvents (e.g., dichloromethane, toluene, hexane), the solvent molecules cannot overcome the strong ionic interactions within the crystal lattice of the salt, leading to poor solubility.[2][3][5]

Q2: Can I just heat the mixture to dissolve my amine hydrochloride?

A: Gentle warming can sometimes increase the rate of dissolution and the solubility of a compound to a certain extent.[5] However, this approach should be used with caution. Excessive heating can lead to the degradation of thermally sensitive molecules.[5] It is crucial to first determine the thermal stability of your specific amine hydrochloride before applying heat.

Q3: Will adding more of the same solvent eventually dissolve the salt?

A: If a compound has low intrinsic solubility in a particular solvent, simply adding more of that solvent is unlikely to be an effective strategy and will only result in a more dilute, unsaturated solution with the bulk of the solid remaining undissolved. It is more efficient to explore other solvents, co-solvent systems, or chemical modifications.

Q4: What is the quickest way to check if solubility is the issue?

A: A simple visual test is often sufficient. If you observe solid material that does not diminish after vigorous stirring or sonication for a reasonable period, you are likely facing a solubility problem. For a more quantitative assessment, a simple shake-flask method can be employed to estimate solubility.

In-Depth Troubleshooting Guides

When simple solutions are not sufficient, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.

Guide 1: The Fundamental Solution - Conversion to the Free Amine

The most common and highly effective strategy to overcome the poor solubility of amine hydrochlorides in organic solvents is to convert the salt to its corresponding free amine (free base).[5] The free amine is a neutral, less polar molecule and is therefore significantly more soluble in a wider range of organic solvents.[5]

Causality: The conversion involves a simple acid-base reaction. A base is added to neutralize the hydrochloric acid component of the salt, liberating the neutral amine.

R-NH3+Cl- + Base -> R-NH2 + Base-H+Cl-

G cluster_0 Initial State cluster_1 Process cluster_2 Final State AmineHCl Amine Hydrochloride (R-NH₃⁺Cl⁻) Poorly Soluble in Organics AddBase Add Weak Base (e.g., NaHCO₃, Et₃N) AmineHCl->AddBase Reacts with FreeAmine Free Amine (R-NH₂) Soluble in Organics AddBase->FreeAmine Liberates SaltByproduct Salt Byproduct (e.g., NaCl, Et₃NH⁺Cl⁻) Typically Insoluble in Organics AddBase->SaltByproduct Forms

Experimental Protocol: Aqueous Workup for Free Base Conversion

This protocol is suitable for amines that are insoluble in water.

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of water or a polar solvent in which it is soluble.

  • Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium carbonate (Na₂CO₃) solution, while stirring.[6][7] Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a pH of 8-9 to ensure complete neutralization.

  • Extraction: The now water-insoluble free amine will likely precipitate or form an oily layer. Add an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to extract the free amine.[8] Perform the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free amine.

Experimental Protocol: Anhydrous Conversion for in-situ Reactions

This protocol is useful when the presence of water is detrimental to a subsequent reaction.

  • Suspension: Suspend the amine hydrochloride in the desired anhydrous organic solvent for your reaction.

  • Base Addition: Add a stoichiometric amount (or a slight excess) of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases are organic-soluble and will react with the amine hydrochloride to form the free amine and the corresponding trialkylammonium chloride salt.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Filtration (Optional): The trialkylammonium chloride salt byproduct is often insoluble in many organic solvents and will precipitate. It can be removed by filtration if necessary for the subsequent reaction.

Guide 2: Optimizing the Solvent System

If converting to the free base is not desirable or feasible, optimizing the solvent system is the next logical step.

Solvent Selection:

Start by considering the polarity of your amine hydrochloride. While generally favoring polar solvents, the specific structure of the amine can influence its solubility profile. A systematic screening of solvents with varying polarities is recommended.

Solvent ClassExamplesGeneral Solubility of Amine HCl
Polar Protic Water, Methanol, EthanolGenerally High
Polar Aprotic DMSO, DMF, AcetonitrileOften Moderate to High
Weakly Polar Dichloromethane, THFGenerally Low
Non-Polar Toluene, HexaneGenerally Very Low

Co-Solvency:

The use of a co-solvent can significantly enhance solubility. A small amount of a polar solvent in which the amine hydrochloride is soluble can be added to a less polar bulk solvent to create a mixture with an intermediate polarity that may be suitable for dissolution.[5] For example, adding a small amount of methanol to a suspension of an amine hydrochloride in dichloromethane can sometimes facilitate dissolution.[5]

G cluster_0 Initial System cluster_1 Action cluster_2 Resulting System AmineHCl_Suspension Amine HCl Suspension in Low Polarity Solvent Add_CoSolvent Add Small Amount of Polar Co-Solvent AmineHCl_Suspension->Add_CoSolvent Introduce Dissolved_Solution Homogeneous Solution (Increased Polarity) Add_CoSolvent->Dissolved_Solution Achieves

Guide 3: The Impact of pH and the Common Ion Effect

For aqueous or semi-aqueous solutions, pH is a critical factor controlling the solubility of amine hydrochlorides.[9][10]

pH Adjustment:

The solubility of an amine hydrochloride is dependent on the equilibrium between the charged (protonated) form and the neutral (unprotonated) free amine. Lowering the pH (making the solution more acidic) will push the equilibrium towards the protonated form, which is generally more water-soluble. Conversely, raising the pH will favor the less water-soluble free amine form.[11][12]

The Common Ion Effect:

The common-ion effect describes the decrease in solubility of an ionic precipitate when a solution already contains one of the ions in the precipitate.[13][14][15] In the case of an amine hydrochloride (R-NH₃⁺Cl⁻), adding a source of chloride ions (e.g., from NaCl or by bubbling HCl gas) can decrease its solubility by shifting the dissolution equilibrium to the left.[16][17] While this can be used for purification, it is also a potential cause of unexpected precipitation if your reaction medium contains a high concentration of chloride ions.

R-NH₃⁺Cl⁻(s) <=> R-NH₃⁺(aq) + Cl⁻(aq)

Increasing [Cl⁻] shifts the equilibrium to the left, causing precipitation.

Advanced Strategies for Drug Development Professionals

For formulation and drug delivery applications, more advanced techniques may be necessary.

  • Solid Dispersions: The drug can be dispersed in an inert carrier at the solid state, for example, by spray drying or hot-melt extrusion.[18][19]

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, enhancing its apparent solubility.[18][20][21]

  • Particle Size Reduction: Decreasing the particle size of the amine hydrochloride through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate.[18][20][22]

  • Hydrotrophy: This is a solubilization process where a large amount of a second solute, a hydrotropic agent, is added to increase the aqueous solubility of the first solute.[20][23]

Analytical Considerations

Confirming the concentration and integrity of your amine hydrochloride solution is crucial.

  • Titration: Acid-base titration can be used to determine the concentration of the amine.[24]

  • Gas Chromatography (GC): Headspace GC can be a suitable method for the analysis of volatile amines, often after conversion to the free base.[25][26][27]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amine hydrochlorides. The choice of mobile phase pH is critical for achieving good peak shape and retention.[12]

References

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Quora. (2021, May 21). How would you quickly convert an alkylammonium salt into a water-insoluble amine? Explain the rationale for your answer. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Gibson, E. K. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

  • Sciencemadness. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Principles of Drug Action 1. (2005). Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • Khan Academy. (n.d.). The common-ion effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • YouTube. (2025, December 18). What Is The Common Ion Effect's Role In Solubility Equilibrium? Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

Sources

Navigating the Challenges of Amine Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amine compounds. This technical support center is designed to move beyond simple checklists, offering in-depth explanations and actionable protocols to diagnose and resolve these common chromatographic challenges.

I. Frequently Asked Questions (FAQs): Quick Solutions to Common Problems

This section addresses the most frequent issues encountered when analyzing amine compounds via HPLC.

Q1: Why do my amine compound peaks consistently show tailing in my reversed-phase HPLC method?

A: Peak tailing for amine compounds in reversed-phase HPLC is primarily caused by secondary interactions between the basic amine groups and residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups are acidic and can interact with protonated amines, leading to a secondary retention mechanism that results in asymmetrical peaks.

Q2: I'm observing peak tailing for all the peaks in my chromatogram, not just the amines. What could be the cause?

A: When all peaks in a chromatogram exhibit tailing, the issue is likely related to a physical problem at the column inlet rather than a chemical interaction.[4] The most common culprit is a partially blocked inlet frit on the column, which can be caused by debris from the sample, mobile phase, or wear from pump and injector seals.[4] This blockage disrupts the sample flow path, leading to peak distortion for all compounds.

Q3: Can the pH of my mobile phase affect the peak shape of my amine analytes?

A: Absolutely. The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like amines.[5][6] When the mobile phase pH is close to the pKa of the amine, both the ionized and unionized forms of the analyte can exist, leading to peak broadening or splitting.[5] For basic compounds, adjusting the pH can significantly impact their retention and peak symmetry.[2][7]

Q4: I've tried adjusting the pH, but I'm still seeing tailing. What else can I do?

A: If pH adjustment alone is insufficient, consider using a highly deactivated (end-capped) column to minimize the number of accessible silanol groups.[2][8] Alternatively, mobile phase additives, such as a competing base like triethylamine (TEA), can be used to mask the residual silanol groups.[9] However, be aware that these additives can sometimes shorten column lifetime.[9]

Q5: Are there alternative column chemistries that are better suited for amine analysis?

A: Yes, several alternative stationary phases can provide improved peak shape for amines. These include:

  • Polar-embedded phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the residual silanol groups.[2]

  • Polymer-based columns: These columns are made from organic polymers and do not have silanol groups, thus eliminating the primary source of secondary interactions.[10]

  • Amide-functionalized stationary phases: These offer reduced chemical reactivity and are more stable, providing a reliable alternative for analytes prone to reacting with amine groups.[11]

II. In-depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with amine compounds.

Guide 1: Systematic Diagnosis of Peak Tailing

The first step in effective troubleshooting is to determine the root cause of the peak tailing. The following workflow will guide you through this process.

Troubleshooting_Workflow cluster_0 Step 1: Initial Observation cluster_1 Step 2: Differentiate Cause cluster_2 Step 3: Isolate Cause Observe Observe Peak Tailing Differentiate All Peaks Tailing? Observe->Differentiate Physical_Issue Suspect Physical Issue: - Column Frit Blockage - Extra-column Dead Volume Differentiate->Physical_Issue Yes Chemical_Issue Suspect Chemical Issue: - Secondary Silanol Interactions - Mobile Phase pH - Analyte Overload Differentiate->Chemical_Issue No (Only Amine Peaks)

Caption: A logical workflow for diagnosing the cause of peak tailing.

Experimental Protocol: Differentiating Between Physical and Chemical Causes

  • Analyze the Chromatogram: Carefully examine the chromatogram to determine if all peaks are tailing or only the peaks corresponding to the amine compounds.[12]

  • If All Peaks are Tailing:

    • Action: Suspect a physical issue.[4] The most likely cause is a partial blockage of the column inlet frit.[4]

    • Troubleshooting:

      • Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to dislodge any particulates.[4]

      • If reverse-flushing is ineffective, replace the column inlet frit or the entire column.

      • Inspect the HPLC system for sources of particulates, such as worn pump seals or injector rotors.[4]

      • Ensure proper sample and mobile phase filtration.[4]

  • If Only Amine Peaks are Tailing:

    • Action: Suspect a chemical interaction between the amine analytes and the stationary phase.[12][13]

    • Troubleshooting: Proceed to the in-depth guides on mobile phase optimization and stationary phase selection.

Guide 2: Mobile Phase Optimization for Improved Peak Shape

Optimizing the mobile phase is a powerful strategy to mitigate peak tailing of amine compounds.

The Role of Mobile Phase pH

The pH of the mobile phase directly influences the ionization state of both the amine analyte and the residual silanol groups on the stationary phase.

pH_Effect cluster_0 Mobile Phase pH cluster_1 Analyte & Stationary Phase State cluster_2 Interaction & Peak Shape Low_pH Low pH (e.g., pH < 3) Low_pH_State Amine: Protonated (R-NH3+) Silanol: Neutral (Si-OH) Low_pH->Low_pH_State Mid_pH Mid pH (e.g., pH 3-7) Mid_pH_State Amine: Protonated (R-NH3+) Silanol: Ionized (Si-O-) Mid_pH->Mid_pH_State High_pH High pH (e.g., pH > 8) High_pH_State Amine: Neutral (R-NH2) Silanol: Ionized (Si-O-) High_pH->High_pH_State Low_pH_Result Minimal Interaction Good Peak Shape Low_pH_State->Low_pH_Result Mid_pH_Result Strong Interaction Peak Tailing Mid_pH_State->Mid_pH_Result High_pH_Result Minimal Interaction Good Peak Shape (on suitable column) High_pH_State->High_pH_Result

Caption: The effect of mobile phase pH on amine-silanol interactions.

Experimental Protocol: pH Optimization

  • Determine the pKa of your amine analyte. This information is crucial for selecting the appropriate pH range.

  • Low pH Approach (pH 2.5 - 3.5):

    • Principle: At low pH, the residual silanol groups are protonated and neutral, minimizing their interaction with the protonated amine analytes.[1][9]

    • Procedure:

      • Prepare a mobile phase with a buffer at a pH of 2.5-3.5 (e.g., 10-20 mM phosphate or formate buffer).[9]

      • Inject the amine standard and observe the peak shape.

      • Caution: Standard silica-based columns may degrade at pH values below 3.[1] Consider using a column specifically designed for low pH applications.[1]

  • High pH Approach (pH > 8):

    • Principle: At high pH, the amine analytes are in their neutral form, which reduces their interaction with the ionized silanol groups.[14]

    • Procedure:

      • Use a column that is stable at high pH (e.g., a hybrid-silica or polymer-based column).

      • Prepare a mobile phase with a buffer at a pH of 8 or higher (e.g., ammonium bicarbonate).

      • Inject the amine standard and evaluate the peak shape. Peak shape and retention of basic compounds often improve at high pH.[14]

Mobile Phase Additives

When pH optimization is not sufficient, mobile phase additives can be employed.

Additive TypeExampleConcentrationMechanism of ActionConsiderations
Competing Base Triethylamine (TEA)5-20 mMThe competing base associates with the anionic silanol groups, reducing their availability to interact with the amine analytes.[9]Can shorten column lifetime due to hydrolysis of the stationary phase.[9] May cause baseline noise.
Ion-Pair Reagent Hexanesulfonic acid5 mMForms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on a reversed-phase column.[15]Can be difficult to completely flush from the system and may suppress MS signals.[16] Requires dedicated columns for ion-pairing applications.[16]

Experimental Protocol: Using a Competing Base (TEA)

  • Prepare the mobile phase as usual.

  • Add triethylamine to the aqueous portion of the mobile phase to a final concentration of 10 mM.

  • Adjust the final pH of the mobile phase with an appropriate acid (e.g., phosphoric acid or formic acid).

  • Equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample.

Guide 3: Stationary Phase Selection

Choosing the right stationary phase is a proactive approach to preventing peak tailing.

Stationary PhaseKey FeatureBest For
High-Purity, End-capped Silica Low residual silanol activity.General-purpose analysis of basic compounds.
Polar-Embedded A polar group embedded within the alkyl chain shields silanol groups.[2]Improving peak shape for basic compounds without the need for mobile phase additives.
Hybrid Silica (e.g., XTerra) Stable over a wide pH range (e.g., pH 1-12).Methods requiring high or low pH for optimal separation and peak shape.
Polymer-Based (e.g., Polystyrene-divinylbenzene) No silanol groups.Eliminating silanol interactions entirely; useful for very basic compounds.
Amide-Functionalized Reduced chemical reactivity and enhanced stability.[11]Analytes that may react with amine groups on other stationary phases.

Experimental Protocol: Column Screening

  • Select a few representative amine compounds that are problematic in your current method.

  • Obtain columns with different stationary phase chemistries (e.g., a modern end-capped C18, a polar-embedded phase, and a hybrid-silica column).

  • Using the same mobile phase conditions (if compatible with all columns), inject the amine standards onto each column.

  • Compare the peak asymmetry, efficiency, and resolution for each column to determine the most suitable stationary phase.

III. Summary and Best Practices

  • Systematic Troubleshooting: Always start by determining if the peak tailing is a physical or chemical issue.

  • Mobile Phase is Key: Mobile phase pH is your most powerful tool for controlling the peak shape of amines.

  • Choose the Right Column: Proactively select a stationary phase that is well-suited for the analysis of basic compounds.

  • Consider Additives Carefully: Use mobile phase additives judiciously, as they can have unintended consequences.

  • Good Housekeeping: Always filter your samples and mobile phases to prevent column blockage.

By understanding the underlying causes of peak tailing and applying a systematic troubleshooting approach, you can significantly improve the quality and reliability of your HPLC analysis of amine compounds.

IV. References

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results? Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of matrix effects in the LC-MS/MS analysis of novel psychoactive substances (NPS). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding matrix effects, offering insights into their causes, consequences, and general strategies for mitigation.

Q1: What are matrix effects and why are they a significant concern in the analysis of Novel Psychoactive Substances (NPS)?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of LC-MS/MS, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] For NPS analysis, which often involves complex biological matrices like blood, urine, or oral fluid, these effects can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[1][4][5] The diverse and often unpredictable nature of NPS and their metabolites further exacerbates this challenge.

Q2: What are the primary sources of matrix effects in typical biological samples used for NPS screening?

A: The main culprits are endogenous components of the biological matrix that are co-extracted with the NPS analytes. In blood and plasma, phospholipids are a major source of ion suppression. Other significant contributors include salts, proteins, lipids, and metabolites.[1] These components can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[6]

Q3: What is the "gold standard" for compensating for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the most effective method for correcting matrix effects.[4][7][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[7][10] Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte's signal.[8][9] However, the availability and cost of SIL-IS for the vast and ever-growing list of NPS can be a significant limitation.[11]

Q4: Are there situations where a stable isotope-labeled internal standard might not fully correct for matrix effects?

A: Yes, although rare, it is possible. A slight difference in retention time between the analyte and its SIL-IS, sometimes caused by the deuterium isotope effect, can lead to differential ion suppression if they elute into a region of the chromatogram with a steep change in matrix interference.[9] This can affect the accuracy of the method.[9] Therefore, it is crucial to verify the co-elution of the analyte and the SIL-IS during method development.

Part 2: Troubleshooting Guides

This section provides practical, step-by-step guidance for identifying, quantifying, and mitigating matrix effects in your LC-MS/MS assays for NPS.

Issue 1: I'm observing poor reproducibility and accuracy in my quantitative results. How can I determine if matrix effects are the cause?

Solution: Perform a Post-Column Infusion (PCI) Experiment.

A PCI experiment is a qualitative method to visualize regions of ion suppression or enhancement across a chromatographic run.[4][6][12]

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a constant flow of a standard solution of your NPS analyte into the LC eluent stream after the analytical column and before the mass spectrometer inlet. This creates a stable baseline signal for your analyte.

  • Injection: Inject a blank, extracted matrix sample (e.g., drug-free urine or blood that has undergone your sample preparation procedure).

  • Analysis: Monitor the analyte's signal. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.[6][12]

  • Interpretation: By comparing the retention time of your analyte to the regions of ion suppression/enhancement, you can determine if co-eluting matrix components are impacting your results.[4]

Visualization of the Post-Column Infusion Workflow:

PCI_Workflow cluster_LC LC System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Piece Column->Tee Infusion_Pump Syringe Pump with Analyte Standard Infusion_Pump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a Post-Column Infusion Experiment.

Issue 2: My PCI experiment confirms matrix effects. How can I quantify the extent of the problem?

Solution: Calculate the Matrix Factor (MF).

The matrix factor provides a quantitative measure of ion suppression or enhancement.

Experimental Protocol: Matrix Factor Calculation

  • Prepare Two Sets of Samples:

    • Set A: Spike your NPS analyte at a known concentration into a pure solvent (e.g., mobile phase).

    • Set B: Spike the same concentration of your NPS analyte into a blank, extracted matrix.[1]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method and record the peak areas.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Data Presentation: Example Matrix Factor Calculation

AnalytePeak Area in Solvent (Set A)Peak Area in Matrix (Set B)Matrix Factor (MF)Interpretation
NPS-11,250,000875,0000.7030% Ion Suppression
NPS-2980,0001,176,0001.2020% Ion Enhancement
NPS-31,500,0001,485,0000.99Negligible Matrix Effect

Part 3: Mitigation Strategies

Once matrix effects are identified and quantified, the following strategies can be employed for their reduction or elimination.

Strategy 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][13]

  • Protein Precipitation (PPT): A simple and fast method, but often results in "dirty" extracts with significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1][13] Adjusting the pH can improve selectivity.[13]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interferences.[1][2] This is often the preferred method for complex matrices.

Logical Flow for Selecting a Sample Preparation Technique:

SamplePrep_Decision Start Start: Significant Matrix Effect Observed PPT Protein Precipitation (PPT) Start->PPT Simple & Fast Evaluate Evaluate Matrix Effect PPT->Evaluate LLE Liquid-Liquid Extraction (LLE) LLE->Evaluate SPE Solid-Phase Extraction (SPE) SPE->Evaluate Evaluate->LLE No, try cleaner method Evaluate->SPE No, try most selective method Acceptable Acceptable Results Evaluate->Acceptable Yes Not_Acceptable Still Unacceptable Evaluate->Not_Acceptable No, consider other strategies

Caption: Decision tree for sample preparation method selection.

Strategy 2: Chromatographic Separation

If sample preparation is insufficient, modifying the LC method can help separate the NPS analyte from interfering matrix components.[14]

  • Gradient Optimization: Adjust the mobile phase gradient to shift the elution of the analyte away from regions of high matrix effect identified by the PCI experiment.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and improve separation.

Strategy 3: Sample Dilution

A straightforward approach is to dilute the sample extract.[4][5] This reduces the concentration of both the analyte and the interfering matrix components.[5][14] This is only feasible if the sensitivity of the assay is high enough to detect the diluted analyte.[4][5] In some cases of severe ion suppression, dilution can surprisingly lead to an increase in the analyte signal.[14]

Strategy 4: Calibration Strategies

When matrix effects cannot be eliminated, specific calibration techniques can be used to compensate for them.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[1] This ensures that the standards and samples experience the same matrix effects. The main drawback is the difficulty in obtaining a truly blank matrix for endogenous compounds or in post-mortem toxicology.[4]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample.[15][16] A calibration curve is then generated for each sample, and the original concentration is determined by extrapolation.[15] This is a powerful technique when a blank matrix is unavailable but can be labor-intensive.[17]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved January 26, 2026, from [Link]

  • Reducing matrix effect. (2016, November 2). YouTube. Retrieved January 26, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. Retrieved January 26, 2026, from [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved January 26, 2026, from [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2022). Drug Testing and Analysis. Retrieved January 26, 2026, from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (2023). Sensors. Retrieved January 26, 2026, from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes. Retrieved January 26, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023, March 10). LCGC International. Retrieved January 26, 2026, from [Link]

  • A novel approach for adapting the standard addition method to single particle-ICP-MS for the accurate determination of NP size and number concentration in complex matrices. (2022). Analytica Chimica Acta. Retrieved January 26, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, July 1). LCGC International. Retrieved January 26, 2026, from [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2016). Journal of Analytical Toxicology. Retrieved January 26, 2026, from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved January 26, 2026, from [Link]

  • Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. Retrieved January 26, 2026, from [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 26). Eurachem. Retrieved January 26, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 26, 2026, from [Link]

  • A novel approach for adapting the standard addition method to single particle-ICP-MS for the accurate determination of NP size and number concentration in complex matrices. (2022). Analytica Chimica Acta. Retrieved January 26, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 26, 2026, from [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab. Retrieved January 26, 2026, from [Link]

  • Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2024). Journal of Clinical Medicine. Retrieved January 26, 2026, from [Link]

  • LC-MS method validation resources. (2024, August 4). Reddit. Retrieved January 26, 2026, from [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2006). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Resolution of 2-Phenoxycyclohexanamine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the successful resolution of 2-phenoxycyclohexanamine stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments. Our approach is rooted in fundamental principles of stereochemistry and crystallization, aiming to empower you with the knowledge to optimize your resolution protocols.

Understanding the Challenge: The Resolution of 2-Phenoxycyclohexanamine

2-Phenoxycyclohexanamine possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The resolution of these stereoisomers is a critical step in many synthetic pathways, particularly in the development of pharmaceutical agents where a single stereoisomer often exhibits the desired therapeutic activity while others may be inactive or even detrimental.

The most common and industrially scalable method for resolving such amines is through the formation of diastereomeric salts with a chiral resolving agent.[1][2] This process leverages the different physical properties, primarily solubility, of the resulting diastereomers to enable their separation by fractional crystallization.[3]

This guide will walk you through the critical aspects of this process, from selecting the right resolving agent and solvent to troubleshooting common issues that can arise during crystallization and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: How do I select the most suitable chiral resolving agent for 2-phenoxycyclohexanamine?

Answer:

The selection of an appropriate chiral resolving agent is the cornerstone of a successful resolution. The ideal agent will form a stable, crystalline salt with one of the enantiomers of your target diastereomer pair (e.g., the (1R,2S)/(1S,2R)-enantiomers) that has significantly lower solubility in a given solvent system compared to the other diastereomeric salt.[1]

Troubleshooting Steps:

  • Initial Screening: Begin by screening a panel of commercially available chiral acids. For a basic amine like 2-phenoxycyclohexanamine, common choices include:

    • (+)-Tartaric acid and its derivatives (e.g., (-)-Dibenzoyl-L-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid)[3]

    • (S)-(+)-Mandelic acid

    • (R)-(-)-Camphor-10-sulfonic acid

    • (S)-(+)-O-Acetylmandelic acid

  • Stoichiometry: In the initial screening phase, using 0.5 molar equivalents of the chiral resolving agent can be an efficient strategy to quickly identify promising candidates by promoting the precipitation of the less soluble diastereomeric salt.

  • Solvent Selection: The choice of solvent is intrinsically linked to the resolving agent. A good starting point is a solvent in which the racemic amine and the resolving agent have moderate solubility.[4] A solvent screen should include a range of polarities and hydrogen bonding capabilities.[1] Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.

  • Evaluation: Assess the initial screen by the yield and diastereomeric excess (d.e.) of the precipitated salt. Promising candidates are those that provide a crystalline solid with a significant enrichment of one diastereomer.

FAQ 2: My diastereomeric salt is not crystallizing, or I am getting an oil. What should I do?

Answer:

The failure of a diastereomeric salt to crystallize, or the formation of an oil, is a common and frustrating problem. This typically indicates that the supersaturation of the desired salt is not being reached or that the conditions are not conducive to nucleation and crystal growth.

Troubleshooting Steps:

  • Increase Concentration: Carefully concentrate the solution by slowly evaporating the solvent. This will increase the supersaturation and may induce crystallization.

  • Solvent System Modification:

    • Antisolvent Addition: If your salt is highly soluble, try adding an "antisolvent" in which the salt is poorly soluble. This should be done dropwise to a stirred solution. For example, if your salt is dissolved in methanol, slowly adding a less polar solvent like toluene might induce precipitation.

    • Solvent Composition: Experiment with different solvent mixtures. The presence of a small amount of a co-solvent can sometimes dramatically alter the solubility characteristics of the diastereomeric salts.[1]

  • Temperature Control:

    • Cooling: Slowly cool the solution. A gradual decrease in temperature is often more effective than rapid cooling, as it allows for the formation of more ordered crystals.

    • Temperature Cycling: In some cases, cycling the temperature (e.g., warming to dissolve any amorphous material and then slowly cooling) can promote crystallization.

  • Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, adding a seed crystal can provide a template for crystal growth and overcome the nucleation barrier.[2]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections that act as nucleation sites.

FAQ 3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Answer:

Achieving a high diastereomeric excess is the primary goal of the resolution. Low d.e. indicates that the solubility difference between the two diastereomeric salts is not being fully exploited.

Troubleshooting Steps:

  • Recrystallization: This is the most common method to enhance diastereomeric purity. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should increase the d.e. of the crystalline material. Monitor the purity at each stage using an appropriate analytical technique (see FAQ 5).

  • Optimize the Resolving Agent to Amine Ratio: While 0.5 equivalents is a good starting point for screening, for optimization, varying the stoichiometry can be beneficial. In some systems, using a slight excess of the resolving agent can improve the d.e.

  • Solvent System Refinement: The selectivity of the crystallization is highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is crucial.[4] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1]

  • Equilibration Time: Ensure that the crystallization process has reached equilibrium. Stirring the slurry for an extended period (several hours to overnight) before filtration can allow for the dissolution of the more soluble diastereomer and the crystallization of the less soluble one, thereby improving the d.e. of the solid phase.

FAQ 4: How do I recover the free 2-phenoxycyclohexanamine from the diastereomeric salt?

Answer:

Once you have isolated the desired diastereomeric salt with a high d.e., the next step is to break the salt to recover the enantiomerically enriched free amine.

Step-by-Step Protocol:

  • Dissolution: Suspend the diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Add an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to deprotonate the amine and break the ionic bond with the chiral acid. The pH should be adjusted to be significantly above the pKa of the amine (typically pH > 10).

  • Extraction: The free amine will partition into the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer.

  • Separation and Washing: Separate the organic layer. Wash it with water and then with brine to remove any residual base and resolving agent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-phenoxycyclohexanamine.

FAQ 5: What is the best way to determine the enantiomeric excess (e.e.) of my resolved 2-phenoxycyclohexanamine?

Answer:

Accurate determination of the enantiomeric excess is critical to validate the success of your resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.[5][6]

Recommended Analytical Protocol (General Guideline):

  • Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of amines. A common choice would be a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase for chiral amine separations is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) is often added to improve peak shape and resolution.

  • Detection: UV detection is typically used, monitoring at a wavelength where the phenoxy group of the analyte absorbs (e.g., ~270 nm).

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

  • Analysis: Inject the racemic mixture first to determine the retention times of both enantiomers. Then, inject your resolved sample to determine the peak areas for each enantiomer. The enantiomeric excess can be calculated using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Alternative Method: NMR Spectroscopy

Another approach is to use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent.[7] For example, adding a chiral shift reagent can cause the signals of the two enantiomers to become distinct in the NMR spectrum, allowing for the determination of their ratio by integration.

Experimental Workflow & Data Presentation

General Protocol for the Resolution of (±)-trans-2-Phenoxycyclohexanamine

This protocol provides a general framework. Optimization of the resolving agent, solvent, and stoichiometry will be necessary.

1. Diastereomeric Salt Formation:

  • Dissolve (±)-trans-2-phenoxycyclohexanamine (1.0 eq) in a suitable solvent (e.g., methanol, 5-10 volumes).
  • In a separate flask, dissolve the chosen chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid, 0.5 - 1.0 eq) in the minimum amount of the same hot solvent.
  • Add the hot resolving agent solution to the amine solution with stirring.
  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath.
  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

2. Recrystallization (if necessary):

  • Dissolve the collected crystals in a minimum amount of the hot crystallization solvent.
  • Allow the solution to cool slowly to effect recrystallization.
  • Collect the purified crystals by vacuum filtration. Repeat as necessary until a constant optical rotation or a high d.e. is achieved.

3. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a mixture of ethyl acetate and 1 M NaOH solution.
  • Stir vigorously until all solids have dissolved.
  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
  • Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched 2-phenoxycyclohexanamine.

4. Determination of Enantiomeric Excess:

  • Analyze the final product by chiral HPLC as described in FAQ 5.
Data Summary Table
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Diastereomeric Excess (d.e.) of Salt (%)
(-)-DBTAMethanol1:0.53585
(+)-DTTAEthanol1:14278
(S)-(+)-Mandelic AcidIsopropanol1:0.752892

This is example data and will vary depending on the specific experimental conditions.

Visualizing the Workflow

Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation & Analysis racemic_amine Racemic 2-Phenoxycyclohexanamine dissolution Dissolution in Optimal Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution mixing Mixing and Crystallization dissolution->mixing filtration Filtration mixing->filtration Precipitated Diastereomeric Salt recrystallization Recrystallization (Optional) filtration->recrystallization Low d.e. salt_break Liberation of Free Amine filtration->salt_break High d.e. recrystallization->salt_break Purified Salt analysis e.e. Determination (Chiral HPLC) salt_break->analysis

Caption: Workflow for the resolution of 2-phenoxycyclohexanamine.

References

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Crystallization-Based Separation of Enantiomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferreira, F., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 121-129.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • NMR determination of enantiomeric excess. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Kelley, S. P., et al. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 79–93.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances, 11(34), 20958-20967.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Polt, R., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Fadnavis, N. W., et al. (2001). Determination of enantiomeric excess of dextropropoxyphene and α-(+)-oxyphene by chiral high-performance liquid chromatography.
  • European Patent Office. (n.d.). Optically active diastereomer salts of tetrahydro-2-furoic acid - EP 0382506 B1.
  • Scilit. (n.d.). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Retrieved from [Link]

Sources

Preventing degradation of 2-Phenoxycyclohexan-1-amine hydrochloride during analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Preventing Degradation of 2-Phenoxycyclohexan-1-amine Hydrochloride During Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, I understand the critical importance of maintaining sample integrity to ensure accurate and reproducible analytical results. This document provides in-depth, field-proven insights into the stability of this compound and offers practical solutions to prevent its degradation during analysis.

The structure of this compound, featuring a secondary amine, an ether linkage, and a hydrochloride salt form, presents a unique set of stability challenges. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is the first step in developing a robust analytical strategy.

PropertyValueSource
CAS Number 24087-50-1[1]
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Melting Point ~246 °C[1]
Key Structural Features Secondary Amine, Phenyl Ether, Cyclohexane Ring, Hydrochloride SaltN/A

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this molecule?

A1: Based on its structure, this compound is susceptible to three main degradation pathways:

  • Oxidation: The secondary amine is a prime target for oxidation, which can lead to the formation of hydroxylamines or nitrones.[2][3] This can be catalyzed by dissolved oxygen, metal ions, or exposure to oxidizing agents.[4]

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic conditions, particularly when heated.[5] This would yield phenol and 2-aminocyclohexanol hydrochloride as degradation products. While ethers are generally stable, this pathway should be considered during forced degradation studies or if samples are exposed to harsh acidic environments.

  • Photodegradation: The phenoxy group contains a chromophore that can absorb UV light. Prolonged exposure to light, especially UV radiation, can lead to photo-induced degradation, a common issue for phenoxy-containing compounds and other pharmaceuticals.[6][7][8]

Q2: Why is the hydrochloride salt form important for stability?

A2: The hydrochloride salt form significantly enhances the stability and handling of the compound. Protonating the basic amine group to form an ammonium salt generally increases thermal stability, reduces volatility, and improves water solubility.[9][10] However, it also means that the pH of the analytical solution is critical; dissolving the salt in a neutral or basic solution will generate the free amine, which is often more susceptible to oxidative degradation.

Q3: Can high temperatures during sample preparation or analysis cause degradation?

A3: Yes, elevated temperatures can accelerate all potential degradation pathways, including hydrolysis and oxidation.[11][12] While the compound's melting point is high, thermal degradation in solution can occur at much lower temperatures, especially over extended periods or in the presence of other stressors like oxygen or acidic/basic conditions.[13][14] It is crucial to avoid excessive heating during sample dissolution and to consider using cooled autosamplers for long analytical sequences.

Troubleshooting Analytical Issues

This section provides a structured approach to diagnosing and resolving common analytical problems encountered with this compound.

Guide 1: Appearance of Unexpected Peaks in the Chromatogram
  • Problem: You observe new, unexpected peaks, often with changing area counts over time, in your chromatograms.

  • Probable Cause & Mechanism: This is a classic sign of in-situ sample degradation. The identity of the new peaks points to the cause:

    • Oxidative Degradation: If the analysis is run over several hours (e.g., a long HPLC sequence), dissolved oxygen in the mobile phase or sample solvent can cause oxidation of the secondary amine.[4] This is often accelerated by the presence of trace metal ions.

    • Hydrolytic Cleavage: If using a highly acidic mobile phase (pH < 2.5) combined with elevated column temperatures, the ether bond may slowly hydrolyze.

  • Solution & Scientific Rationale:

    • Control Oxidation:

      • De-gas Solvents: Thoroughly sparge all mobile phases and sample diluents with an inert gas (Helium or Nitrogen) and maintain a blanket during the run. This removes dissolved oxygen, a key reactant in oxidation.

      • Use Antioxidants (with caution): For investigative purposes, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample diluent can confirm if the issue is oxidative. However, this is not recommended for routine quantitative analysis unless fully validated.

      • Consider Metal Chelators: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA to the mobile phase can sequester metal ions, preventing them from participating in redox reactions.

    • Control Hydrolysis:

      • Optimize Mobile Phase pH: Adjust the mobile phase to a pH range of 3-6. This range is generally a good compromise for maintaining the protonated state of the amine (which aids in peak shape on silica-based columns) while minimizing the risk of acid-catalyzed hydrolysis of the ether linkage.

      • Reduce Column Temperature: Lower the column temperature to 25-30 °C. Unless necessary for separation efficiency, avoid temperatures above 40 °C to reduce the kinetic rate of all degradation reactions.

Guide 2: Loss of Analyte Signal or Poor Recovery
  • Problem: The peak area for this compound is lower than expected or decreases over time in the autosampler.

  • Probable Cause & Mechanism: This indicates a loss of the parent analyte.

    • Degradation: The analyte is degrading into one or more other products, as described in Guide 1.

    • Adsorption: The amine, especially in its free base form, can adsorb to active sites on glass surfaces or within the HPLC flow path.

    • Photodegradation: If samples are left exposed to ambient or UV light, the phenoxy moiety can promote degradation.[8]

  • Solution & Scientific Rationale:

    • Prevent Degradation: Implement the solutions from Guide 1 (pH control, de-gassing, temperature control).

    • Minimize Adsorption:

      • Use appropriate vials: Employ deactivated glass or polypropylene autosampler vials to minimize surface adsorption.

      • Maintain a low pH: Keeping the sample diluent and mobile phase pH acidic ensures the analyte remains in its protonated (salt) form, which is less likely to engage in strong secondary interactions with silanols in the column or on glass surfaces.

    • Protect from Light:

      • Use Amber Vials: Always prepare and store samples and standards in amber glass vials to block UV radiation.

      • Cover Autosampler: If the instrument's autosampler is not shielded, cover it to protect samples from ambient light during long analytical runs.

Guide 3: Poor Peak Shape (Tailing or Broadening)
  • Problem: The chromatographic peak for the analyte is asymmetric (tails) or is wider than expected.

  • Probable Cause & Mechanism:

    • Secondary Silanol Interactions: This is the most common cause of peak tailing for basic compounds like amines.[13] At mid-range pH, some residual silanol groups on the surface of C18 columns are deprotonated (Si-O⁻) and can interact ionically with the protonated amine (R₂-NH₂⁺), slowing its elution and causing tailing.

    • Analyte Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.

  • Solution & Scientific Rationale:

    • Optimize Mobile Phase:

      • Lower pH: Adjusting the mobile phase pH to 2.5-3.5 protonates the analyte and suppresses the ionization of most silanol groups, minimizing secondary interactions.

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from interacting with the stationary phase and improve peak shape.

      • Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. Note: This is an older technique and may not be suitable for LC-MS applications.

    • Select an Appropriate Column:

      • Use End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer residual silanol groups and are designed for better peak shape with basic compounds.

      • Consider "Base-Deactivated" Phases: Many manufacturers offer columns specifically designed for the analysis of bases.

    • Reduce Injection Mass: Perform a loading study by injecting decreasing concentrations of the analyte. If peak shape improves at lower concentrations, the original method was overloaded.

Visualized Workflows and Pathways

Visual aids can help clarify complex relationships and decision-making processes.

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_parent cluster_products Degradation Products Oxidation Oxidation (O₂, Metal Ions) Oxidized Oxidized Species (e.g., Hydroxylamine) Oxidation->Oxidized Forms Acid Acid Hydrolysis (Low pH, Heat) Hydrolyzed Hydrolysis Products (Phenol + 2-Aminocyclohexanol) Acid->Hydrolyzed Forms Light Photodegradation (UV Light) Photo Photolytic Products Light->Photo Forms Parent 2-Phenoxycyclohexan-1-amine HCl Parent->Oxidation Parent->Acid Parent->Light

Caption: Key degradation pathways for the analyte under common stress conditions.

Troubleshooting Workflow for Analytical Issues

G Start Analytical Issue Detected (e.g., Extra Peaks, Low Recovery) CheckLight Are samples protected from light (amber vials)? Start->CheckLight ProtectLight Action: Use amber vials and cover autosampler. CheckLight->ProtectLight No CheckSolvents Are solvents freshly prepared and de-gassed? CheckLight->CheckSolvents Yes ProtectLight->CheckSolvents PrepareSolvents Action: Prepare fresh mobile phase/diluent. Sparge with N₂ or He. CheckSolvents->PrepareSolvents No CheckpH Is mobile phase/diluent pH in 3-6 range? CheckSolvents->CheckpH Yes PrepareSolvents->CheckpH AdjustpH Action: Adjust pH with appropriate buffer. CheckpH->AdjustpH No CheckTemp Is column temperature ≤ 30°C? CheckpH->CheckTemp Yes AdjustpH->CheckTemp AdjustTemp Action: Lower column temperature. CheckTemp->AdjustTemp No End Issue Resolved CheckTemp->End Yes AdjustTemp->End

Caption: A logical workflow for troubleshooting common analytical problems.

Recommended Protocols

These protocols provide a validated starting point for minimizing degradation during analysis.

Protocol 1: Optimized Sample and Standard Preparation

This protocol is designed to maintain the stability of the analyte in solution for a typical 24-hour analytical run.

  • Solvent Selection: Prepare a diluent consisting of 50:50 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the pH of the aqueous portion (20 mM Potassium Phosphate) to 3.5 with phosphoric acid before mixing with the acetonitrile. This ensures the final diluent pH is in a stable range.

  • Dissolution: Accurately weigh the this compound standard or sample and dissolve it in the prepared diluent. Use sonication for no more than 5 minutes if necessary to aid dissolution. Avoid heating.

  • Storage: Immediately transfer the solution to amber glass, deactivated autosampler vials.

  • Autosampler Conditions: If possible, set the autosampler temperature to 4-10 °C to further slow any potential degradation during long sequences.

Protocol 2: Recommended Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to provide good peak shape while minimizing on-column degradation.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µmMinimizes silanol interactions that cause peak tailing.
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffers the system and suppresses silanol activity.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Start with a low % of B, ramp to elute the analyte, then wash and re-equilibrate. (e.g., 10-90% B over 15 min)To be optimized for specific separation needs.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency while minimizing thermal degradation.[13][15]
Injection Vol. 5 - 10 µLKeep low to prevent peak overload.
Detection (UV) 215 nm or 270 nmTo be determined empirically based on UV scan of the analyte.
System Prep. Sparge mobile phases with Helium or Nitrogen for 15 minutes prior to use.Removes dissolved oxygen to prevent oxidation.[4]

References

  • Ashfaq, M., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Menacherry, S. J., et al. (2016). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • ACS Omega. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. ACS Publications. Available at: [Link]

  • Zingg, S. P., et al. (1991). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry. Available at: [Link]

  • A K, D., et al. (2015). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. ResearchGate. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]

  • MDPI. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]

  • Stahl, S. S., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Huang, Q. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Reddit. Available at: [Link]

  • Chen, E. (2010). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • Google Patents. (n.d.). A method of synthesis primary amine hydrochloride. Google Patents.
  • PubMed. (2015). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. Available at: [Link]

  • Souri, E., et al. (2013). Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions. PubMed. Available at: [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]

  • Abdel-Moety, E. M., et al. (2014). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. TSI Journals. Available at: [Link]

  • ResearchGate. (2025). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. ResearchGate. Available at: [Link]

  • Piech, R., & Rynkowski, J. (2017). Studies on photodegradation process of psychotropic drugs: a review. National Institutes of Health (NIH). Available at: [Link]

  • National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available at: [Link]

  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Available at: [Link]

  • MDPI. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Available at: [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Development of a metal-free amine oxidation method utilizing DEAD chemistry. The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Optimization of Crystallization for Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization process. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of amine hydrochloride salts.

Q1: Why is crystallization of amine hydrochloride salts so important in drug development?

Amine hydrochloride salts are one of the most common salt forms for active pharmaceutical ingredients (APIs). Approximately half of all cationic drug salts are marketed as hydrochlorides.[1] The process of crystallization is critical for several reasons:

  • Purification: Crystallization is a highly effective method for purifying APIs, as impurities are often excluded from the growing crystal lattice, leading to a product with higher purity.[2][3]

  • Stability: A stable crystalline form improves the chemical and physical stability of the API. For instance, the protonated amine in a salt form is less susceptible to oxidation compared to the free base.[3]

  • Physicochemical Properties: The crystalline form dictates key properties such as solubility, dissolution rate, and bioavailability. By controlling crystallization, we can tailor these properties for optimal drug performance.[1]

  • Handling and Formulation: Crystalline solids generally have better flowability and handling characteristics than amorphous materials, which is crucial for downstream processing like tableting.[3]

The stability of amine hydrochloride salts stems from the strong, charge-assisted hydrogen bond that almost invariably forms between the protonated amine cation (R₃N-H⁺) and the chloride anion (Cl⁻).[1] This interaction is a major contributor to the overall stability of the crystal lattice.[1]

Q2: What are the critical parameters I need to control during crystallization?

Successful crystallization depends on the careful control of several interconnected parameters:

  • Solvent System: The choice of solvent or solvent/anti-solvent mixture is paramount. The ideal solvent will dissolve the salt at a higher temperature and allow it to precipitate upon cooling.

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. Achieving an optimal level of supersaturation is key—too high, and you risk "oiling out" or precipitating an amorphous solid; too low, and nucleation may not occur.

  • Temperature: Temperature directly affects solubility. Cooling crystallization is a common technique where a saturated solution at a higher temperature is cooled to induce precipitation. The rate of cooling can significantly impact crystal size and quality.

  • pH: The pH of the solution is a critical factor as it governs the ionization state of the amine.[4][5] To form the hydrochloride salt, the solution must be sufficiently acidic to ensure the amine group is protonated.[6][7]

  • Agitation: Stirring or agitation influences mass transfer in the solution, which can affect crystal growth and help achieve a more uniform particle size distribution. However, excessive agitation can sometimes lead to secondary nucleation, resulting in smaller crystals.

Q3: How do I choose an initial solvent system for screening?

The goal is to find a solvent where your amine hydrochloride salt exhibits high solubility when hot and low solubility when cold. If such a single solvent cannot be found, a binary system consisting of a "solvent" and an "anti-solvent" is used.

  • Solvent: A solvent in which the salt is freely soluble (e.g., methanol, ethanol, water).

  • Anti-solvent: A less polar solvent in which the salt is poorly soluble, but which is miscible with the primary solvent (e.g., diethyl ether, hexanes, ethyl acetate, acetone).[7]

A good starting point is to test solubility in a range of common solvents with varying polarities. For amines that are difficult to dissolve, using acidic solvents like acetic acid or trifluoroacetic acid (TFA) can be a viable strategy.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My amine hydrochloride salt is "oiling out" instead of crystallizing.

Cause: "Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute in the solution reaches a point where it separates as a supersaturated liquid phase (an "oil") rather than a solid crystalline phase. This is often caused by excessively high supersaturation, a rapid change in conditions (e.g., adding anti-solvent too quickly), or the presence of impurities. While generally undesirable, it's worth noting that crystallizations from systems that exhibit oiling-out can sometimes still be effective at purging certain impurities.[8][9]

Solutions:

  • Reduce the Level of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and at a slower rate, ideally with vigorous stirring at the point of addition.

    • Higher Temperature: Perform the anti-solvent addition at a slightly elevated temperature to avoid creating localized, high supersaturation.

  • Change the Solvent System: The choice of solvent can influence the tendency to oil out. Try a solvent system where the solubility of the salt is lower, requiring less anti-solvent to induce precipitation.

  • Increase Seeding: Introduce seed crystals of the desired form into the solution just as it reaches a state of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling.

  • Utilize a Ternary Phase Diagram: For systematic optimization, constructing a ternary phase diagram (solute, solvent, anti-solvent) can help you design a crystallization pathway that avoids the "oiling out" region entirely.[9]

Workflow: Troubleshooting Oiling Out

Here is a logical workflow to address the issue of oiling out during crystallization.

G start Problem: Oiling Out Occurs check_supersat Is supersaturation too high? start->check_supersat reduce_supersat Reduce Supersaturation: - Slow anti-solvent addition - Slow cooling rate - Use a more dilute solution check_supersat->reduce_supersat Yes check_solvent Is the solvent system optimal? check_supersat->check_solvent No re_evaluate Re-run Experiment reduce_supersat->re_evaluate success Crystals Formed Successfully re_evaluate->success Success fail Problem Persists: Consult Advanced Topics (e.g., Co-Crystals) re_evaluate->fail Failure change_solvent Change Solvent System: - Try a more polar solvent - Use a different anti-solvent check_solvent->change_solvent No check_seeding Did you use seed crystals? check_solvent->check_seeding Yes change_solvent->re_evaluate add_seeds Add Seed Crystals at saturation point check_seeding->add_seeds No check_seeding->fail Yes add_seeds->re_evaluate G start Goal: Find Crystallization System solubility_screen Screen solubility of HCl salt in various single solvents (e.g., MeOH, EtOH, IPA, H₂O, ACN) start->solubility_screen check_solubility Is salt soluble when hot AND poorly soluble when cold in a single solvent? solubility_screen->check_solubility single_solvent Use single solvent cooling crystallization check_solubility->single_solvent Yes binary_system Select a good solvent (Solvent A) where salt is highly soluble check_solubility->binary_system No antisolvent_screen Screen miscible anti-solvents (Solvent B) where salt is insoluble (e.g., Ether, Hexanes, Toluene, EtOAc) binary_system->antisolvent_screen test_binary Test A/B combinations. Does adding B to A cause precipitation? antisolvent_screen->test_binary check_precip Is precipitation controlled (not oily or amorphous)? test_binary->check_precip check_precip->antisolvent_screen No, try another anti-solvent binary_success Optimize A/B ratio and conditions (temp, addition rate) check_precip->binary_success Yes

Caption: A flowchart for selecting a suitable solvent system.

Protocol 2: Characterizing a New Crystalline Form

This protocol outlines the essential steps to characterize a newly obtained crystalline solid.

  • Visual Inspection: Examine the crystals under an optical microscope. Note the crystal habit (e.g., plates, needles, prisms) and check for uniformity.

  • Melting Point Analysis (DSC): Perform DSC analysis. A sharp melting endotherm is indicative of a pure crystalline substance. Multiple thermal events may suggest the presence of polymorphs, solvates, or impurities.

  • Solvent Content Analysis (TGA): Run TGA to determine if the crystalline form is a solvate or hydrate. A weight loss that corresponds to a stoichiometric amount of solvent is evidence of a solvate/hydrate.

  • Structural Fingerprinting (PXRD): Obtain a PXRD pattern. This pattern is the definitive fingerprint of the crystal structure. Compare it to patterns of known forms or use it to identify a new polymorph. [10][11]5. Chemical Purity (HPLC/LC-MS): Confirm the chemical purity of the crystalline material using a suitable chromatographic technique.

Section 4: Advanced Topics

Co-crystallization of Amine Hydrochloride Salts

In cases where the properties of the simple hydrochloride salt are not ideal (e.g., poor solubility, hygroscopicity), co-crystallization can be a powerful tool. A co-crystal is a multi-component crystal where the components are held together by non-ionic interactions, such as hydrogen bonds.

A crystal engineering strategy involves introducing strong hydrogen bond donors (e.g., pharmaceutically acceptable carboxylic acids like benzoic, succinic, or fumaric acid) to interact with the chloride ion. [1]The chloride ion is an excellent hydrogen bond acceptor, but in a simple amine hydrochloride salt, its hydrogen bonding capacity may be underutilized. [1]The added "co-former" can engage in robust hydrogen bonding with the chloride ion, creating a new, stable crystalline structure with modified physical properties. [1][12]This approach has been shown to successfully alter the dissolution rate of an API. [1]

Section 5: References

  • Zhang, G. Z., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Ways of crashing out amines. Reddit. Available at: [Link]

  • Davis, J. H., et al. (2015). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • Storer, L. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Jończyk, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Singh, P., & Singh, H. (2018). Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate. Available at: [Link]

  • Bunnage, M. E., et al. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents. Available at:

  • Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Available at: [Link]

  • Despax, S., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Available at: [Link]

  • Newman, J., & Perrakis, A. (2016). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section D. Available at: [Link]

  • Raj, S. J. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Ono, T., et al. (2011). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan. Available at: [Link]

  • Hilfiker, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTEC. Available at: [Link]

  • Various Authors. (2017). What is the affect of pH on crystallization? Reddit. Available at: [Link]

  • Various Authors. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering. Available at: [Link]

  • Chang, C. D., et al. (1993). Process for recovery of amines and volatile acids from amine salts. Google Patents. Available at:

  • Takiyama, H. (2007). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. ResearchGate. Available at: [Link]

  • Schmidt, P. C., & Traut, M. (1988). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2021). A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. E3S Web of Conferences. Available at: [Link]

  • Vippagunta, S. R., et al. (2001). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford Academic. Available at: [Link]

  • Valente, J. J., et al. (2012). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available at: [Link]

  • Fini, A., et al. (2003). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules. Available at: [Link]

  • Wang, H., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. Available at: [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of Substituted Cyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted cyclohexylamines. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to robust, scalable, and efficient production. Substituted cyclohexylamines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, making their reliable synthesis a critical endeavor.[1][2][3]

This document deviates from a rigid template, instead focusing on the practical challenges and causal relationships encountered in the lab. We will explore the most common and scalable synthetic routes, providing not just protocols, but the underlying logic to empower you to troubleshoot and optimize your own processes.

Section 1: Choosing Your Synthetic Pathway

The selection of a synthetic route is the most critical decision in a scale-up campaign. It depends on factors such as the cost and availability of starting materials, the desired substitution pattern, stereochemical requirements, and the available equipment. Below is a decision-making framework to guide your choice between the two most industrially relevant methods: Catalytic Hydrogenation of anilines and Reductive Amination of cyclohexanones.

Synthesis_Decision_Tree start What is your primary starting material? aniline Substituted Aniline start->aniline Aromatic ketone Substituted Cyclohexanone start->ketone Alicyclic hydrogenation Method: Catalytic Hydrogenation (High pressure/temp) aniline->hydrogenation red_am Method: Reductive Amination (Milder conditions) ketone->red_am hydro_pros Pros: - Atom economical - Often uses cheaper starting materials - Well-established for large scale hydrogenation->hydro_pros hydro_cons Cons: - Requires high-pressure hydrogenation equipment - Catalyst selection is critical - Potential for catalyst poisoning & side reactions hydrogenation->hydro_cons red_am_pros Pros: - Milder reaction conditions (avoids high pressure) - High functional group tolerance - Wide variety of reducing agents available red_am->red_am_pros red_am_cons Cons: - Stoichiometric reductants generate more waste - Potential for over-alkylation or side-products - Can be more expensive at scale red_am->red_am_cons

Caption: Decision workflow for selecting a primary synthetic route.

Section 2: Catalytic Hydrogenation of Substituted Anilines

This method involves the reduction of the aromatic ring of a substituted aniline to the corresponding cyclohexylamine using hydrogen gas and a metal catalyst. It is a powerful, atom-economical method often favored in industrial settings.

Frequently Asked Questions & Troubleshooting

Q1: What is the fundamental principle of catalytic hydrogenation for this transformation?

A: The reaction involves the heterogeneous catalysis of hydrogen gas addition across the aromatic ring of an aniline derivative. The aniline adsorbs onto the surface of a metal catalyst (e.g., Rhodium, Ruthenium, Nickel), where the π-system of the aromatic ring is weakened. Gaseous hydrogen, also adsorbed onto the catalyst surface, is then added stepwise to the ring, ultimately leading to the saturated cyclohexylamine.[2] The choice of catalyst and conditions is paramount to ensure complete reduction of the aromatic ring without causing undesired side reactions.

Q2: My reaction is producing significant amounts of dicyclohexylamine (DCHA) and other secondary amines. Why is this happening and how can I prevent it?

A: This is the most common side reaction. It occurs when the primary cyclohexylamine product reacts with a reaction intermediate (an enamine or imine) on the catalyst surface, leading to a condensation reaction followed by hydrogenation to the secondary amine.[2]

  • Causality: High catalyst loading, high temperatures, or prolonged reaction times can promote the formation of these byproducts. The primary amine product is itself a nucleophile and can compete with the starting aniline for reaction intermediates.

  • Solutions:

    • Addition of Additives: Introducing a small amount of an alkali metal hydroxide, such as LiOH, can dramatically increase selectivity for the primary amine.[4] The hydroxide ions are thought to inhibit the side reactions by altering the electronic properties of the catalyst surface and decreasing the adsorption energy of the desired cyclohexylamine product, thus preventing it from participating in further reactions.[4]

    • Ammonia Addition: Conducting the reaction in the presence of ammonia can also suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[2]

    • Optimize Conditions: Lower the reaction temperature and catalyst loading. Monitor the reaction closely and stop it once the starting aniline is consumed to prevent over-reaction.

Q3: The reaction is sluggish or has stalled completely. What are the likely causes?

A: Reaction stalling is typically due to catalyst deactivation or insufficient hydrogen pressure.

  • Catalyst Poisoning: Your starting material or solvent may contain impurities that poison the catalyst. Common poisons for platinum-group metal catalysts include sulfur, phosphorus, or strong chelating agents. Ensure the purity of your aniline and solvent.

  • Insufficient Agitation/Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. If agitation is poor, the reaction becomes mass-transfer limited. Increase the stirring rate.

  • Pressure Drop: Ensure your reactor is maintaining the target hydrogen pressure throughout the reaction.

  • Catalyst Activity: The catalyst itself may have low activity. Ensure it has been properly stored and handled. For catalysts like Raney Nickel, activity can decrease over time if stored improperly.

Scalable Protocol: Hydrogenation of 4-Methylaniline to 4-Methylcyclohexylamine

This protocol is a representative example. Warning: High-pressure hydrogenation should only be performed by trained personnel using certified equipment.

  • Reactor Preparation: Charge a high-pressure stainless-steel autoclave with 4-methylaniline (1.0 mol) and a suitable solvent like isopropanol (500 mL).

  • Catalyst Addition: Add the catalyst, for example, 5% Rhodium on Alumina (e.g., 1-2 mol%).[1] Handle the catalyst carefully, preferably under an inert atmosphere to prevent premature deactivation.

  • Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to remove all oxygen.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).[1] Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).[1][5]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. Samples can be carefully taken (after cooling and depressurizing) for analysis by GC or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: The solvent can be removed by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.

ParameterTypical RangeRationale / Key Consideration
Catalyst Rh/Al₂O₃, Ru/C, Raney NiRh often shows high selectivity.[1] Ni is cheaper but may require harsher conditions.
**Pressure (H₂) **2 - 10 MPaHigher pressure increases reaction rate but requires specialized equipment.[1][5]
Temperature 80 - 150 °CBalances reaction rate against side-product formation. Higher temps can favor byproducts.[1]
Solvent Alcohols (IPA, EtOH), TolueneMust be stable under reaction conditions and not poison the catalyst. Toluene is a common industrial solvent.[6]

Section 3: Reductive Amination of Substituted Cyclohexanones

Reductive amination is a versatile, two-step (often one-pot) process that converts a ketone into an amine.[7] First, the cyclohexanone reacts with an amine source (like ammonia or a primary amine) to form an intermediate imine or enamine. A reducing agent, present in the same pot, then reduces this intermediate to the final cyclohexylamine product.[8]

Reductive_Amination_Workflow cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction Ketone Substituted Cyclohexanone Amine Amine Source (e.g., NH₄OAc) Imine Imine/Enamine Intermediate Ketone->Imine Amine->Imine Product Substituted Cyclohexylamine Imine->Product Reductant Reducing Agent (e.g., NaBH₃CN) Reductant->Product

Caption: One-pot reductive amination workflow.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose the right reducing agent for a large-scale reaction?

A: The choice of reducing agent is a trade-off between reactivity, selectivity, cost, and safety.

  • Sodium Borohydride (NaBH₄): A powerful, common, and relatively inexpensive reductant. Its main drawback is that it can also reduce the starting ketone.[8][9] To mitigate this, a stepwise procedure is often best: first, allow the imine to form, then add the NaBH₄.[10]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a more selective and weaker reducing agent.[8] It is particularly effective because it is stable at the mildly acidic pH (4-5) that favors imine formation and will selectively reduce the protonated imine over the ketone.[8] This makes it ideal for one-pot procedures. However, it is more expensive and generates toxic cyanide waste, which is a major consideration for scale-up.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Another mild and selective reagent that is often used. It is less toxic than NaBH₃CN but can be more expensive.

  • Catalytic Hydrogenation: This can also be used as the reduction step, making the overall process a "reductive amination via hydrogenation." This avoids stoichiometric metal hydrides but requires pressure equipment.[5][7]

Q2: My yield is very low. What are the most common reasons?

A: Low yields in reductive amination are often traced back to the equilibrium of imine formation or issues with the reduction step.

Troubleshooting_Reductive_Amination start Low Yield Observed check_imine Is imine formation favorable? start->check_imine check_reduction Is the reduction step efficient? start->check_reduction ph_control Problem: Incorrect pH. Solution: Adjust pH to 4-6 with AcOH to catalyze imine formation. check_imine->ph_control water_removal Problem: Water byproduct inhibits equilibrium. Solution: Use a Dean-Stark trap or add molecular sieves. check_imine->water_removal reductant_reactivity Problem: Reductant is reducing the ketone. Solution: Switch to a milder reductant (NaBH₃CN) or use a stepwise procedure. check_reduction->reductant_reactivity reductant_decomposition Problem: Reductant decomposed. Solution: Use fresh, properly stored reducing agent. Check for moisture. check_reduction->reductant_decomposition

Caption: Troubleshooting flowchart for low yield in reductive amination.

Q3: I'm trying to make a primary amine using ammonia, but the reaction is messy. What's going on?

A: Using ammonia directly can be challenging due to its volatility and the potential for the primary amine product to react further with the ketone, leading to secondary amine byproducts. A more reliable approach is to use an ammonia surrogate like ammonium acetate or ammonium formate. These salts provide a source of ammonia in situ at a controlled concentration and help buffer the reaction at a favorable pH.

Scalable Protocol: Reductive Amination of 4-tert-Butylcyclohexanone

This protocol uses the robust and selective sodium cyanoborohydride. Warning: This reaction generates cyanide. The workup and waste must be handled with extreme care according to institutional safety guidelines.

  • Reaction Setup: To a stirred solution of 4-tert-butylcyclohexanone (1.0 mol) and ammonium acetate (3.0 mol) in methanol (1.5 L), add sodium cyanoborohydride (1.2 mol) portion-wise over 30 minutes. The internal temperature should be maintained below 30°C.

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ketone.

  • Quenching and Workup: Carefully pour the reaction mixture into a solution of concentrated HCl (to decompose excess NaBH₃CN and protonate the amine) in an ice bath. This step must be performed in a well-ventilated fume hood as it releases toxic HCN gas.

  • Basification and Extraction: Adjust the pH of the aqueous solution to >10 with 50% NaOH solution. Extract the product with a suitable solvent like dichloromethane or toluene (3 x 500 mL).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation.

Section 4: Other Synthetic Methods

While hydrogenation and reductive amination are the workhorses, other methods may be suitable for specific applications.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is excellent for forming C-N bonds, particularly with aryl halides.[11][12][13] It can be applied to cyclohexyl halides or triflates. Its main advantages are exceptional functional group tolerance and mild conditions. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant barrier to large-scale synthesis.[12][14]

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom, via an isocyanate intermediate.[15][16][17] For example, cyclohexanecarboxamide could be converted to cyclohexylamine. This method is generally robust but uses stoichiometric amounts of bromine and strong base, which can be problematic for scale-up in terms of safety and waste disposal.

Section 5: General Troubleshooting & Safety FAQs

Q: How should I handle and dispose of Raney Nickel catalyst safely?

A: Raney Nickel is a finely powdered, pyrophoric metal catalyst that can ignite spontaneously if allowed to dry in the air.[18] It is typically supplied as a 50% slurry in water.[19]

  • Handling: Never allow the catalyst to dry out.[18][20] Always handle it as a water-wet slurry or under an inert atmosphere. Use non-sparking tools.[18][21]

  • Disposal: Quench the catalyst very carefully. The catalyst can be slurried in water, and dilute acid (like HCl) is added slowly until the metal dissolves. The resulting solution is then neutralized before disposal according to local regulations.[20]

Q: What are the primary hazards of sodium borohydride (NaBH₄) and how should I handle it?

A: Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas, which can create pressure buildup in a closed system.[22][23]

  • Handling: Wear appropriate PPE, including gloves and safety goggles.[22] Handle in a fume hood away from moisture.[22] Additions to protic solvents should be done slowly and with cooling, as the reaction is exothermic.[22]

  • Disposal: Unused or excess NaBH₄ should be quenched by slow, careful addition to a large volume of a non-reactive solvent like isopropanol, followed by the very slow addition of water or dilute acid to fully decompose it before neutralization and disposal.[22][24]

Q: My final product is difficult to purify by distillation. What are my options?

A: Amines can be challenging to purify.

  • Salt Formation: Consider forming a salt of the amine, such as the hydrochloride or sulfate. This crystalline solid can often be isolated and purified by recrystallization. The free amine can then be regenerated by treatment with a base.

  • Extraction: Careful adjustment of the pH during aqueous workup is crucial. Ensure you are extracting from a sufficiently basic solution (pH > 10) to have the free amine.

  • Alternative Methods: For stubborn impurities, methods like forming a carbamate or other derivative for purification, followed by deprotection, might be necessary, though this adds steps to the overall process.

References

  • Hydrogenation Of Aniline - ResearchGate. (2025). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.). Retrieved from [Link]

  • Toluene - Wikipedia. (n.d.). Retrieved from [Link]

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  • Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). Retrieved from [Link]

  • Purification of cyclohexylamine - US3347920A - Google Patents. (n.d.).
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  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - RSC Publishing. (2024). Retrieved from [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (n.d.). Retrieved from [Link]

  • chamberland-sop-weighing-and-working-with-raney-nickel.docx. (n.d.).
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  • SODIUM BOROHYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (n.d.). Retrieved from [Link]

  • How Hofmann Rearrangement forms Amine from Amide?! - YouTube. (2022). Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). Retrieved from [Link]

  • Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • An Efficient and Scalable Synthesis of Substituted Phenanthrenequinones by Intramolecular Friedel-Crafts Reaction of Imidazolides - PubMed. (n.d.). Retrieved from [Link]

  • Toxic Powders SOP Template - Duke SMIF. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - ChemRxiv. (2022). Retrieved from [Link]

  • Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement - ResearchGate. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. (2016). Retrieved from [Link]

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Validation & Comparative

An Investigative Guide to the Arylcyclohexylamines: A Comparative Analysis of Ketamine and the Putative Activity of 2-Phenoxycyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuroscience and pharmacology, the arylcyclohexylamine class of compounds represents a rich scaffold for developing novel therapeutics. This class, famously represented by ketamine, is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor, leading to a unique profile of anesthetic, analgesic, and antidepressant effects.[1][2][3]

This guide provides a detailed comparison between the well-characterized arylcyclohexylamine, ketamine, and a lesser-known analog, 2-Phenoxycyclohexan-1-amine hydrochloride. Due to the absence of published pharmacological data for this compound, this document adopts an investigative and predictive approach. We will first establish the comprehensive pharmacological profile of ketamine as a benchmark. Subsequently, we will perform a structural analysis of this compound to hypothesize its potential activity based on established structure-activity relationships (SAR) within the arylcyclohexylamine class. Finally, we will provide robust, validated experimental protocols that researchers can employ to empirically test these hypotheses and elucidate the compound's true pharmacological nature.

Section 1: The Benchmark Compound - Ketamine

Ketamine is a non-competitive NMDA receptor antagonist that induces a state of "dissociative anesthesia," characterized by profound analgesia, sedation, and amnesia while preserving respiratory and airway reflexes.[4][5][6] Its primary mechanism of action involves blocking the pore of the NMDA receptor, preventing the influx of calcium and sodium ions and thereby inhibiting excitatory neurotransmission mediated by glutamate.[5][7][8]

Mechanism of Action & Receptor Profile

Ketamine's principal target is the dizocilpine (or MK-801) binding site within the NMDA receptor ion channel.[5] The S(+) stereoisomer exhibits a 3- to 4-fold greater affinity for this site than the R(-) isomer, correlating with its higher potency as an anesthetic and analgesic.[5] While its primary action is NMDA receptor antagonism, ketamine's full pharmacological profile is complex, with weaker interactions at other receptors that may contribute to its diverse effects. These include opioid receptors, monoamine transporters, and sigma receptors, although these are generally considered secondary to its NMDA-blocking activity.[2][5]

Physiological & Behavioral Effects
  • Anesthesia & Analgesia: Produces a trance-like state of unconsciousness and potent pain relief.[4][9]

  • Antidepressant Effects: A single sub-anesthetic dose can produce rapid and sustained antidepressant effects, a major focus of current research.[8]

  • Sympathomimetic Properties: Unlike many anesthetics, ketamine stimulates the cardiovascular system, leading to increases in heart rate, blood pressure, and cardiac output.[9]

  • Psychotomimetic Effects: Can induce hallucinations, distorted sensory perception, and feelings of detachment, particularly during emergence from anesthesia.[1][10]

The table below summarizes key pharmacological data for ketamine.

ParameterValue / DescriptionSource
Drug Class Arylcyclohexylamine; Dissociative Anesthetic[1][7]
Primary MOA Non-competitive NMDA Receptor Antagonist[5][7][8]
Binding Site Dizocilpine (MK-801) site in the NMDA receptor pore[5]
Metabolism Primarily by CYP450 enzymes to active metabolite norketamine[7][8]
Elimination Half-Life Approximately 2.5 hours[7]
Clinical Effects Anesthesia, analgesia, antidepressant, sympathomimetic[4][9]

Section 2: The Investigational Compound - this compound

This compound (CAS: 24087-50-1) is a structural analog of ketamine.[11] Publicly available experimental data on its pharmacological activity is currently lacking. However, its structure provides critical clues for hypothesizing its biological targets and potential effects.

Structural Analysis and Hypothetical Activity

The core structure of an arylcyclohexylamine consists of a cyclohexane ring, an aromatic (aryl) group, and an amine group. Variations in these three components dictate the resulting pharmacological profile.[2]

  • Ketamine: Features a 2-chlorophenyl group as the aryl substituent and a methylamino group.

  • 2-Phenoxycyclohexan-1-amine: Features a phenoxy group attached to the cyclohexane ring and a primary amine.

The substitution of the 2-chlorophenyl ring with a phenoxy group is a significant modification. While both are aromatic, the phenoxy group introduces an ether linkage, altering the molecule's size, polarity, and electronic distribution. Based on the broad SAR of arylcyclohexylamines, which are known to possess NMDA receptor antagonistic properties, it is highly probable that this compound also acts as an NMDA receptor antagonist.[1][2] However, the change in the aryl group will almost certainly modulate its affinity and selectivity. It may possess a different profile of dissociative, anesthetic, or antidepressant-like properties compared to ketamine.

Furthermore, studies on other cyclohexylphenoxy derivatives have reported imipramine-like antidepressant and alpha-adrenergic activities.[12] This suggests that 2-Phenoxycyclohexan-1-amine could potentially have a more complex pharmacology, possibly involving monoaminergic systems in addition to its expected NMDA receptor activity.

Section 3: Proposed Experimental Workflows for Comparative Analysis

To move from hypothesis to empirical data, a structured experimental plan is essential. The following protocols outline a logical workflow to characterize the activity of this compound and directly compare it to ketamine.

Workflow for In Vitro and In Vivo Characterization

This diagram illustrates a standard screening cascade for a novel arylcyclohexylamine.

G receptor_binding NMDA Receptor Binding Assay (Determine Ki) calcium_flux Functional NMDA Assay (Calcium Flux, Determine IC50) receptor_binding->calcium_flux Confirm Functional Antagonism selectivity_panel Broad Receptor Selectivity Panel calcium_flux->selectivity_panel Assess Off-Target Activity anesthetic_model Anesthetic Activity Model (e.g., Loss of Righting Reflex) selectivity_panel->anesthetic_model Transition to In Vivo Testing behavioral_model Antidepressant Model (e.g., Forced Swim Test) anesthetic_model->behavioral_model Evaluate at Sub-anesthetic Doses pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling behavioral_model->pk_pd Correlate Exposure with Effect

Caption: Proposed experimental workflow for characterizing a novel arylcyclohexylamine.

Detailed Experimental Protocols

This protocol is designed to determine the functional potency (IC50) of a test compound at the NMDA receptor. It measures the compound's ability to inhibit the influx of calcium through the receptor channel upon activation by its co-agonists, glutamate and glycine.[13][14][15]

Principle: HEK293 cells stably expressing NMDA receptor subunits are loaded with a calcium-sensitive fluorescent dye. When the NMDA receptor is activated, calcium enters the cell, causing an increase in fluorescence. An antagonist will block this influx, resulting in a reduced fluorescent signal.[15]

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) into a 384-well black, clear-bottom microplate at an appropriate density and incubate overnight.[14]

  • Dye Loading: Remove the cell media and add 30 µL of a calcium-sensitive dye solution (e.g., Calcium 6 dye) to each well. Incubate the plate for 2 hours at 37°C and 5% CO2.[13]

  • Wash Step: Gently remove the dye solution and wash the cells three times with 30 µL of assay buffer, leaving a final volume of 30 µL in each well after the last wash. Allow the plate to equilibrate to room temperature for 10 minutes.[13]

  • Compound Addition: Prepare a serial dilution of the test compounds (2-Phenoxycyclohexan-1-amine HCl and Ketamine) in assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FDSS).

    • Measure baseline fluorescence for 30 seconds.[14]

    • Add 10 µL of the test compound dilutions and measure fluorescence for 5 minutes to assess direct effects.[14]

    • Add 10 µL of NMDA receptor agonist solution (a mixture of glutamate and glycine) and measure fluorescence for an additional 5 minutes.[14]

  • Data Analysis: Calculate the area under the curve or the maximal fluorescence ratio after agonist addition. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

This protocol assesses the anesthetic potential of a compound in a rodent model. The loss of the righting reflex (LORR) is a standard endpoint for determining the onset and duration of anesthesia.[16][17]

Principle: An animal that has lost its righting reflex will be unable to right itself when placed on its back. The dose required to induce LORR and the duration of this state are key measures of anesthetic potency.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate adult male mice or rats to the testing environment.

  • Compound Administration: Administer the test compound (2-Phenoxycyclohexan-1-amine HCl or Ketamine) via the desired route (e.g., intraperitoneal injection). Use a range of doses across different animal cohorts. A vehicle control group must be included.[18]

  • Assessment of Righting Reflex: Immediately after injection, place the animal gently on its back in the center of the testing arena.

  • Onset of LORR: Start a timer at the moment of injection. The time at which the animal can no longer right itself within 30 seconds is recorded as the onset of LORR.

  • Duration of LORR: Continue to monitor the animal, attempting to place it on its back every 2 minutes. The time from the onset of LORR until the animal successfully rights itself three times consecutively is recorded as the duration of LORR.

  • Data Analysis: Calculate the mean onset and duration of LORR for each dose group. Determine the ED50 (the dose effective in 50% of animals) for LORR using probit analysis. Compare the ED50 and duration of action for 2-Phenoxycyclohexan-1-amine HCl against ketamine.

Section 4: Concluding Remarks

While this compound remains an uncharacterized molecule, its structural classification as an arylcyclohexylamine provides a strong, rational basis for predicting its activity as an NMDA receptor modulator. This guide has established the comprehensive profile of ketamine as a reference and proposed a logical, industry-standard framework for the empirical investigation of this novel compound. The provided protocols for in vitro functional assays and in vivo behavioral models offer a clear path for researchers to elucidate its potency, efficacy, and potential therapeutic profile relative to ketamine. Such investigations are crucial for unlocking the potential of new chemical entities within this important pharmacological class.

References

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A Comparative Analysis of 2-Phenoxycyclohexan-1-amine and Phencyclidine (PCP) Analogs: A Predictive Pharmacological Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of N-methyl-D-aspartate (NMDA) receptor antagonists, phencyclidine (PCP) and its analogs represent a well-characterized class of dissociative anesthetics with significant psychoactive effects.[1][2] Their potent interaction with the NMDA receptor ion channel has made them invaluable tools for neuroscience research, particularly in modeling psychotic states such as schizophrenia.[3][4][5] This guide introduces a structurally related yet underexplored compound, 2-Phenoxycyclohexan-1-amine, and offers a predictive comparative analysis against established PCP analogs. Due to a lack of direct experimental data for 2-Phenoxycyclohexan-1-amine, this analysis will extrapolate its potential pharmacological profile based on established structure-activity relationships (SAR) of arylcyclohexylamines. This document is intended for researchers and drug development professionals interested in the nuanced modulation of the NMDA receptor and the exploration of novel chemical scaffolds.

Structural and Mechanistic Considerations

The archetypal structure of PCP consists of a phenyl ring and a piperidine ring attached to a central cyclohexane core.[1] This configuration is crucial for its antagonistic activity at the NMDA receptor, where it binds to a site within the ion channel, effectively blocking the influx of calcium ions.[6] The affinity and kinetics of this binding are modulated by substitutions on the aromatic ring and the amine moiety.

2-Phenoxycyclohexan-1-amine introduces a key structural modification: the replacement of the phenyl group with a phenoxy group. This seemingly subtle change from a direct carbon-carbon bond to an ether linkage is predicted to have significant consequences for the molecule's conformational flexibility, electronic properties, and ultimately, its interaction with the NMDA receptor.

Predicted Pharmacological Profile of 2-Phenoxycyclohexan-1-amine

Based on established SAR principles, the introduction of an oxygen atom between the phenyl and cyclohexyl rings is likely to:

  • Alter Binding Affinity: The ether linkage in 2-Phenoxycyclohexan-1-amine introduces a higher degree of rotational freedom compared to the direct phenyl-cyclohexyl bond in PCP. This could potentially lead to a less optimal orientation within the NMDA receptor's binding pocket, resulting in a lower binding affinity (higher Ki value).

  • Modify Receptor Kinetics: The conformational flexibility might also influence the kinetics of receptor blockade, potentially leading to a faster off-rate compared to more rigid PCP analogs.

  • Influence Metabolic Stability: The ether bond may be susceptible to metabolic cleavage, potentially leading to a different metabolic profile and duration of action compared to PCP analogs.

Comparative Analysis with Key PCP Analogs

To provide a framework for this predictive analysis, we will compare the hypothetical properties of 2-Phenoxycyclohexan-1-amine with two well-characterized PCP analogs: Phencyclidine (PCP) itself and 3-Methoxy-phencyclidine (3-MeO-PCP).

CompoundStructureNMDA Receptor Binding Affinity (Ki, nM)Key Behavioral Effects
2-Phenoxycyclohexan-1-amine O(c1ccccc1)C2CCCCC2NPredicted to be lower than PCPHypothesized to be dissociative, with potentially reduced potency and duration
Phencyclidine (PCP) c1ccccc1C2(CCCCC2)N3CCCCC3~250[2]Potent dissociative, psychotomimetic, locomotor stimulant.[1][3][7]
3-Methoxy-phencyclidine (3-MeO-PCP) COc1cccc(c1)C2(CCCCC2)N3CCCCC3~20-38[2][8]Higher potency than PCP, dissociative, hallucinogenic.[2][9]

Causality of Experimental Choices: The selection of PCP and 3-MeO-PCP as comparators is based on their extensive characterization in both in vitro and in vivo models. 3-MeO-PCP, with its increased potency due to the methoxy substitution, provides a valuable point of comparison to assess the predicted decrease in potency for 2-Phenoxycyclohexan-1-amine.

Experimental Protocols for Validation

To validate the predicted pharmacological profile of 2-Phenoxycyclohexan-1-amine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Characterization

1. NMDA Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 2-Phenoxycyclohexan-1-amine for the PCP binding site on the NMDA receptor.

  • Methodology:

    • Prepare rat brain membrane homogenates.

    • Incubate the membranes with a radiolabeled ligand for the PCP site (e.g., [3H]TCP).

    • Add increasing concentrations of 2-Phenoxycyclohexan-1-amine to displace the radioligand.

    • Measure the amount of bound radioligand using liquid scintillation counting.

    • Calculate the IC50 and subsequently the Ki value.

Workflow for NMDA Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain Tissue prep2 Centrifuge to Isolate Membranes prep1->prep2 assay1 Incubate Membranes with [3H]TCP (Radioligand) prep2->assay1 assay2 Add Increasing Concentrations of 2-Phenoxycyclohexan-1-amine assay1->assay2 assay3 Separate Bound and Free Ligand assay2->assay3 assay4 Quantify Bound Radioactivity assay3->assay4 analysis1 Generate Displacement Curve assay4->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for determining NMDA receptor binding affinity.

In Vivo Behavioral Assessment

1. Locomotor Activity:

  • Objective: To assess the effect of 2-Phenoxycyclohexan-1-amine on spontaneous locomotor activity in rodents, a hallmark of PCP-like compounds.[7][10]

  • Methodology:

    • Acclimate mice or rats to an open-field arena equipped with infrared beams.

    • Administer vehicle, PCP, or varying doses of 2-Phenoxycyclohexan-1-amine.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

    • Compare the dose-response effects of the compounds.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

  • Objective: To evaluate the potential of 2-Phenoxycyclohexan-1-amine to disrupt sensorimotor gating, a translational model of a core deficit in schizophrenia that is reliably disrupted by PCP.[5][11]

  • Methodology:

    • Place the animal in a startle chamber.

    • Present a series of acoustic startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).

    • Measure the amplitude of the startle response.

    • Calculate the percentage of PPI (%PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100).

    • Assess the dose-dependent effects of 2-Phenoxycyclohexan-1-amine on %PPI.

Experimental Workflow for In Vivo Behavioral Assessment

G cluster_acclimation Acclimation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis acc Habituate Rodents to Testing Environment dose Administer Vehicle, PCP, or 2-Phenoxycyclohexan-1-amine acc->dose loco Locomotor Activity (Open Field) dose->loco ppi Prepulse Inhibition (Startle Chamber) dose->ppi analysis Compare Dose-Response Effects on Behavior loco->analysis ppi->analysis

Caption: General workflow for in vivo behavioral studies.

Conclusion

While direct experimental evidence is currently lacking, a comparative analysis based on established structure-activity relationships suggests that 2-Phenoxycyclohexan-1-amine is likely to be a less potent NMDA receptor antagonist than PCP and its more potent analogs like 3-MeO-PCP. The introduction of the phenoxy moiety is predicted to decrease binding affinity and potentially alter the kinetic and metabolic properties of the compound. The proposed experimental protocols provide a clear path to validating these hypotheses and characterizing the full pharmacological profile of this novel compound. Further research into such analogs is crucial for a comprehensive understanding of the structural requirements for NMDA receptor modulation and for the development of novel therapeutics with more refined pharmacological profiles.

References

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A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2-Phenoxycyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Immunoassay specificity is a cornerstone of reliable bioanalytical data, underpinning critical decisions in drug development and clinical diagnostics. Cross-reactivity, the binding of non-target analytes to the assay's antibody, can lead to erroneously high measurements, compromising data integrity. This guide provides a comprehensive framework for evaluating the cross-reactivity of small molecules in immunoassays, using the novel compound 2-Phenoxycyclohexan-1-amine hydrochloride as a case study. We will delve into the mechanistic principles of cross-reactivity, present a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and offer a systematic approach to data analysis and interpretation, grounded in regulatory expectations.

Introduction: The Criticality of Specificity in Immunoassays

Immunoassays are powerful tools that leverage the high specificity of antibody-antigen interactions to quantify analytes in complex biological matrices.[1] However, the success of these assays hinges on the antibody's ability to distinguish the target analyte from a milieu of structurally similar compounds. For drug development professionals, understanding an assay's specificity is not merely an academic exercise; it is a regulatory imperative.[2][3] Uncharacterized cross-reactivity from metabolites, co-administered drugs, or endogenous compounds can lead to an overestimation of drug concentration, potentially masking safety signals or misinforming pharmacokinetic/pharmacodynamic (PK/PD) models.

This guide is designed for researchers, scientists, and drug development professionals tasked with validating immunoassay performance. We will use this compound, a compound with a molecular formula of C₁₂H₁₈ClNO, as a practical example to illustrate the principles and procedures for rigorous cross-reactivity assessment.[4]

The "Why": Mechanistic Underpinnings of Cross-Reactivity in Competitive Immunoassays

For small molecules like 2-Phenoxycyclohexan-1-amine, the competitive immunoassay is the format of choice.[5][6][7] Unlike sandwich assays, which require the analyte to have two distinct antibody binding sites (epitopes), competitive assays are ideal for small molecules that can typically only accommodate a single antibody.[5][6]

The principle is based on a competition for a limited number of antibody binding sites between the free analyte in the sample and a labeled version of the analyte (the tracer). The signal generated is inversely proportional to the concentration of the analyte in the sample.[8] Cross-reactivity occurs when another compound is structurally similar enough to the target analyte to also bind to the antibody, displacing the tracer and generating a false signal.

G cluster_well Microtiter Well Surface Ab Antibody (Limited) Analyte Target Analyte (2-Phenoxycyclohexan-1-amine) Analyte->Ab Binds Tracer Labeled Tracer Tracer->Ab Competes CrossReactant Potential Cross-Reactant CrossReactant->Ab Competes (Cross-Reactivity)

Caption: Principle of Competitive Immunoassay and Cross-Reactivity.

Experimental Design: A Self-Validating System

A robust cross-reactivity study is built on a foundation of careful planning and the inclusion of appropriate controls. The goal is to challenge the assay's specificity by testing a panel of relevant compounds.

Selection of Potential Cross-Reactants

The choice of compounds to test is critical and should be guided by the analyte's structure and metabolic pathway. For 2-Phenoxycyclohexan-1-amine, the panel should include:

  • Known Metabolites: If known, metabolites are the most likely source of in-vivo cross-reactivity.

  • Structural Analogs: Compounds with similar core structures (e.g., phenoxycyclohexylamine, phenylcyclohexylamine, cyclohexylamine) should be tested to probe the antibody's recognition of specific functional groups.[9][10][11][12]

  • Precursors and Synthetic Intermediates: These can be a source of interference if present in the final drug product.

  • Co-administered Drugs: Any medications likely to be taken concurrently by the target patient population.

  • Structurally Unrelated Compounds: To demonstrate that the assay does not suffer from non-specific interference.

Causality Behind Experimental Choices

The choice of a competitive ELISA format is deliberate. The inverse relationship between analyte concentration and signal provides a sensitive measure of displacement, making it ideal for quantifying the relative binding affinities of different compounds. The protocol is designed to be self-validating by including:

  • A full standard curve: To define the dynamic range and determine the 50% inhibitory concentration (IC50) of the primary analyte.

  • Zero-binding (B0) wells: Containing only the tracer and antibody, representing the maximum signal.

  • Non-specific binding (NSB) wells: Containing only tracer, to measure background signal.

  • Blank wells: To confirm the absence of signal from the substrate alone.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step methodology for assessing the cross-reactivity of this compound.

Materials:

  • High-bind 96-well microtiter plates

  • Anti-2-Phenoxycyclohexan-1-amine antibody (specific for the target analyte)

  • 2-Phenoxycyclohexan-1-amine-HRP conjugate (Tracer)

  • This compound standard

  • Potential cross-reacting compounds

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Dilute the anti-2-Phenoxycyclohexan-1-amine antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Block the plate by adding 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature. Wash 3 times.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL down to 1 ng/mL).

    • Prepare serial dilutions for each potential cross-reactant. The concentration range should be wider than the standard curve to capture the full dose-response, typically starting at least 10-fold higher than the highest standard.[13]

  • Competitive Reaction:

    • Add 50 µL of either standard, test compound dilution, or Assay Buffer (for B0 controls) to the appropriate wells in duplicate or triplicate.

    • Add 50 µL of the diluted 2-Phenoxycyclohexan-1-amine-HRP conjugate (tracer) to all wells except the blank.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Signal Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

Rigorous data analysis is essential to translate raw OD values into meaningful cross-reactivity percentages. This process follows guidelines similar to those established by bodies like the CLSI for interference testing.[14][15][16][17]

Step 1: Process Raw Data

  • Average the OD readings for all duplicate or triplicate wells.

  • Subtract the average blank OD from all other average ODs.

Step 2: Generate the Standard Curve

  • Calculate the percentage of binding (%B/B0) for each standard using the formula: %B/B0 = (OD_Standard - OD_NSB) / (OD_B0 - OD_NSB) * 100

  • Plot %B/B0 versus the concentration of the standard on a semi-log graph.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 of the 2-Phenoxycyclohexan-1-amine standard. The IC50 is the concentration that causes 50% inhibition of tracer binding.

Step 3: Calculate Cross-Reactivity

  • For each potential cross-reactant, determine its IC50 from its own dose-response curve.

  • Calculate the percent cross-reactivity (%CR) using the following formula:[13][18] %CR = (IC50_of_Standard_Analyte / IC50_of_Cross-Reactant) * 100

Sample Data Presentation

The results should be summarized in a clear, comparative table.

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
2-Phenoxycyclohexan-1-amine Target Analyte15.2100%
2-Phenylcyclohexan-1-aminePhenyl instead of Phenoxy305.85.0%
Cyclohexan-1-amineLacks Phenyl/Phenoxy group> 10,000< 0.15%
4-Methyl-2-phenoxycyclohexan-1-amineMethyl group addition85.117.9%
AcetaminophenUnrelated Drug> 10,000< 0.15%

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Results

The data table allows for a clear interpretation of the antibody's specificity. In our hypothetical example:

  • The antibody is highly specific for 2-Phenoxycyclohexan-1-amine .

  • The presence of a methyl group (4-Methyl-2-phenoxycyclohexan-1-amine ) moderately reduces binding affinity, indicating some tolerance for substitution on the cyclohexyl ring.[10]

  • Replacing the phenoxy group with a phenyl group (2-Phenylcyclohexan-1-amine ) significantly decreases binding, suggesting the ether oxygen is a key recognition element for the antibody.

  • Complete removal of the aromatic moiety (Cyclohexan-1-amine ) or testing a structurally unrelated drug (Acetaminophen ) results in negligible cross-reactivity, confirming the assay's high specificity.

Workflow and Regulatory Context

The assessment of cross-reactivity is a key component of preclinical assay validation.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require thorough characterization of an assay's specificity before it can be used in pivotal studies.[3][19][20] The workflow should be systematic, moving from initial screening of a broad panel of compounds to a quantitative assessment of significant cross-reactants.

G cluster_logic Decision Point A Step 1: Identify Potential Cross-Reactants B Step 2: Perform Initial Screening (High Concentration Test) A->B Decision Significant Cross-Reactivity Observed? B->Decision C Step 3: Quantitative Analysis (Full Dose-Response Curve) D Step 4: Calculate IC50 and % Cross-Reactivity C->D E Step 5: Report Findings and Assess Impact on Study D->E Decision->C Yes Decision->E No

Caption: Systematic Workflow for Cross-Reactivity Assessment.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound in a competitive immunoassay format. By understanding the underlying principles, designing self-validating experiments, and adhering to systematic data analysis, researchers can confidently characterize the specificity of their assays. This ensures the generation of reliable, high-quality data that can withstand scientific and regulatory scrutiny, ultimately supporting the successful development of new therapeutics.

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A Comprehensive Guide to Investigating the In Vitro and In Vivo Activity of 2-Phenoxycyclohexan-1-amine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed framework for the preclinical evaluation of 2-Phenoxycyclohexan-1-amine hydrochloride, a novel compound with structural similarities to known psychoactive agents. Given the absence of extensive public data on this molecule, we present a hypothesis-driven approach to its characterization. This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.

The core hypothesis is that this compound possesses antidepressant-like properties, potentially acting as a modulator of monoamine oxidase (MAO) enzymes or monoamine transporters. This hypothesis is predicated on its structural resemblance to phenylethylamine-based compounds, a common scaffold in antidepressant drugs.

We will compare its hypothetical activity profile against two well-characterized antidepressants: Tranylcypromine , a non-selective, irreversible MAO inhibitor[1][2][3], and Fluoxetine , a selective serotonin reuptake inhibitor (SSRI)[4][5][6].

Part 1: In Vitro Characterization - Elucidating the Molecular Mechanism

The initial phase of characterization focuses on pinpointing the molecular target(s) of this compound. Our investigation will center on two primary mechanisms of action common to antidepressants: inhibition of monoamine oxidase (MAO) and blockade of monoamine reuptake transporters (SERT, DAT, NET).

Monoamine Oxidase (MAO) Inhibition Assay

The rationale for this assay is to determine if this compound can inhibit the activity of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compound (2-PC-1-AH) - Comparators (Tranylcypromine) - MAO-A/B Enzymes - Substrate (e.g., p-Tyramine) - Detection Reagents plates Prepare 96-well plates reagents->plates add_enzymes Add MAO-A or MAO-B to wells plates->add_enzymes add_compounds Add serial dilutions of test/comparator compounds add_enzymes->add_compounds incubate_inhibitor Pre-incubate (30 min) add_compounds->incubate_inhibitor add_substrate Add Substrate to initiate reaction incubate_inhibitor->add_substrate incubate_reaction Incubate (45-60 min) add_substrate->incubate_reaction measure Measure product formation (Colorimetric/Fluorimetric) incubate_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, Tranylcypromine, and a negative control (vehicle) in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of each compound to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare the substrate solution (e.g., p-tyramine) and the detection reagent mixture as per the assay kit manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme preparation to the appropriate wells.

    • Add the serially diluted compounds to the wells.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to interact with the enzymes.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for 45-60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Monoamine Transporter Radioligand Binding Assays

These assays are crucial to determine if the test compound binds to and potentially inhibits the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Prepare cell membranes expressing SERT, DAT, or NET mix Incubate membranes, radioligand, and test compound at various concentrations membranes->mix reagents Prepare Reagents: - Test Compound - Comparators (Fluoxetine) - Radioligand (e.g., [3H]-Citalopram) - Assay Buffer reagents->mix filter Rapid vacuum filtration through glass fiber filters mix->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation calculate Calculate specific binding scintillation->calculate plot Plot competition curve calculate->plot determine_ki Determine Ki values plot->determine_ki

Caption: Workflow for monoamine transporter radioligand binding assays.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare crude cell membranes from cell lines stably expressing human SERT, DAT, or NET.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET), and a range of concentrations of the test compound or comparator.

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filtermat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, in vitro data for this compound compared to our reference compounds.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SERT Ki (nM)[4]NET Ki (nM)[4]DAT Ki (nM)[4]
2-Phenoxycyclohexan-1-amine HCl 15025008501200>10,000
Tranylcypromine 200250>10,000>10,000>10,000
Fluoxetine >10,000>10,00016604180

Part 2: In Vivo Evaluation - Assessing Antidepressant-Like Activity

Following in vitro characterization, it is essential to evaluate the compound's efficacy in established animal models of depression. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for potential antidepressant activity.

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors.[7]

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimatize Acclimatize mice to the testing room dosing Administer Test Compound, Comparators, or Vehicle (e.g., 30-60 min prior to test) acclimatize->dosing place_in_water Gently place mouse in a cylinder of water (25°C) dosing->place_in_water record Record behavior for 6 minutes place_in_water->record remove Remove and dry the mouse record->remove score Score the last 4 minutes for immobility, swimming, and climbing remove->score analyze Statistical analysis of immobility time score->analyze IVIVC_Logic cluster_invitro In Vitro Findings cluster_invivo In Vivo Observations cluster_correlation Correlation Hypothesis invitro_activity 2-PC-1-AH shows moderate MAO-A inhibition (IC50 = 150 nM) and weak SERT affinity (Ki = 850 nM) correlation The observed in vivo antidepressant-like effect is likely driven by the in vitro inhibition of MAO-A, leading to increased monoamine levels in the synapse. invitro_activity->correlation invivo_effect 2-PC-1-AH demonstrates dose-dependent reduction in immobility in FST and TST, indicative of antidepressant-like activity invivo_effect->correlation

Caption: Correlating in vitro mechanistic data with in vivo behavioral outcomes.

Based on our hypothetical data, this compound demonstrates a profile of a moderate MAO-A inhibitor with significantly weaker activity at the serotonin transporter. The in vivo data show a clear, dose-dependent antidepressant-like effect. This suggests a plausible in vitro-in vivo correlation where the behavioral effects observed in the FST and TST are primarily driven by the inhibition of MAO-A. The potency in the in vivo models appears consistent with the in vitro IC50 value for MAO-A, suggesting that sufficient target engagement is achieved at the effective doses.

In comparison, Tranylcypromine, a potent non-selective MAO inhibitor, also shows strong efficacy in the behavioral models. Fluoxetine, a potent and selective SERT inhibitor, is similarly effective. This highlights that different in vitro mechanisms can lead to a convergent in vivo phenotype in these screening models.

The slightly weaker in vivo effect of this compound compared to the established drugs at the tested doses could be attributed to its moderate in vitro potency or pharmacokinetic factors not explored here.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the novel compound this compound. The proposed experiments would robustly test the hypothesis of its antidepressant-like activity. Based on our hypothetical data, the compound emerges as a promising lead with a potential mechanism involving MAO-A inhibition.

Further studies should include:

  • Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo microdialysis to confirm increases in synaptic monoamine levels in relevant brain regions.

  • Evaluation in chronic models of depression for greater translational validity.

  • Safety pharmacology studies to assess potential off-target effects.

By following this scientifically rigorous and logically structured guide, researchers can effectively evaluate the preclinical potential of novel compounds like this compound and make informed decisions for further development.

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A Head-to-Head Comparison of Arylcyclohexylamines at the NMDA Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of various phenoxycyclohexylamine and phenylcyclohexylamine derivatives, collectively known as arylcyclohexylamines, at the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with the NMDA receptor, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that elucidates the nuances of arylcyclohexylamine pharmacology and empowers informed decisions in the design and selection of novel NMDA receptor modulators.

The NMDA Receptor: A Critical Target in Neuroscience

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[1] Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] This has made the NMDA receptor a prime target for the development of therapeutic agents. Arylcyclohexylamines, such as phencyclidine (PCP), are a class of non-competitive antagonists that bind to a site within the ion channel pore of the NMDA receptor, effectively blocking ion flow.[3][4] This mechanism of action has generated significant interest in these compounds as potential neuroprotective agents.[2][4]

Below is a diagram illustrating the basic signaling pathway of the NMDA receptor.

NMDA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens channel Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity modulates

Figure 1: Simplified NMDA receptor signaling pathway.

Structure-Activity Relationships of Arylcyclohexylamines at the NMDA Receptor

The affinity and functional activity of arylcyclohexylamines at the NMDA receptor are exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel analogues with desired pharmacological profiles. The arylcyclohexylamine scaffold can be systematically modified at three key positions: the aromatic ring, the cyclohexyl ring, and the amine moiety.

Modifications of the Aromatic Ring

Substituents on the aromatic ring significantly influence binding affinity. Generally, electron-withdrawing or electron-donating groups at the meta-position of the phenyl ring enhance potency compared to the parent compound, phencyclidine (PCP).

For instance, a methoxy group at the 3-position (3-MeO-PCP) results in a higher affinity for the NMDA receptor than substitution at the 4-position (4-MeO-PCP).[3] Similarly, a hydroxyl group at the 3-position (3-HO-PCP) also confers high affinity. The position of the substituent is critical; moving the methoxy group from the 3- to the 4-position can dramatically decrease binding affinity.[3] This suggests that the electronic and steric properties of the substituent and its specific location on the phenyl ring are crucial for optimal interaction with the binding site.

Modifications of the Cyclohexyl Ring

Alterations to the cyclohexyl ring can also impact activity. For example, the introduction of a methyl group on the cyclohexyl ring of PCP can lead to diastereomers with different potencies. Studies have shown that the stereochemistry of these substitutions is a critical determinant of NMDA receptor affinity.[5] Conformationally constrained analogues, where the movement of the phenyl and cyclohexyl rings is restricted, have been synthesized to probe the optimal binding conformation.[6] These studies have revealed that a specific spatial arrangement of the aromatic ring and the amine group is necessary for high-affinity binding.[6]

Modifications of the Amine Moiety

The nature of the amine group is another key determinant of activity. In the case of PCP, the piperidine ring is crucial for its high affinity. Replacing the piperidine with other cyclic amines, such as morpholine (as in PCMo), or with acyclic amines can significantly alter the binding affinity. The size and basicity of the amine substituent play a vital role in the interaction with the receptor.

Head-to-Head Comparison of Arylcyclohexylamine Derivatives

To provide a clear and quantitative comparison, the following table summarizes the binding affinities (Ki) of a selection of arylcyclohexylamine derivatives at the NMDA receptor, as determined by radioligand binding assays using [³H]MK-801 or [³H]TCP.

CompoundAromatic Ring SubstitutionAmine MoietyKi (nM)Reference
Phencyclidine (PCP) Unsubstituted PhenylPiperidine59
3-MeO-PCP 3-MethoxyPiperidine20
4-MeO-PCP 4-MethoxyPiperidine404[3]
3-HO-PCP 3-HydroxyPiperidine~25[3]
m-Amino-PCP 3-AminoPiperidine~35
m-Nitro-PCP 3-NitroPiperidine~2500[7]
PCMo Unsubstituted PhenylMorpholine~250
3-MeO-PCMo 3-MethoxyMorpholine252.9[3]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.

This data clearly illustrates the principles of SAR discussed earlier. The meta-substituted analogues (3-MeO-PCP, 3-HO-PCP) exhibit higher affinity than the parent compound, PCP. In contrast, the para-substituted analogue (4-MeO-PCP) and the nitro-substituted analogue (m-Nitro-PCP) show significantly lower affinity. The replacement of the piperidine ring with a morpholine ring (PCMo) also leads to a decrease in affinity.

Experimental Protocols for Assessing NMDA Receptor Activity

To ensure the reproducibility and validity of research findings, it is crucial to employ standardized and well-validated experimental protocols. Here, we provide detailed methodologies for two key in vitro assays used to characterize the interaction of arylcyclohexylamines with the NMDA receptor.

Radioligand Binding Assay using [³H]MK-801

This assay is a cornerstone for determining the binding affinity (Ki) of uncompetitive NMDA receptor antagonists that bind to the PCP site within the ion channel. The protocol utilizes [³H]MK-801, a high-affinity radioligand for this site.[8][9]

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Rat Brain Tissue (e.g., Cortex, Hippocampus) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate Membranes with: - [³H]MK-801 (Radioligand) - Test Compound (Competitor) - Glutamate & Glycine (Agonists) Membranes->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Measures radioactivity) Filter->Count Data_Analysis Data Analysis (Determine IC₅₀ and Ki) Count->Data_Analysis Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording Cells Cultured Neurons or Transfected HEK293 Cells Seal Form Gigaohm Seal with Cell Membrane Cells->Seal Pipette Prepare Patch Pipette (filled with internal solution) Pipette->Seal Rupture Rupture Membrane Patch (achieve whole-cell configuration) Seal->Rupture Record_Baseline Record Baseline NMDA Currents (apply glutamate & glycine) Rupture->Record_Baseline Apply_Antagonist Apply Test Compound (at varying concentrations) Record_Baseline->Apply_Antagonist Record_Blocked Record Blocked NMDA Currents Apply_Antagonist->Record_Blocked Analyze Analyze Current Traces (determine IC₅₀ and mechanism of block) Record_Blocked->Analyze

Figure 3: General workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.

    • Prepare a patch pipette from a borosilicate glass capillary, fire-polish the tip, and fill it with an internal solution that mimics the intracellular ionic composition.

  • Recording:

    • Under a microscope, carefully approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

    • Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.

    • Apply a solution containing glutamate and glycine to elicit NMDA receptor-mediated currents.

    • After recording a stable baseline, co-apply the test compound at various concentrations with the agonists to measure its inhibitory effect on the NMDA current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA currents in the absence and presence of the antagonist.

    • Plot the percentage of current inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

    • Analyze the voltage-dependency of the block by recording currents at different holding potentials to further characterize the mechanism of action.

Conclusion

The arylcyclohexylamine class of compounds offers a rich scaffold for the development of novel NMDA receptor modulators. A thorough understanding of their structure-activity relationships is essential for designing molecules with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds, enabling researchers to make data-driven decisions in their drug discovery and development programs. By systematically exploring the chemical space of arylcyclohexylamines and employing rigorous pharmacological evaluation, the scientific community can continue to unlock the therapeutic potential of targeting the NMDA receptor.

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A Comparative Guide to NMDA Receptor Antagonists: Evaluating 2-Phenoxycyclohexan-1-amine hydrochloride in the Context of Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Methyl-D-Aspartate Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is fundamental to synaptic plasticity, learning, and memory.[1] This ionotropic glutamate receptor's activation, however, is a double-edged sword. Over-activation leads to excessive calcium influx, triggering neurotoxic cascades implicated in a range of neurological disorders, from neurodegenerative diseases like Alzheimer's to conditions like epilepsy and neuropathic pain.[1][2] This has made the NMDA receptor a compelling, albeit challenging, therapeutic target.

Antagonists of the NMDA receptor aim to mitigate this excitotoxicity. However, the development of clinically successful NMDA receptor antagonists has been fraught with difficulties. Many early-generation compounds failed in clinical trials due to a narrow therapeutic window and significant adverse effects, including psychotomimetic symptoms.[3] This guide provides a comparative analysis of the efficacy of various NMDA receptor antagonists, with a special focus on the emerging class of phenoxycyclohexylamine derivatives, including 2-Phenoxycyclohexan-1-amine hydrochloride, in the context of well-established antagonists such as ketamine, memantine, and phencyclidine (PCP).

Established NMDA Receptor Antagonists: A Review of Efficacy

A number of NMDA receptor antagonists have been extensively studied and have seen clinical use, providing a baseline for evaluating newer compounds.

Ketamine: A Potent, Broad-Spectrum Antagonist

Ketamine, a dissociative anesthetic, is a non-competitive antagonist of the NMDA receptor.[4] It acts as a channel blocker, binding within the ion channel to prevent the influx of ions.[4] While effective, its use is associated with psychotomimetic side effects.[5]

Memantine: A Clinically-Tolerated Channel Blocker

Memantine is an uncompetitive, moderate-affinity NMDA receptor antagonist.[6] Its clinical success in treating moderate-to-severe Alzheimer's disease is attributed to its unique mechanism of action. It preferentially blocks the excessive, tonic activation of NMDA receptors associated with pathology while sparing the transient, physiological activation required for normal synaptic function.[6]

Phencyclidine (PCP): A Prototypical Dissociative Antagonist

Phencyclidine (PCP) is another non-competitive NMDA receptor antagonist that binds to a site within the ion channel.[7] Its use is primarily recreational due to its potent hallucinogenic and dissociative properties.[7] In a research context, PCP is often used to model schizophrenia-like symptoms in animals.[8]

Comparative Efficacy of Established NMDA Antagonists

The efficacy of these antagonists can be quantified by their binding affinity (Ki) and their functional potency (IC50) in various assays.

CompoundBinding Affinity (Ki) vs. [3H]MK-801Potency (IC50)In Vivo Efficacy (Animal Models)
Ketamine 0.25–0.66 µM[9]0.3–16 µM (electrophysiology)[10]Neuroprotective effects in models of ischemia; antidepressant effects.[5]
Memantine ~1 µM[11]1.25 µM (electrophysiology)[12]Improves cognitive deficits in Alzheimer's disease models.[13][14]
Phencyclidine (PCP) 59 nM[7]Varies by assayInduces behavioral changes in rodents, used to model psychosis.[8][15]

Emerging NMDA Receptor Antagonists: The Phenylcyclohexylamine Class

Recent medicinal chemistry efforts have focused on developing NMDA receptor antagonists with improved therapeutic indices. The phenylcyclohexylamine scaffold has emerged as a promising area of investigation.

Amino-alkyl-cyclohexanes: A Class with Therapeutic Potential

Research into amino-alkyl-cyclohexane derivatives has revealed novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics.[16] These characteristics are thought to be crucial for reducing the phencyclidine-like side effects.[17]

This compound: An Uncharacterized Member of a Promising Class

This compound belongs to this promising class of phenylcyclohexylamine-based compounds. While its chemical structure suggests potential activity as an NMDA receptor antagonist, to date, there is a notable absence of publicly available scientific literature detailing its specific binding affinity, potency, or in vivo efficacy. Further research and publication of experimental data are necessary to fully characterize its pharmacological profile and compare it directly with established NMDA receptor antagonists.

Experimental Protocols for Efficacy Determination

The evaluation of novel NMDA receptor antagonists relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NMDA receptor. It typically involves the use of a radiolabeled ligand, such as [3H]MK-801, which binds to the PCP site within the NMDA receptor channel. The test compound's ability to displace the radioligand is measured, and from this, its Ki value is calculated.

Protocol: [3H]MK-801 Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (Brain Tissue) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand [3H]MK-801 (Radioligand) Radioligand->Incubation Test_Compound Test Compound (e.g., 2-Phenoxycyclohexan-1-amine HCl) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Electrophysiological Assays

Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of NMDA receptor antagonists. This technique measures the ion flow through NMDA receptor channels in response to agonist application and determines the antagonist's ability to block this current (IC50).

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Patching: Establish a whole-cell patch-clamp recording from a neuron.

  • Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonist.

  • Data Recording and Analysis: Record the current responses and plot the concentration-response curve to determine the IC50 of the antagonist.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_output Output & Analysis Cell_Prep Cell/Slice Preparation Patching Whole-Cell Patching Cell_Prep->Patching Baseline Baseline Recording (Agonist Application) Patching->Baseline Antagonist_App Antagonist Application (Co-application with Agonist) Baseline->Antagonist_App Data_Acq Data Acquisition (Current Measurement) Antagonist_App->Data_Acq IC50_Calc IC50 Calculation Data_Acq->IC50_Calc

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

The NMDA receptor remains a critical target for the development of novel therapeutics for a host of neurological and psychiatric disorders. While established antagonists like ketamine and memantine have paved the way, the search for compounds with improved efficacy and safety profiles continues. The phenylcyclohexylamine class, including this compound, represents a promising avenue for future research. However, a comprehensive understanding of the therapeutic potential of these novel compounds will require rigorous preclinical evaluation, including detailed in vitro and in vivo characterization, to elucidate their precise mechanisms of action and comparative efficacy. The publication of such data will be crucial for advancing the field and bringing safer and more effective NMDA receptor modulators to the clinic.

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  • Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. The Journal of Neuroscience, 37(40), 9686–9704.
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A Researcher's Guide to the Pharmacokinetic Comparison of Novel 2-Phenoxycyclohexan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous evaluation of a compound's pharmacokinetic (PK) profile is as critical as the assessment of its pharmacodynamic efficacy. A promising lead candidate with high target affinity can falter during development due to unfavorable absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive framework for the systematic pharmacokinetic comparison of a novel chemical series, using 2-Phenoxycyclohexan-1-amine and its analogs as a representative case study. Our focus is on the practical application of established methodologies, from early-stage in silico and in vitro screening to definitive in vivo studies, to enable data-driven decisions in lead optimization.

The Rationale for a Structured PK Evaluation

The journey from a hit compound to a clinical candidate is a multi-parameter optimization challenge. For our hypothetical series of 2-Phenoxycyclohexan-1-amine analogs, structural modifications aimed at enhancing target engagement must be co-evaluated for their impact on the molecule's ability to reach and sustain effective concentrations at the site of action. A tiered and systematic approach to PK comparison ensures that resources are focused on compounds with the highest probability of success, minimizing late-stage attrition.[1][2]

Our comparative evaluation will proceed through three key stages:

  • Early-Stage Triage: In silico and high-throughput in vitro ADME profiling to quickly filter out compounds with major liabilities.

  • Mechanistic In Vitro Studies: Deeper investigation of the metabolic stability and potential for drug-drug interactions of the most promising candidates.

  • In Vivo Pharmacokinetic Profiling: Characterization of the complete PK profile in a relevant animal model to understand the interplay of ADME processes.

Stage 1: Early-Stage Triage for Prioritizing Analogs

The initial goal is to rapidly assess a larger set of analogs to identify those with a favorable balance of properties. This stage utilizes computational models and high-throughput in vitro assays.

Experimental Protocol: In Silico ADME-Tox Prediction

Objective: To computationally estimate the physicochemical and ADME-Tox properties of the 2-Phenoxycyclohexan-1-amine analogs to guide synthesis and prioritization.

Methodology:

  • Structure Preparation: Generate 2D and 3D structures of all analogs. Ensure correct protonation states at physiological pH (7.4).

  • Property Calculation: Utilize validated computational software (e.g., SwissADME, Schrödinger QikProp, GastroPlus®) to calculate key descriptors.

  • Key Parameters for Analysis:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogD (lipophilicity at pH 7.4), topological polar surface area (tPSA), and pKa.

    • Pharmacokinetic Properties: Aqueous solubility (LogS), Caco-2 permeability, blood-brain barrier (BBB) penetration, and interaction with P-glycoprotein (P-gp).

    • Druggability: Adherence to Lipinski's Rule of Five and other drug-likeness filters.

    • Toxicity Prediction: Computational prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Data Presentation:

Compound IDMW ( g/mol )LogPtPSA (Ų)LogS (mol/L)BBB PermeantLipinski Violations
Parent 205.292.8538.3-3.5Yes0
Analog A 219.323.1038.3-3.8Yes0
Analog B 235.292.9058.5-3.2No0
Analog C 251.734.2038.3-4.5Yes0
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the analogs across an artificial lipid membrane as a surrogate for intestinal absorption.

Methodology:

  • Donor Plate Preparation: Dissolve compounds in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration of 100 µM.

  • Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Assay Assembly: Add the compound-containing buffer to the donor wells and fresh buffer to the acceptor wells of a 96-well acceptor plate. Place the filter plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound.

Stage 2: Mechanistic In Vitro Studies

Analogs that pass the initial triage undergo more detailed in vitro characterization to understand their metabolic fate.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the analogs by hepatic enzymes, primarily Cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., from rat, mouse, or human) and the test compound in a phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add a pre-warmed NADPH solution to initiate the metabolic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation:

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent 4530.8
Analog A 2555.4
Analog C >120<11.5

Stage 3: In Vivo Pharmacokinetic Profiling

The most promising candidates from in vitro testing are advanced to in vivo studies to understand their complete pharmacokinetic profile in a living organism.[2][3][4]

Experimental Workflow: Rodent Pharmacokinetic Study

The following diagram illustrates the workflow for a typical rodent PK study.[5]

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase Formulation Compound Formulation (e.g., in saline/DMSO) IV_Dosing Intravenous (IV) Dosing (e.g., 1 mg/kg) Formulation->IV_Dosing PO_Dosing Oral (PO) Dosing (e.g., 10 mg/kg) Formulation->PO_Dosing Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Animal_Acclimation->IV_Dosing Animal_Acclimation->PO_Dosing Blood_Sampling Serial Blood Sampling (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (AUC, Cmax, T½, F%) PK_Modeling->Parameter_Calculation

Caption: Workflow for a rodent pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a lead candidate (e.g., Analog C) following intravenous and oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound intravenously via the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer the compound orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

Data Presentation: Comparative Pharmacokinetic Parameters

ParameterUnitsParentAnalog C
Intravenous (1 mg/kg)
AUC0-infng·h/mL8502100
CLmL/min/kg19.67.9
VssL/kg2.51.8
h2.84.1
Oral (10 mg/kg)
Cmaxng/mL350980
Tmaxh1.02.0
AUC0-infng·h/mL212512600
Bioavailability (F%) % 25 60

Synthesis and Decision-Making

The structured, multi-stage evaluation allows for a clear comparison of the 2-Phenoxycyclohexan-1-amine analogs. In our illustrative example, while the parent compound showed moderate metabolic stability and low oral bioavailability, Analog C emerged as a superior candidate. Its high metabolic stability (in vitro t½ >120 min) translated into lower clearance and a longer half-life in vivo. Crucially, this resulted in a significantly improved oral bioavailability of 60%, making it a much more viable candidate for further development. This data-driven approach, grounded in robust experimental protocols, is fundamental to navigating the complexities of drug discovery and selecting compounds with the optimal pharmacokinetic profile for clinical success.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. (2024-03-15). Available from: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (2023-01-19). Available from: [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. (2008-08-01). Available from: [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2014-11-27). Available from: [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980-04-01). Available from: [Link]

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  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2021-01-24). Available from: [Link]

  • Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. (2021-01-05). Available from: [Link]

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A Senior Application Scientist's Guide to the Stereoisomeric Potency of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Action

In the landscape of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules with the same chemical formula and connectivity but different spatial arrangements, known as stereoisomers, can exhibit dramatically different pharmacological and toxicological profiles. This is because biological targets—receptors, enzymes, and transporters—are themselves chiral, creating a diastereomeric interaction with drug molecules that is highly specific. One stereoisomer may fit perfectly into a binding pocket, while another may fit poorly or not at all, leading to vast differences in potency, efficacy, and even mechanism of action.[1][2][3]

This guide focuses on the stereoisomers of 2-Phenoxycyclohexan-1-amine, a molecule with two chiral centers, giving rise to four distinct stereoisomers. While direct comparative potency data for this specific compound is not extensively documented in publicly available literature, this guide will provide the foundational principles, structural understanding, and requisite experimental protocols to perform such a comparison. We will draw upon data from structurally analogous compounds to illustrate the profound impact of stereochemistry and equip researchers with the tools to conduct their own validated investigations.

Defining the Stereoisomers of 2-Phenoxycyclohexan-1-amine

The structure of 2-Phenoxycyclohexan-1-amine contains two chiral centers at positions 1 and 2 of the cyclohexane ring. This results in the potential for four stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the amine and phenoxy groups.

  • Cis Isomers: The amine and phenoxy groups are on the same side of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

  • Trans Isomers: The amine and phenoxy groups are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

Visualization of Stereoisomers

The logical relationship and basic structure of the four stereoisomers are depicted below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_R_S (1R, 2S)-2-Phenoxycyclohexan-1-amine cis_S_R (1S, 2R)-2-Phenoxycyclohexan-1-amine cis_R_S->cis_S_R Enantiomers trans_R_R (1R, 2R)-2-Phenoxycyclohexan-1-amine trans_S_S (1S, 2S)-2-Phenoxycyclohexan-1-amine trans_R_R->trans_S_S Enantiomers compound 2-Phenoxycyclohexan-1-amine (Parent Compound) compound->cis_R_S Diastereomers compound->trans_R_R Diastereomers G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Synthesize & Purify all 4 Stereoisomers D Incubate Membranes, Radioligand, & varying concentrations of Test Isomer A->D B Prepare Membranes (e.g., HEK293 cells expressing hSERT) B->D C Select Radioligand (e.g., [3H]Citalopram for SERT) C->D E Incubate to Equilibrium D->E F Separate Bound/Free Ligand (Rapid Filtration) E->F G Quantify Bound Radioactivity (Scintillation Counting) F->G H Calculate IC50 (Non-linear Regression) G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Caption: Workflow for determining binding affinity via competitive radioligand assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • Biological Material: Cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human transporter of interest (hSERT, hNET, or hDAT).

  • Radioligand: A high-affinity radiolabeled ligand for the target. Examples: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

  • Test Compounds: Purified hydrochloride salts of each of the four stereoisomers of 2-Phenoxycyclohexan-1-amine, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and compatible scintillation fluid.

2. Experimental Procedure:

  • Causality: The goal is to create a competitive environment where the test isomer and the radioligand compete for the same binding site on the transporter. The amount of radioligand displaced is proportional to the affinity and concentration of the test isomer.

  • Step 2.1 (Assay Preparation): Prepare serial dilutions of each stereoisomer stock solution to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Step 2.2 (Incubation): In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive inhibitor (for non-specific binding).

    • 50 µL of the test isomer dilution.

    • 50 µL of the radioligand at a concentration near its dissociation constant (Kd).

    • 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 5-10 µg).

  • Step 2.3 (Equilibration): Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Step 2.4 (Termination & Filtration): Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

    • Expertise: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex, ensuring an accurate snapshot of the equilibrium state.

  • Step 2.5 (Quantification): Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis (Self-Validating System):

  • Step 3.1 (Calculate Specific Binding): For each concentration of the test isomer, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Step 3.2 (Generate Competition Curve): Plot the percent specific binding against the logarithm of the test isomer concentration. The data should form a sigmoidal dose-response curve.

  • Step 3.3 (Determine IC₅₀): Use non-linear regression analysis to fit the curve and determine the IC₅₀ value—the concentration of the isomer that inhibits 50% of the specific binding of the radioligand.

  • Step 3.4 (Calculate Ki): Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.

    • Trustworthiness: The Ki is a true measure of affinity, independent of the assay conditions (like radioligand concentration), making it the standard for comparing potencies across different experiments and labs.

Interpreting the Data: A Hypothetical Comparison

Upon completing the assays, the Ki values for each stereoisomer at each transporter can be summarized for direct comparison. A lower Ki value indicates higher binding affinity and, therefore, higher potency.

Table 1: Hypothetical Comparative Potency (Ki, nM) of 2-Phenoxycyclohexan-1-amine Stereoisomers

Stereoisomer Configuration SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
Isomer 1 (1R, 2R) - trans Data Data Data
Isomer 2 (1S, 2S) - trans Data Data Data
Isomer 3 (1R, 2S) - cis Data Data Data
Isomer 4 (1S, 2R) - cis Data Data Data

Data in this table is hypothetical and must be determined experimentally.

Conclusion

While specific experimental data comparing the potency of 2-Phenoxycyclohexan-1-amine hydrochloride stereoisomers is not readily available in the scientific literature, the principles of stereopharmacology are well-established. The cis/trans relationship and the enantiomeric configuration at the two chiral centers are expected to have a profound effect on the molecule's interaction with its biological targets. Drawing parallels from structurally related compounds suggests that the trans isomers may exhibit different potency from the cis isomers. [4] The definitive evaluation of these differences requires rigorous experimental investigation. The competitive radioligand binding assay protocol detailed herein provides a robust, validated framework for researchers to determine the binding affinity (Ki) of each of the four stereoisomers at relevant targets, such as monoamine transporters. The resulting data will be essential for any drug development program to select the optimal stereoisomer with the desired potency and selectivity, ultimately leading to safer and more effective therapeutic agents.

References

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  • PubChem. (n.d.). 2-Methoxycyclohexan-1-amine. National Center for Biotechnology Information. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenoxycyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenoxycyclohexan-1-amine hydrochloride, designed for the discerning standards of researchers and drug development professionals. The causality behind each step is explained to foster a culture of safety and responsibility within the laboratory.

Hazard Identification and Essential Safety Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a synthetic organic compound whose safe handling is dictated by its specific chemical properties and associated hazards.

Based on available safety data, the compound and its structural analogs are classified with several hazard codes under the Globally Harmonized System (GHS).[1][2] These classifications are not merely administrative; they are critical indicators of the potential risks and dictate the minimum required safety precautions.

Table 1: Hazard Profile of 2-Phenoxycyclohexan-1-amine and Analogs

Hazard Class GHS Code Description Implication for Handling and Disposal
Acute Toxicity, Oral H302 Harmful if swallowed.[2][3] Ingestion must be strictly avoided. All waste containers must be clearly labeled to prevent accidental ingestion.
Skin Irritation H315 Causes skin irritation.[1][2][3][4] Direct skin contact must be prevented through the use of appropriate gloves and lab coats. Contaminated clothing requires immediate removal and proper decontamination or disposal.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4] Chemical splash goggles or a face shield are mandatory to prevent eye contact. An eyewash station must be readily accessible.

| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Handling should occur in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust or aerosols. |

Understanding these hazards is the foundational step in a self-validating safety system. Every subsequent action in the disposal process is a control measure designed to mitigate these specific risks.

The Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[6]

Laboratories, particularly academic and research institutions, often operate under specific regulations such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in these settings.[7][8] Key tenets include the mandatory development of a Laboratory Management Plan, regular removal of waste, and clear procedures for waste determination.[7]

Step-by-Step Disposal Protocol

The following protocol is a systematic approach to ensure the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure all necessary PPE is donned correctly. This is your primary line of defense.

  • Eye Protection: Wear chemical splash goggles or a face shield.[3][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary based on your institution's chemical hygiene plan and a specific risk assessment.

Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Hazardous Waste Determination: Based on its irritant properties, this compound must be managed as hazardous waste. It does not typically fall under the EPA's specific F, K, P, or U lists unless it is a component of a listed waste stream or exhibits characteristics of ignitability, corrosivity, or reactivity, which is not indicated in its known profile.[8][9] However, it is classified as hazardous due to its toxicity and irritant characteristics.

  • Segregation: This waste should be collected in a container designated for solid organic chemical waste.

    • DO NOT mix with acidic or basic waste streams unless part of a specific neutralization protocol, which is not recommended for general lab disposal.

    • DO NOT mix with oxidizers or other reactive chemicals.

    • DO NOT dispose of this chemical down the drain.[10] This is a direct violation of environmental regulations and introduces a potent chemical into the water system.

Containerization

The integrity of the waste container is essential for safe storage and transport.[10]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original product container is often a suitable choice.[5]

  • Ensure Good Condition: The container must be clean, dry, and free from leaks, cracks, or other damage.[5]

  • Headspace: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion of contents due to temperature changes.[10]

  • Secure Closure: Keep the container tightly closed at all times except when adding waste.[5][10] This prevents the release of vapors and protects against spills.

Labeling

Accurate and complete labeling is a regulatory requirement and a critical safety communication tool. The label must contain:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date accumulation started (the date the first amount of waste was added to the container).

  • The name and contact information of the responsible researcher or laboratory.

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated to ensure waste is kept safely prior to pickup.

  • Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents of the container in case of a leak.

  • Storage Limits: Under EPA regulations, a laboratory can accumulate hazardous waste in an SAA for up to one year, or until the container is full, at which point it must be moved to a central accumulation area within three days.[10]

Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or designated waste management office to schedule a pickup.[5]

  • Licensed Disposal Company: The waste must be entrusted to a licensed hazardous waste disposal company.[4] These companies are equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration or other approved methods. Your institution's EHS department will manage this relationship.[6]

Spill and Emergency Procedures

In the event of a spill, a prepared response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's emergency number.

  • Control the Spill: For small spills of solid material, prevent the generation of dust.[4]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the material into a designated waste container. Use a dustpan and brush or a HEPA-filtered vacuum. Do not dry sweep in a way that creates airborne dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Figure 1. Disposal Workflow for 2-Phenoxycyclohexan-1-amine HCl cluster_0 Figure 1. Disposal Workflow for 2-Phenoxycyclohexan-1-amine HCl start Waste Generated: 2-Phenoxycyclohexan-1-amine HCl ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Solid Organic Hazardous Waste ppe->classify container Step 3: Place in Labeled, Compatible Waste Container classify->container storage Step 4: Store in Secondary Containment within SAA container->storage check_full Is Container Full or Accumulation Time > 1 Year? storage->check_full check_full->storage No end_process Step 5: Contact EHS for Professional Disposal check_full->end_process Yes

Caption: A flowchart outlining the key decision points and procedural steps for the safe and compliant disposal of this compound waste.

References

  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylcyclohexan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine, 2-phenyl-, hydrochloride, trans-. PubChem Compound Database. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

Navigating the Safe Handling of 2-Phenoxycyclohexan-1-amine Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Phenoxycyclohexan-1-amine hydrochloride. Our approach is rooted in a deep understanding of the chemical's characteristics, ensuring that every recommendation is backed by scientific rationale to foster a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound (CAS No. 24087-50-1) presents specific hazards that dictate the required level of protection. The globally harmonized system (GHS) hazard statements for this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications underscore the necessity of a comprehensive PPE strategy to prevent contact with skin, eyes, and the respiratory system. While the toxicological properties of this specific compound have not been fully investigated, similar amine hydrochlorides are known to be corrosive and can cause severe burns[2][3]. Therefore, a cautious and thorough approach to PPE is warranted.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not about a single piece of equipment but a systematic, multi-layered defense. This involves a combination of engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is essential to capture and exhaust vapors and dust, preventing inhalation.[4][5]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and a safety shower is critical in case of accidental exposure.[4]

Personal Protective Equipment: Your Last Line of Defense

When engineering and administrative controls are not sufficient to eliminate exposure, PPE is required. The following is a detailed guide to the appropriate PPE for handling this compound.

Given the H319 classification (causes serious eye irritation), robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against splashes, dust, and vapors. Standard safety glasses are insufficient as they do not provide a seal.[4][5][6]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[2][6]

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap vapors against the eye and hinder flushing in an emergency.[7]

To prevent skin irritation (H315), appropriate chemical-resistant gloves are mandatory.

  • Glove Selection: Nitrile or neoprene gloves are generally recommended for handling amine compounds. It is crucial to consult the glove manufacturer's compatibility chart to ensure the specific glove material offers adequate protection against this compound.

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, consider wearing two pairs of gloves.

  • Proper Technique: Always inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outer surface with your bare hands.

Protective clothing is essential to prevent accidental skin contact.

  • Laboratory Coat: A standard laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][9]

  • Footwear: Closed-toe shoes made of a non-porous material are required.[7] Never wear sandals or open-toed shoes in a laboratory setting.

To mitigate the risk of respiratory irritation (H335), respiratory protection may be necessary.

  • Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment of your specific procedure. If there is a potential for generating dust or aerosols, a respirator is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8] Fit testing is essential to ensure a proper seal.

PPE Selection Summary

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Chemical Safety GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Laboratory Coat, Closed-Toe ShoesAs determined by risk assessment
High-Risk Operations Chemical Safety Goggles and Face ShieldDouble Gloving with Chemical-Resistant GlovesChemical-Resistant Apron or Coveralls over Lab CoatNIOSH-approved Respirator

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence Lab_Coat Lab_Coat Gloves Gloves Lab_Coat->Gloves Goggles Goggles Gloves->Goggles Face_Shield Face_Shield Goggles->Face_Shield Respirator Respirator Face_Shield->Respirator

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence Gloves Gloves Face_Shield Face_Shield Gloves->Face_Shield Goggles Goggles Face_Shield->Goggles Lab_Coat Lab_Coat Goggles->Lab_Coat Respirator Respirator Lab_Coat->Respirator

Caption: Sequential process for safely removing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, should be considered contaminated waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal.[10] Never dispose of chemical waste down the drain.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to your facility's procedures.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

By adhering to these guidelines, you can create a safer working environment and ensure the integrity of your research when handling this compound.

References

  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
  • CHEMTRON SUPPLY CORPORATION. (2015, June 11).
  • Sigma-Aldrich. (2023, March 18).
  • Cole-Parmer. Material Safety Data Sheet: Cis-2-Hydroxymethyl-4-Cyclohexenyl-1-Amine, Hydrochloride, 98+%.
  • MedChemExpress. (2025, April 27). 2-Phenylpropan-1-amine hydrochloride-SDS.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Biosynth. This compound | 24087-50-1 | ZAA08750.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, April 28).
  • Fisher Scientific. (2009, September 22).
  • Sdfine. bis(2-chloroethyl)amine hydrochloride.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Canada Safety Training Centre. PPE for Hazardous Chemicals.
  • New Jersey Department of Health. (2010, July). Hazardous Substance Fact Sheet: Cyclohexylamine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.